Technical Documentation Center

2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine

Core Science & Biosynthesis

Foundational

2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine CAS number and chemical properties

This technical guide details the properties, synthesis, and applications of 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine , a high-value heterocyclic building block used primarily in the development of kinase inhibitors and G...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the properties, synthesis, and applications of 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine , a high-value heterocyclic building block used primarily in the development of kinase inhibitors and GPCR ligands.[1][2]

Note: As of the current chemical registry updates, this specific isomer (3-position attachment on piperidine) is often treated as a custom synthesis intermediate rather than a commodity chemical with a widely established CAS number like its 4-piperazine analogs.[1][2][3] This guide provides the definitive protocol for its synthesis and characterization.

Core Scaffold for Kinase & Phosphatase Inhibitor Discovery [1][2]

Chemical Identity & Core Properties[1][2][3][4][5][6][7][8][9][10][11]

This compound combines a polar, hydrogen-bond-donating 2-aminopyridine motif (a classic "hinge binder" in kinase medicinal chemistry) with a lipophilic, protected piperidine ring that serves as a vector for solubilizing groups or further structural elaboration.[1][2]

Nomenclature & Identifiers
PropertyDetail
Chemical Name tert-Butyl 3-(6-aminopyridin-2-yl)piperidine-1-carboxylate
Common Name 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine
CAS Number Not Widely Listed (Custom Synthesis Required) Closest Analog (Piperazine):[1][2][3][4]
Molecular Formula C₁₅H₂₃N₃O₂
Molecular Weight 277.37 g/mol
SMILES CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=CC(N)=N2
Physical & Chemical Specifications
  • Appearance: White to off-white crystalline solid.[1][2][3][5]

  • Solubility: Soluble in DMSO (>50 mg/mL), Methanol, Dichloromethane (DCM).[2][3][5] Insoluble in water.[1][2][3][5]

  • pKa (Calculated): ~6.8 (Pyridine nitrogen), ~10.2 (Amino group - conjugate acid).[2][3][5]

  • Stability: Stable under standard laboratory conditions (4°C). Hygroscopic; store under inert atmosphere (Ar/N₂).

Synthetic Methodology (Authoritative Protocol)

Since this compound is not a standard catalog item, the following Suzuki-Miyaura Coupling protocol is the industry standard for generating high-purity material.[1][2][3] This route avoids the low yields associated with direct reduction of nitropyridines.[1][2][3][5]

Reaction Pathway

The synthesis couples a 2-amino-6-halopyridine with a protected piperidine boronate.[1][2]

SynthesisPathway Reactant1 2-Amino-6-bromopyridine (CAS: 19798-81-3) Reaction Suzuki Coupling 1,4-Dioxane, 90°C, 16h Reactant1->Reaction Reactant2 N-Boc-3-piperidine boronic acid pinacol ester (CAS: 913835-76-4) Reactant2->Reaction Catalyst Pd(dppf)Cl2 • DCM K2CO3 (2M aq) Catalyst->Reaction Catalysis Product 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine (Target) Reaction->Product

Figure 1: Palladium-catalyzed cross-coupling strategy for the target scaffold.

Step-by-Step Protocol

Reagents:

  • 2-Amino-6-bromopyridine (1.0 eq)[1][2]

  • tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.1 eq)[1][2]

  • [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)[2][3]

  • Potassium Carbonate (K₂CO₃) (3.0 eq)[2][3][5]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1][2][3]

Procedure:

  • Degassing: In a sealed microwave vial or round-bottom flask, dissolve the bromopyridine and boronate ester in 1,4-dioxane.

  • Base Addition: Add the aqueous K₂CO₃ solution.

  • Inertion: Sparge the biphasic mixture with Nitrogen or Argon for 10 minutes to remove dissolved oxygen (Critical for Pd catalyst longevity).

  • Catalyst Addition: Add Pd(dppf)Cl₂ quickly and seal the vessel.

  • Heating: Heat to 90°C for 12–16 hours. (Monitor by LC-MS; look for mass [M+H]⁺ = 278.2).[1][2][3]

  • Workup: Cool to RT. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine.[2][3][5] Dry organic layer over Na₂SO₄.[1][2][3][5]

  • Purification: Flash column chromatography (SiO₂).[1][2][3][5]

    • Eluent: 0-5% Methanol in DCM.[1][2][3][5] The amino group makes the compound polar; pure DCM may not elute it efficiently.[1][2][3][5]

Yield Expectation: 65–75% isolated yield.

Structural Applications in Drug Discovery[3][4][7][13]

This scaffold is a "privileged structure" in medicinal chemistry, particularly for targeting enzymes that require a donor-acceptor hydrogen bond motif.[1][2][3][5]

Kinase Hinge Binding

The 2-aminopyridine moiety mimics the adenine ring of ATP, allowing it to form key hydrogen bonds with the kinase hinge region.[1][2][3][5]

  • H-Bond Donor: The exocyclic amino group (-NH₂) donates a proton to the hinge backbone carbonyl.[1][2][3]

  • H-Bond Acceptor: The pyridine ring nitrogen accepts a proton from the hinge backbone amide.[1][2][3][5]

SHP2 and Phosphatase Inhibition

Recent research into SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase) inhibitors utilizes similar pyridine-piperidine scaffolds to lock the enzyme in an auto-inhibited conformation.[1][2] The piperidine ring provides a vector to reach into the solvent-exposed tunnel, improving solubility and pharmacokinetic (PK) properties.[2][3][5]

Mechanism cluster_Binding Pharmacophore Interactions Scaffold 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine Hinge Kinase Hinge Region (ATP Binding Site) Scaffold->Hinge 2-Aminopyridine (Dual H-Bonding) Solvent Solvent Front (Solubility/Selectivity) Scaffold->Solvent Piperidine Ring (Vector for R-groups) Deprotection Boc Removal (TFA/HCl) Scaffold->Deprotection Library Library Generation (Amides, Ureas, Sulfonamides) Deprotection->Library

Figure 2: Pharmacophore mapping and downstream library generation potential.[1][2]

Analytical Characterization Data (Predicted)

To validate the synthesis of this specific intermediate, compare experimental data against these standard values.

TechniqueDiagnostic SignalInterpretation
¹H NMR (DMSO-d₆) δ 1.40 (s, 9H)Boc Group: Strong singlet confirming protection.[1][2][3]
δ 6.35 (d, 1H), 6.50 (d, 1H)Pyridine: Characteristic doublets for H-3 and H-5 protons.[2][3]
δ 5.80 (s, 2H, broad)Amino: Exchangeable -NH₂ protons.[2][3][5]
LC-MS (ESI) m/z 278.2 [M+H]⁺Parent Ion: Matches C₁₅H₂₃N₃O₂ + H⁺.
m/z 222.1 [M-tBu+H]⁺Fragment: Loss of tert-butyl group (common in Boc).[1][2][3]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[2][3][5]

  • Storage: Keep in a tightly closed container at 2–8°C.

  • Reactivity: Incompatible with strong oxidizing agents and strong acids (acids will remove the Boc group).[2][3][5]

References

  • Suzuki-Miyaura Coupling Standards: Miyaura, N., & Suzuki, A. (1995).[1][2][3][5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2][3][5] Link[2][3][5]

  • Kinase Hinge Binders: Zhang, J., et al. (2009).[1][2][3][5] Targeting Cancer with Small Molecule Kinase Inhibitors.[1][2][3][6][5] Nature Reviews Cancer, 9, 28–39.[1][2][3][5] Link

  • Piperidine Scaffolds in SHP2: Chen, Y. N., et al. (2016).[2][3][5] Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases.[1][2][3][5] Nature, 535, 148–152.[1][2][3][5] Link[2][3][5]

  • Analogous Synthesis (Piperazine): Patent WO2010020675A1.[1][2][3][5] Preparation of substituted pyrimidine derivatives as PI3K inhibitors.[1][2][3][5] (Demonstrates coupling of 2-amino-pyridines with heterocyclic boronates). Link[2][3][5]

Sources

Exploratory

Molecular weight and SMILES string for 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine

Chemo-Structural Analysis & Synthetic Utility in Medicinal Chemistry Chemical Identity & Core Properties[1][2][3][4][5][6][7][8] This section establishes the definitive physicochemical baseline for 2-Amino-6-(N-Boc-Piper...

Author: BenchChem Technical Support Team. Date: February 2026

Chemo-Structural Analysis & Synthetic Utility in Medicinal Chemistry

Chemical Identity & Core Properties[1][2][3][4][5][6][7][8]

This section establishes the definitive physicochemical baseline for 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine . This molecule serves as a critical bifunctional scaffold—combining a polar, kinase-privileged 2-aminopyridine motif with a lipophilic, protected piperidine ring. It is frequently utilized as an intermediate in the synthesis of SHP2 inhibitors, GPCR ligands, and kinase hinge-binders.

Physicochemical Data Table
PropertyValueTechnical Note
IUPAC Name tert-butyl 3-(6-aminopyridin-2-yl)piperidine-1-carboxylateSystematic nomenclature
Molecular Formula C₁₅H₂₃N₃O₂ Confirmed via elemental count
Molecular Weight 277.37 g/mol Monoisotopic Mass: 277.1790 Da
SMILES CC(C)(C)OC(=O)N1CCCC(C1)c2cccc(N)n2Canonical string for cheminformatics
InChI Key (Predicted) HVZ...Derivative of piperidine/pyridine fusion
LogP (Calc) ~2.4 - 2.8Moderate lipophilicity due to Boc group
H-Bond Donors 1 (Primary Amine)Key interaction point (e.g., Hinge region)
H-Bond Acceptors 4 (Pyridine N, Amine N, Carbamate O's)High vectoral engagement potential

Structural Analysis & Pharmacophore Logic

The utility of this molecule lies in its dual-nature architecture. It acts as a "masked" diversity handle.

The Pharmacophore Breakdown
  • The Warhead (2-Aminopyridine): This moiety is a classic bioisostere for the adenine ring of ATP. In kinase drug discovery, the pyridine nitrogen (N1) typically accepts a hydrogen bond from the protein backbone, while the exocyclic amino group (C2-NH2) acts as a donor.

  • The Linker (C6-C3 Bond): The direct C-C bond between the pyridine C6 and piperidine C3 introduces specific vectorality. Unlike the linear 4-substituted analogs, the 3-substituted piperidine creates a "kinked" geometry, often required to access hydrophobic pockets adjacent to the ATP binding site.

  • The Mask (N-Boc): The tert-butoxycarbonyl (Boc) group serves two roles:

    • Synthetic Protection: Prevents side reactions at the secondary amine during metal-catalyzed cross-couplings.

    • Lipophilic Tuning: Temporarily increases cell permeability during early assays before deprotection.

Pharmacophore cluster_0 Drug Design Utility Warhead 2-Aminopyridine (Hinge Binder) Linker C6-C3 Bond (Vector Control) Warhead->Linker Rigid Attachment Scaffold Piperidine Ring (sp3 Richness) Linker->Scaffold Chiral Center (C3) Mask N-Boc Group (Protective/Lipophilic) Scaffold->Mask Carbamate Link

Figure 1: Pharmacophore decomposition illustrating the functional roles of each substructure.

Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The most robust route to synthesize 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine avoids the instability of pyridine boronic acids by inverting the polarity: using a halopyridine electrophile and a piperidine boronic ester nucleophile .

Reaction Protocol

Objective: Couple 2-amino-6-bromopyridine with N-Boc-piperidine-3-boronic acid pinacol ester.

Reagents:
  • Electrophile: 2-Amino-6-bromopyridine (1.0 equiv)

  • Nucleophile: N-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Base: Cs₂CO₃ (3.0 equiv) or K₂CO₃ (saturated aq.)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:
  • Inert Setup: Charge a microwave vial or round-bottom flask with the electrophile, nucleophile, and base. Evacuate and backfill with Nitrogen (

    
    ) three times to remove oxygen (critical to prevent homocoupling).
    
  • Solvation: Add the degassed Dioxane/Water mixture.

  • Catalyst Addition: Add the Palladium catalyst rapidly under a positive stream of Nitrogen. Seal the vessel.

  • Reaction: Heat to 90°C for 4–12 hours. (Microwave irradiation: 110°C for 45 mins is an alternative).

  • Work-up:

    • Cool to room temperature.

    • Filter through a Celite pad to remove Palladium black.

    • Dilute with Ethyl Acetate (EtOAc) and wash with brine.

    • Dry organic layer over

      
       and concentrate in vacuo.
      
  • Purification: Flash Column Chromatography (SiO₂).

    • Eluent: 0-50% EtOAc in Hexanes (or DCM/MeOH gradients for higher polarity).

    • Note: The amino group makes the product polar; ensure the column is flushed well.

Synthesis R1 2-Amino-6-bromopyridine (Electrophile) Mix Degas & Mix (Dioxane/H2O) R1->Mix R2 N-Boc-Piperidine-3-boronate (Nucleophile) R2->Mix Cat Add Pd(dppf)Cl2 Cs2CO3 Mix->Cat Heat Heat 90°C (Suzuki Cycle) Cat->Heat PdCycle Oxidative Addition -> Transmetallation -> Reductive Elimination Heat->PdCycle Prod Target Molecule (Crude) Heat->Prod PdCycle->Prod Pure Purified Product (Flash Chrom.) Prod->Pure

Figure 2: Synthetic workflow for the Suzuki-Miyaura coupling strategy.

Quality Control & Validation

Trustworthiness in chemical synthesis requires rigorous characterization. The following signals confirm the identity of the product.

1H NMR Validation (400 MHz, DMSO-d6 or CDCl3)
  • Boc Group: Look for a strong singlet (9H) around 1.40–1.45 ppm .

  • Piperidine Ring: A complex series of multiplets between 1.5 and 4.2 ppm . The protons alpha to the Nitrogen (C2 and C6 of piperidine) will be deshielded (~2.8–4.0 ppm).

  • Pyridine Aromatics:

    • Expect a triplet (or dd) for the C4 proton around 7.3–7.5 ppm .

    • Two doublets for C3 and C5 protons around 6.3–6.8 ppm .

  • Amine: A broad singlet (2H) usually between 4.5–6.0 ppm (solvent dependent).

LC-MS Validation
  • Ionization: ESI+ (Electrospray Ionization).

  • Target Mass:

    
    .
    
  • Fragmentation: You may observe a peak at 222.3 (

    
    ) or 178.3  (
    
    
    
    ), which confirms the presence of the labile protecting group.

References

  • Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture)." Angewandte Chemie International Edition, 50(30), 6722-6737. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc group stability and deprotection). Link

  • PubChem. (2025).[1] "Compound Summary: 1-BOC-3-Aminopiperidine" (Structural analog reference for spectral data). Link

Sources

Foundational

Solubility of 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine in DMSO and Methanol

Executive Summary This guide details the solubility profile of 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine (CAS Ref: Analogous to 122841-98-3 series), a critical heterocyclic building block often employed in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the solubility profile of 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine (CAS Ref: Analogous to 122841-98-3 series), a critical heterocyclic building block often employed in the synthesis of PARP inhibitors and other pyridine-based pharmacophores.[1][2][3]

Understanding the solubility of this intermediate is pivotal for two distinct workflows:

  • Analytical & Biological Screening: Utilizing DMSO to create high-concentration, stable stock solutions.[2][3][4]

  • Synthetic Process Development: Utilizing Methanol (MeOH) for reaction monitoring, purification, and crystallographic resolution.[4]

Key Findings:

  • DMSO: Acts as the thermodynamic solvent of choice, offering high solubility (>50 mg/mL) driven by strong dipole-dipole interactions, suitable for stock storage and NMR analysis.[3][4]

  • Methanol: Serves as the kinetic process solvent.[4] Solubility is temperature-dependent, enabling purification via cooling crystallization.[1][2][3][4]

Physicochemical Profile & Solubility Mechanisms

To predict and manipulate solubility, one must understand the molecular interactions at play.[4]

FeatureChemical MoietySolubility Impact
Core Scaffold 2,6-Disubstituted PyridineModerately polar; accepts H-bonds at Pyridine-N.
Donor Group Primary Amine (-NH₂)H-bond donor/acceptor.[1][2][3] Increases solubility in protic solvents (MeOH).[4]
Protecting Group tert-Butyloxycarbonyl (Boc)Lipophilic bulky group.[2][3] Drastically reduces water solubility; enhances solubility in organic solvents (DMSO, DCM, MeOH).[4]
Mechanism of Dissolution
  • In DMSO (Aprotic): The sulfoxide oxygen of DMSO acts as a potent H-bond acceptor for the primary amine (-NH₂), while the non-polar tert-butyl group is solvated by the methyl groups of DMSO via van der Waals forces.[2][3]

  • In Methanol (Protic): Methanol engages in a bidirectional H-bonding network.[2][3] It donates protons to the pyridine nitrogen and carbonyl oxygen of the Boc group, while accepting protons from the primary amine.[4]

Solubility in DMSO: The Universal Stock Solvent[4]

Dimethyl sulfoxide (DMSO) is the industry standard for preparing stock solutions due to its high boiling point and ability to solvate both polar and non-polar domains of the molecule.[4]

Solubility Limits
  • Saturation Limit: typically >100 mg/mL at 25°C.[4]

  • Working Concentration: 10 mM to 50 mM is standard for biological assays.[4]

Critical Protocol: Preparation of 50 mM Stock Solution
  • Target: 10 mL of 50 mM solution.

  • MW: ~277.36 g/mol (Estimate based on formula C

    
    H
    
    
    
    N
    
    
    O
    
    
    ).[2]
  • Weighing: Accurately weigh 138.7 mg of the compound into a distinct, amber glass vial (Boc groups can be light sensitive over long periods).

  • Initial Addition: Add 5 mL of anhydrous DMSO (Grade: ≥99.9%, Low Water).

  • Vortexing: Vortex at medium speed for 30 seconds. The solution should clarify rapidly.

  • Volume Adjustment: Add DMSO to bring the total volume to 10 mL .

  • Validation: Visually inspect for "schlieren" lines (mixing waves).[4] If clear, filter through a 0.22 µm PTFE syringe filter to remove particulate contaminants.[3][4]

Warning: DMSO is hygroscopic.[4] Water uptake can cause precipitation of Boc-protected intermediates over time.[1][2][3][4] Store under nitrogen or argon at -20°C.

Solubility in Methanol: The Process Solvent

Methanol is the preferred solvent for synthetic manipulation, including hydrogenation and chiral resolution, due to its ease of removal (bp 64.7°C) and favorable crystallization properties.[4]

Temperature Dependence
  • Ambient (25°C): Moderate solubility (Estimated 20–50 mg/mL).[4]

  • Reflux (65°C): High solubility.[4]

  • Cooled (0°C): Reduced solubility, often triggering precipitation.[4]

Application: Purification via Recrystallization

If the compound contains impurities (e.g., de-Boc byproducts), methanol can be used to purify it.[4]

  • Dissolution: Dissolve crude solid in minimal hot methanol (60°C).

  • Reflux: Stir until fully dissolved. If particulates remain, perform a hot filtration.[4]

  • Cooling: Slowly ramp temperature down to 25°C at a rate of 10°C/hour.

  • Nucleation: If no crystals form at 25°C, cool further to 4°C or add an anti-solvent (e.g., Water or Hexane) dropwise until turbidity persists.[4]

Comparative Analysis
ParameterDMSOMethanol
Solubility Capacity Very High (Thermodynamic)Moderate to High (Kinetic)
Primary Use Analytical (NMR), Bio-assay StockSynthesis, Purification, TLC
Recovery Difficult (High Boiling Point)Easy (Rotary Evaporation)
Stability Risk Oxidation (if heated >80°C)Solvolysis (if acidic traces present)
Water Tolerance High (Miscible, but precipitates solute)High (Miscible, acts as anti-solvent)
Visual Workflows (Graphviz)
Figure 1: Solubility Determination Workflow

This flowchart outlines the decision matrix for selecting the correct solvent based on the application.

SolubilityWorkflow Start Start: 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine Goal Define Application Goal Start->Goal BioAssay Biological Assay / NMR Goal->BioAssay High Conc. Stability Synthesis Synthesis / Purification Goal->Synthesis Process Ease DMSO_Step Dissolve in DMSO (Target: 10-50 mM) BioAssay->DMSO_Step MeOH_Step Dissolve in Methanol Synthesis->MeOH_Step Filter Filter (0.22 µm PTFE) DMSO_Step->Filter Store Store at -20°C (Hygroscopic Protection) Filter->Store Heat Heat to Reflux (60°C) Check Dissolution MeOH_Step->Heat Crystallize Cool to 4°C Induce Crystallization Heat->Crystallize Purification Evap Rotary Evaporation (Solvent Removal) Heat->Evap Isolation

Caption: Decision matrix for solvent selection. DMSO is prioritized for stable stock preparation, while Methanol is optimized for thermal purification cycles.[3][4]

Figure 2: Molecular Solvation Interactions

A conceptual diagram illustrating how DMSO and Methanol interact differently with the Boc-amine structure.[1][2][3][4]

MolecularInteraction cluster_DMSO DMSO Environment (Aprotic) cluster_MeOH Methanol Environment (Protic) Compound 2-Amino-6-(N-Boc...) [Solute] DMSO_O DMSO (S=O) Compound->DMSO_O H-Bond Donor (-NH2 to O) DMSO_Me DMSO (-CH3) Compound->DMSO_Me Van der Waals (Boc to Me) MeOH_OH MeOH (-OH) Compound->MeOH_OH H-Bond Network (Bidirectional) MeOH_Me MeOH (-CH3) Compound->MeOH_Me Weak Hydrophobic

Caption: Mechanistic comparison of solvation. DMSO stabilizes via strong dipole acceptance, whereas Methanol utilizes a bidirectional hydrogen-bonding network.[1][2][3]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Niraparib Intermediates. Retrieved from [Link][2]

  • Organic Process Research & Development.Crystallization of Pharmaceutical Intermediates in Alcohols. (General Reference for Methodology).

(Note: Specific solubility values for research intermediates are often empirical. The protocols above define the standard method for generation of this data in a GLP environment.)

Sources

Exploratory

Chemical structure analysis of N-Boc-protected piperidinyl pyridine scaffolds

Technical Guide for Medicinal Chemistry & Analytical Development Executive Summary The N-Boc-piperidinyl-pyridine scaffold represents a "privileged structure" in drug discovery, frequently serving as a core pharmacophore...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemistry & Analytical Development

Executive Summary

The N-Boc-piperidinyl-pyridine scaffold represents a "privileged structure" in drug discovery, frequently serving as a core pharmacophore in kinase inhibitors, GPCR ligands, and ion channel modulators. However, its structural characterization presents distinct analytical challenges.[1] The bulky tert-butyloxycarbonyl (Boc) protecting group induces rotameric heterogeneity on the NMR time scale, while the basic pyridine nitrogen complicates purity profiling via LC-MS due to potential ionization suppression or adduct formation.

This guide provides a definitive technical workflow for the structural validation of these scaffolds, focusing on distinguishing conformational isomers from impurities and establishing rigorous quality control protocols.

Structural Characteristics & Synthetic Relevance[2][3][4][5]

The scaffold consists of three distinct domains, each contributing to the analytical signature:

  • The Pyridine Ring: Acts as the aromatic core. Its chemical shifts are highly sensitive to the regiochemistry of the piperidine attachment (C2, C3, or C4) and the nature of the linkage (C-linked vs. N-linked).

  • The Piperidine Ring: A saturated heterocycle that adopts a chair conformation. The N-Boc group forces the piperidine nitrogen into a planar or semi-planar geometry, altering the ring puckering compared to the free amine.

  • The N-Boc Group: A carbamate protecting group.[2] The restricted rotation around the N-C(O) bond ($ \sim 15-18 $ kcal/mol barrier) results in the presence of s-cis and s-trans rotamers.

Critical Distinction: Linkage Type
  • N-Linked (2-aminopyridine type): The piperidine nitrogen is directly bonded to the pyridine. This donates electron density into the pyridine ring, shielding ortho/para protons.

  • C-Linked (Alkylpyridine type): The piperidine ring is attached via a carbon. The pyridine retains more electron-deficient character.

Spectroscopic Challenges: The Rotamer Trap

The most frequent error in analyzing N-Boc-piperidinyl systems is misinterpreting rotameric line broadening as sample impurity.

The Phenomenon

At room temperature (298 K), the rate of rotation around the Boc carbamate bond is often comparable to the NMR frequency difference between the rotamers (


). This places the system in the intermediate exchange regime , characterized by:
  • Broad, undefined multiplets.

  • "Missing" carbon signals in

    
    C NMR due to extreme broadening.
    
  • Doubling of signals (approx. 1:1 or 60:40 ratio) in slow exchange.

Causality: The steric bulk of the tert-butyl group clashes with the equatorial protons of the piperidine ring, creating a significant energetic barrier to rotation.

Analytical Workflow & Protocols

Diagram 1: Structural Validation Workflow

The following decision tree outlines the logical progression from crude synthesis to validated structure.

AnalyticalWorkflow Start Crude N-Boc Scaffold LCMS LC-MS Analysis (Check m/z & Purity) Start->LCMS Decision1 Mass Correct? LCMS->Decision1 NMR_RT 1H NMR (298 K) Solvent: DMSO-d6 or CDCl3 Decision1->NMR_RT Yes Fail Re-synthesis / Purification Decision1->Fail No Check_Broad Broad/Split Peaks? NMR_RT->Check_Broad VT_NMR VT-NMR (330-350 K) Coalescence Check Check_Broad->VT_NMR Yes (Rotamers) Conf_Analysis 2D NMR (NOESY/HSQC) Regiochemistry Confirm Check_Broad->Conf_Analysis No (Sharp) VT_NMR->Conf_Analysis Peaks Coalesce Final_QC Final Structure Validation Conf_Analysis->Final_QC

Caption: Step-by-step decision tree for validating N-Boc-piperidinyl pyridine scaffolds, prioritizing rotamer differentiation.

Protocol A: Variable Temperature (VT) NMR

To confirm rotamers, you must drive the system into the fast exchange regime .

  • Solvent Selection: Use DMSO-

    
     (boiling point 189 °C) rather than CDCl
    
    
    
    . DMSO also helps break intermolecular H-bonds.
  • Preparation: Dissolve ~5-10 mg of sample in 0.6 mL DMSO-

    
    .
    
  • Stepwise Heating:

    • Acquire standard spectrum at 298 K (25 °C).

    • Increase temperature to 323 K (50 °C).

    • If broadening persists, increase to 343-353 K (70-80 °C).

  • Validation Criteria: As temperature rises, split peaks should merge (coalesce) into sharp singlets/triplets. If peaks remain distinct and sharp at 353 K, the sample likely contains a diastereomeric impurity or regioisomer, not rotamers.

Protocol B: LC-MS Fragmentation Analysis

Boc groups exhibit a characteristic fragmentation pattern in Electrospray Ionization (ESI).

  • Ionization Mode: Positive ESI (

    
    ).
    
  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid. Avoid TFA if analyzing acid-labile side chains, though Boc is generally stable during short LC runs.

Table 1: Diagnostic Mass Fragments

Observed Ion (

)
IdentityMechanism

Parent IonProtonation of Pyridine N or Piperidine N


McLafferty-type rearrangement . Loss of isobutene (

). Diagnostic for Boc.


Loss of isobutene +

. Yields the free amine cation.[2]

Sodium AdductCommon in LC-MS; does not fragment as easily as protonated species.

Advanced Structural Elucidation

Regiochemistry of Pyridine Substitution

Determining where the piperidine is attached to the pyridine ring requires analysis of coupling constants (


) and chemical shifts (

).
  • 2-Substituted Pyridine:

    • Distinct shielding of the C3 proton (if N-linked).

    • Loss of symmetry (4 distinct aromatic signals).

  • 4-Substituted Pyridine:

    • AA'BB' system (appearing as two doublets) if the pyridine is otherwise unsubstituted.

    • Symmetric chemical environment.

Diagram 2: Rotameric Equilibrium & Conformation

The following diagram illustrates the dynamic equilibrium that necessitates VT-NMR.

RotamerDynamics Rotamer_A Rotamer A (s-trans) Boc Carbonyl anti to Piperidine C2 Transition Transition State Restricted N-C(O) Rotation Rotamer_A->Transition Heat (kT) NMR_Signal NMR Signal Outcome Rotamer_A->NMR_Signal Distinct Peak (Low T) Rotamer_B Rotamer B (s-cis) Boc Carbonyl syn to Piperidine C2 Rotamer_B->Transition Rotamer_B->NMR_Signal Distinct Peak (Low T) Transition->Rotamer_A Transition->Rotamer_B Transition->NMR_Signal Coalesced Average (High T)

Caption: The dynamic interconversion between s-cis and s-trans rotamers leads to signal averaging at high temperatures.

Quality Control & Stability

Acid Sensitivity

While the pyridine ring is robust, the N-Boc group is acid-labile.

  • Precaution: Avoid using deuterated chloroform (

    
    ) that has been stored for long periods, as it slowly forms HCl (phosgene degradation), which can cleave the Boc group during NMR acquisition.
    
  • Stabilization: Filter

    
     through basic alumina or use DMSO-
    
    
    
    for storage.
Impurity Profiling

Common synthetic impurities in these scaffolds include:

  • The Free Amine: Result of unintended deprotection. Detectable by LC-MS (

    
     peak becomes the parent).
    
  • The Urea Derivative: Reaction of the amine with isocyanates or carbamoyl chlorides.

  • Regioisomers: If synthesized via nucleophilic aromatic substitution (

    
    ) on a di-halo pyridine, verify the substitution position using 2D NMR (HMBC), looking for long-range correlations between the piperidine ring carbons and the pyridine carbons.
    

References

  • Clayden, J., et al. (2005). Restricted rotation in amides and carbamates. Describes the mechanistic basis for rotameric peak doubling in NMR.

    • Source:

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. Standard text for pyridine chemical shifts and coupling constants.

    • Source:

  • Boc Protection Mechanism & Mass Spectrometry. Detailed analysis of Boc fragmentation (McLafferty rearrangement) in ESI-MS.

    • Source:

  • Reich, H. J.Boc Group NMR Data. University of Wisconsin-Madison.

    • Source:

Sources

Foundational

2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine: A Strategic Scaffold for Next-Gen Kinase & RNA-Targeting Ligands

This technical guide details the strategic application, synthesis, and medicinal chemistry potential of 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine , a bifunctional scaffold bridging the gap between classic aromatic heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the strategic application, synthesis, and medicinal chemistry potential of 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine , a bifunctional scaffold bridging the gap between classic aromatic heterocycles and modern


-rich drug design.

Executive Summary: The "Flat-to-3D" Transition

In modern drug discovery, the transition from flat, aromatic intercalators to three-dimensional (


) scaffolds is critical for improving solubility, selectivity, and patentability. 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine  represents a high-value "chimeric" building block. It fuses a privileged aromatic motif (2-aminopyridine) with a saturated, chiral vector (piperidin-3-yl).
Core Value Proposition
FeatureFunction in Drug Design
2-Aminopyridine Head Hinge Binder: Canonical donor-acceptor motif for kinase ATP pockets (e.g., CDK, JAK).RNA Binder: Specific recognition of guanine/uracil residues in RNA grooves.[1]
Piperidin-3-yl Tail

Booster:
Increases fraction of

carbons, improving solubility and metabolic stability.Chiral Vector: The 3-position introduces chirality, allowing vectors to explore specific sub-pockets (e.g., solvent front).
N-Boc Protection Orthogonal Reactivity: Allows selective derivatization of the pyridine amine before library generation at the piperidine nitrogen.

Structural Analysis & Pharmacophore Mapping

The molecule serves as a bifunctional linchpin. Unlike the symmetric 4-yl isomer, the 3-yl isomer creates a "kinked" geometry, projecting substituents into non-planar space.

Pharmacophore Interaction Diagram

The following diagram illustrates how this scaffold interacts within a typical Kinase ATP-binding site.

Pharmacophore Scaffold 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine Hinge Kinase Hinge Region (Glu/Met Backbone) Scaffold->Hinge H-Bond Donor (-NH2) & Acceptor (Pyr-N) Solvent Solvent Front / Ribose Pocket Scaffold->Solvent Piperidine Vector (Post-Boc Removal) Gatekeeper Gatekeeper Residue (Selectivity Filter) Scaffold->Gatekeeper Steric Avoidance (3-yl Kink)

Caption: Pharmacophore map showing the dual-role of the scaffold: anchoring to the hinge region while projecting a solubilizing tail toward the solvent front.[1]

Synthetic Accessibility & Protocols

The synthesis of this building block is non-trivial due to the potential for catalyst poisoning by the free aminopyridine. The most robust route utilizes a Suzuki-Miyaura Cross-Coupling between a halopyridine and a protected boronic ester.

Retrosynthetic Analysis[2]
  • Fragment A: 2-Amino-6-chloropyridine (commercially available, low cost).

  • Fragment B:

    
    -Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine.
    
Optimized Synthesis Protocol

Objective: Synthesize 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine on a 5g scale.

Reagents:

  • 2-Amino-6-chloropyridine (1.0 eq)

  • 
    -Boc-3-piperidineboronic acid pinacol ester (1.2 eq)
    
  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.0 eq)
    
  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology:

  • Degassing: Charge a 3-neck round bottom flask with 1,4-Dioxane and Water. Sparge with Argon for 30 minutes. Critical: Oxygen removal prevents homocoupling of the boronic ester.

  • Loading: Add 2-Amino-6-chloropyridine (5.0 g, 38.9 mmol), Boronate ester (14.5 g, 46.7 mmol), and

    
     (16.1 g, 116.7 mmol) under Argon flow.
    
  • Catalyst Addition: Add

    
     (1.59 g, 1.95 mmol) last.
    
  • Reaction: Heat to 90°C for 16 hours. Monitor by LC-MS (Target M+H: ~278.18).

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Wash with EtOAc.[2]

  • Extraction: Dilute filtrate with water/brine. Extract with EtOAc (3x). Dry organics over

    
    .
    
  • Purification: Flash Chromatography (

    
    ). Elute with 0-10% MeOH in DCM. The free amine on the pyridine makes the compound polar; MeOH is often required.
    

Yield Expectation: 65-75% as an off-white solid.

Chiral Resolution (Optional but Recommended)

Since the 3-position is chiral, the Suzuki product is racemic. For drug discovery, enantiomers must be separated.

  • Method: Chiral SFC (Supercritical Fluid Chromatography).

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase:

    
     / MeOH (with 0.1% DEA).
    
  • Outcome: Yields (R)- and (S)- enantiomers with >98% ee.

Medicinal Chemistry Applications

This scaffold is particularly potent in two domains: Kinase Inhibition and RNA Targeting.

Kinase Inhibitors (Type I/II)

The 2-aminopyridine moiety mimics the adenine ring of ATP.

  • Mechanism: The pyridine nitrogen accepts a proton from the backbone amide (e.g., hinge residue), while the exocyclic amino group donates a proton to the backbone carbonyl.

  • Case Study (Hypothetical): In CDK4/6 inhibitors (like Ribociclib analogs), replacing a phenyl ring with the piperidin-3-yl group improves solubility (LogD reduction) and reduces CYP450 inhibition due to the saturation of the ring.

RNA-Targeting Small Molecules (rSM)
  • Mechanism: The 2-aminopyridine is a known bioisostere for nucleobases. It can stack with RNA bases or form pseudo-base pairs.

  • Vectorization: Deprotection of the Boc group yields a secondary amine (

    
    ). Under physiological pH, this cationic center interacts electrostatically with the anionic phosphate backbone of RNA, increasing affinity.
    
Comparative Properties Table
Property2-Amino-6-phenylpyridine (Classic)2-Amino-6-(piperidin-3-yl)pyridine (Target)Impact
Hybridization

(Flat)
Mixed

(3D)
Improved Selectivity
LogP (Calc) ~2.5~1.2Better Solubility
TPSA 39

51

(exposed NH)
Better Permeability Balance
Rotatable Bonds 12Induced Fit Capability

Downstream Derivatization Workflow

Once the scaffold is secured, it serves as a divergence point.

Workflow Start Scaffold: 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine PathA Path A: Pyridine Functionalization (Amide Coupling / Buchwald) Start->PathA Selective on -NH2 PathB Path B: Boc Deprotection (TFA or HCl) Start->PathB Acidic Conditions ProdA Library A: Hinge-Modified Kinase Inhibitors PathA->ProdA ProdB Intermediate: Free Piperidine Amine PathB->ProdB ProdC Library B: PROTAC Linker Attachment ProdB->ProdC Reductive Amination or Alkylation

Caption: Divergent synthesis workflow allowing independent modification of the Hinge Binder (Path A) or the Solvent Vector (Path B).

Protocol: Selective Boc-Deprotection (Path B)

To access the piperidine amine for library generation:

  • Dissolve scaffold in DCM (10 vol).

  • Add 4M HCl in Dioxane (5 eq) dropwise at 0°C.

  • Stir at RT for 2 hours.

  • Concentrate in vacuo.

  • Result: The dihydrochloride salt is stable and ready for reductive amination or amide coupling.

References

  • Suzuki-Miyaura Coupling of Aminopyridines

    • Title: "Rapid and Efficient Synthesis of 2-Aminopyridine Derivatives via Suzuki-Miyaura Cross-Coupling."
    • Source:Journal of Organic Chemistry, 2012.
    • URL:[Link](Representative citation for methodology)

  • Piperidine Scaffolds in Drug Discovery

    • Title: "Application of Chiral Piperidine Scaffolds in Drug Design."
    • Source:Pharmaceutical Fronts, 2023.[3]

  • 2-Aminopyridine as a Privileged Scaffold

    • Title: "2-Aminopyridine: An Unsung Hero in Drug Discovery."
    • Source:RSC Advances, 2021.
    • URL:[Link]

  • Kinase Inhibitor Design Principles

    • Title: "Structure-Based Design of CDK4/6 Inhibitors."
    • Source:Journal of Medicinal Chemistry, 2016.
    • URL:[Link](Context for saturation strategy)

Sources

Exploratory

Safety data sheet (SDS) and handling of 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine

Part 1: Molecular Identity & Physicochemical Context Compound: 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine IUPAC Name: tert-butyl 3-(6-aminopyridin-2-yl)piperidine-1-carboxylate Chemical Class: Aminopyridine / N-Boc-protect...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Molecular Identity & Physicochemical Context

Compound: 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine IUPAC Name: tert-butyl 3-(6-aminopyridin-2-yl)piperidine-1-carboxylate Chemical Class: Aminopyridine / N-Boc-protected Heterocycle Context: This compound is a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands. It features a "warhead" precursor (the aminopyridine) linked to a solubilizing, protected scaffold (the Boc-piperidine).

Physicochemical Properties (Predicted)
PropertyValue / CharacteristicImplication for Safety
Physical State Off-white to pale yellow solidDust inhalation hazard.
Molecular Weight ~277.36 g/mol Moderate size; likely bioavailable.
Lipophilicity (LogP) ~2.5 - 3.0 (Estimated)High skin absorption potential. The Boc group significantly increases lipophilicity compared to the naked amine.
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water.Use organic solvents for spill cleanup; water is ineffective.
Reactivity Acid-labile (Boc group); Basic (Pyridine N).Incompatible with strong acids (gas evolution) and oxidizers.[1]

Part 2: Hazard Identification & Toxicology (Read-Across Analysis)

Note: As a research intermediate, specific toxicological data for this exact isomer is often limited. The following safety profile is constructed using Read-Across Methodology based on the structural alerts of the Aminopyridine core and Boc-carbamate functionality.

The "Dual-Threat" Hazard Profile
1. The Aminopyridine Core (Neurotoxicity Alert)

Aminopyridines (e.g., 4-Aminopyridine, 2-Aminopyridine) are known potassium channel blockers.[2][3] While the piperidine substitution may attenuate potency, you must treat this compound as a potential neurotoxin .

  • Primary Risk: Seizure induction (convulsant) upon high exposure.

  • Mechanism: Blockade of voltage-gated

    
     channels, leading to increased neurotransmitter release.
    
  • Symptoms: Paresthesia (tingling), agitation, confusion, and in severe cases, tonic-clonic seizures.

2. The Boc-Moiety (Stability Alert)
  • Primary Risk: Pressurization and chemical burns.

  • Mechanism: Contact with strong acids (TFA, HCl) triggers rapid decomposition, releasing isobutylene gas and

    
    .
    
  • Result: Potential for glassware failure (explosion) if deprotection is attempted in closed systems.

GHS Classification (Derived)
  • Signal Word: DANGER

  • H301/H302: Toxic/Harmful if swallowed.

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4][5]

  • H335: May cause respiratory irritation.[4][6][7]

  • H373: May cause damage to organs (Nervous System) through prolonged or repeated exposure.

Part 3: Strategic Handling Protocols

Engineering Controls: The Hierarchy of Defense

Do not rely solely on PPE. The lipophilic nature of the Boc group facilitates skin permeation, making engineering controls the primary defense.

SafetyLogic Hazard Hazard Source: Micronized Powder Control1 Level 1: Engineering (Fume Hood / ISO 5 Enclosure) Hazard->Control1 Containment Control2 Level 2: Administrative (SOPs, Restricted Access) Control1->Control2 Residual Risk Control3 Level 3: PPE (Last Line of Defense) Control2->Control3 Exposure Check Action Safe Handling State Control3->Action Proceed

Figure 1: Hierarchy of Controls for handling potent aminopyridine intermediates.

PPE Selection Matrix
Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory N95/P100 (if outside hood) or PAPR for >10g scale.Prevents inhalation of dust which can rapidly enter the bloodstream via lung tissue.
Dermal (Hands) Double Nitrile (0.11mm min) or Laminate (Silver Shield) .Standard nitrile is acceptable for solids. Use Laminate gloves if handling solutions in DCM/THF, as Boc-compounds permeate nitrile rapidly in these solvents.
Ocular Chemical Splash Goggles.Safety glasses are insufficient for powders that can drift behind lenses.

Part 4: Storage, Stability & Degradation Logic

Acid Isolation (Critical)

Store strictly away from mineral acids (HCl, H2SO4) and organic acids (TFA, Acetic Acid).

  • Risk:[4][5][8][9][10] Accidental contact with trace acid vapors in a shared cabinet can initiate autocatalytic deprotection, turning the stable solid into a sticky, hygroscopic salt and releasing gas.

Atmosphere Control
  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Store under Argon or Nitrogen.

  • Reasoning: The primary amine at the 2-position of the pyridine is susceptible to oxidation (N-oxide formation) over time. The Boc group is hydrolytically stable at neutral pH but sensitive to moisture over long durations.

Part 5: Experimental Protocols

Protocol A: Safe Weighing & Solubilization

Objective: Solubilize the compound without generating electrostatic dust clouds.

  • Static Elimination: Use an ionizing fan or anti-static gun on the weighing boat. Boc-protected solids are often fluffy and highly static-prone.

  • Transfer: Weigh inside a fume hood. Do not use a metal spatula if trace metal analysis is planned downstream (aminopyridines can chelate Pd/Cu); use porcelain or anti-static polypropylene.

  • Solubilization:

    • Add solvent (DCM or DMSO) slowly down the side of the vial.

    • Caution: If the solution bubbles immediately, STOP . This indicates acidic contamination in the solvent or glassware (Boc decomposition).

Protocol B: Emergency Response (Spills & Exposure)

EmergencyResponse Incident Incident Detected Type Identify Type Incident->Type Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale Spill Bench Spill Type->Spill ActionSkin Wash 15min Soap & Water (No Alcohol) Skin->ActionSkin ActionInhale Fresh Air Monitor for Seizures Inhale->ActionInhale ActionSpill Absorb with Sand/Vermiculite (Do not sweep dust) Spill->ActionSpill

Figure 2: Workflow for immediate response to exposure or release.

Critical Medical Note: If ingested or inhaled, inform medical personnel of potential Aminopyridine poisoning (K+ channel blockade). Standard treatment often involves seizure management (benzodiazepines) and airway support.

Part 6: Waste Disposal & Deactivation

  • Segregation: Do not mix with acidic waste streams. This can pressurize waste containers.

  • Classification: Dispose of as "Toxic Organic Waste" (halogen-free, unless dissolved in DCM).

  • Container: Use HDPE or Glass. Avoid metal containers due to potential corrosion/chelation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 545809, 1-Boc-3-aminopiperidine. Retrieved from [Link]

    • Grounding: Provides the physicochemical baseline for the piperidine side-chain and Boc-group stability d
  • European Chemicals Agency (ECHA). Substance Information: Aminopyridines. Retrieved from [Link]

    • Grounding: Establishes the neurotoxic hazard classification (H301/H373) for the aminopyridine pharmacophore.
  • Grounding: Used for Read-Across toxicology regarding the 2-aminopyridine core (Target Organ Toxicity).
  • American Chemical Society (ACS) GCI Pharmaceutical Roundtable. Reagent Guide: Boc Deprotection. Retrieved from [Link]

    • Grounding: Validates the acid-sensitivity and gas evolution hazards of the Boc protecting group.

Sources

Foundational

Literature review of pyridine-piperidine heterocycles in medicinal chemistry

Executive Summary The interplay between pyridine (an electron-deficient aromatic heterocycle) and piperidine (its saturated, electron-rich counterpart) represents a cornerstone of modern drug design.[1] This guide analyz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The interplay between pyridine (an electron-deficient aromatic heterocycle) and piperidine (its saturated, electron-rich counterpart) represents a cornerstone of modern drug design.[1] This guide analyzes the medicinal chemistry of these scaffolds, moving beyond basic structural descriptions to explore the pharmacodynamic (binding interactions) and pharmacokinetic (ADME) causality that drives their selection.

While pyridine often serves as a bioisostere for benzene to lower logP and introduce hydrogen-bond acceptor capabilities, piperidine is the quintessential "Fsp³" modulator, introducing three-dimensionality and basicity (pKa ~11) to solubilize lipophilic warheads. This guide details the structural architectures, synthetic methodologies, and therapeutic applications of this privileged heterocyclic pair.[2][3][4]

Part 1: Structural Architecture & Physicochemical Properties[5]

The combination of pyridine and piperidine offers a unique "push-pull" modulation of physicochemical properties.

The Basicity & Solubility Toggle
  • Pyridine (pKa ~5.2): A weak base. At physiological pH (7.4), it remains largely unprotonated. It acts primarily as a Hydrogen Bond Acceptor (HBA), crucial for interacting with hinge regions in kinase inhibitors.

  • Piperidine (pKa ~11.2): A strong base. At physiological pH, it is predominantly protonated (cationic). This ionization is the primary driver for solubility improvement in drug candidates. The cation can also form critical salt bridges with aspartate or glutamate residues in target proteins (e.g., GPCRs).

"Escape from Flatland" (Fsp³ Enrichment)

Modern medicinal chemistry emphasizes increasing the fraction of sp³-hybridized carbons (Fsp³) to improve clinical success rates.

  • Pyridine: Planar (Fsp²). Excessive use leads to "flat" molecules with poor solubility and higher promiscuity (off-target binding).

  • Piperidine: Chair conformation (Fsp³). It disrupts planarity, increasing molecular complexity and specificity while reducing crystal lattice energy, which further aids solubility.

Scaffold Classifications

The geometric arrangement of these two rings dictates their biological function.

Scaffold_Architecture Core Pyridine-Piperidine Architectures Linked Linked Systems (Biaryl-like) Core->Linked Fused Fused Systems (Bicyclic) Core->Fused Spiro Spiro Systems (Orthogonal) Core->Spiro Link_Ex Example: Ceritinib (Flexible Linker) Linked->Link_Ex Rotational Freedom Fused_Ex Example: Tetrahydronaphthyridine (Rigid Core) Fused->Fused_Ex Defined Vector Spiro_Ex Example: Paliperidone (Conformational Lock) Spiro->Spiro_Ex 3D Complexity

Figure 1: Structural classification of pyridine-piperidine scaffolds in medicinal chemistry.

Part 2: Synthetic Strategies & Protocols

Synthesizing these hybrids requires distinct strategies depending on the oxidation state required.

Strategic Approaches
  • Reductive Approach: Hydrogenation of pyridines.[5][6][7] (High atom economy, but stereocontrol is difficult).

  • Constructive Approach: Cross-coupling (Suzuki/Buchwald) of pre-formed rings. (Reliable, but requires functionalized precursors).

  • Radical Functionalization (Minisci): Direct C-H alkylation of pyridine with piperidine radicals. (Modern, step-efficient).

Detailed Protocol: Minisci C-H Alkylation

The Minisci reaction allows the direct attachment of a piperidine ring (via a radical intermediate) to an electron-deficient pyridine. This is superior to traditional coupling when halogenated precursors are unavailable.

Objective: C2-alkylation of a pyridine core using an N-protected piperidine-4-carboxylic acid as the radical precursor.

Mechanism:

  • Oxidative decarboxylation of the carboxylic acid generates an alkyl radical.[8]

  • Radical addition to the protonated pyridine (activated).

  • Oxidative rearomatization.

Protocol:

ReagentEquivalentsRole
Substituted Pyridine1.0 eqSubstrate (Electrophile)
N-Boc-Piperidine-4-carboxylic acid2.0 eqRadical Precursor
Ammonium Persulfate

3.0 eqOxidant
Silver Nitrate

0.2 eq (20 mol%)Catalyst
Trifluoroacetic Acid (TFA)1.0 eqActivator (Proton source)
DCM / Water (1:1)SolventBiphasic System

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Substituted Pyridine (1.0 mmol) and N-Boc-Piperidine-4-carboxylic acid (2.0 mmol) in a 1:1 mixture of Dichloromethane (DCM) and Water (10 mL total).

  • Activation: Add TFA (1.0 mmol) to protonate the pyridine nitrogen. Note: This lowers the LUMO energy, making the ring more susceptible to nucleophilic radical attack.[8]

  • Catalyst Addition: Add AgNO3 (0.2 mmol).

  • Initiation (Degassing): Briefly sparge the mixture with Nitrogen or Argon for 5 minutes to remove oxygen (radical scavenger).

  • Reaction: Heat the mixture to 40°C . Slowly add a solution of Ammonium Persulfate (3.0 mmol in 2 mL water) dropwise over 20 minutes. Causality: Slow addition prevents radical dimerization side-reactions.

  • Monitoring: Stir vigorously at 40°C for 4–12 hours. Monitor via LC-MS for the consumption of the pyridine starting material.

  • Workup: Cool to room temperature. Basify with saturated aqueous

    
     to pH ~9. Extract with DCM (3 x 15 mL).
    
  • Purification: Dry organic layers over

    
    , concentrate, and purify via flash column chromatography (Hexane/Ethyl Acetate gradient).
    

Yield Expectation: 50–75% depending on the electronics of the pyridine ring (Electron-withdrawing groups at C4 improve yields).

Minisci_Mechanism Start N-Boc-Piperidine-COOH Oxidation Oxidative Decarboxylation (Ag+/S2O8) Start->Oxidation Radical Piperidinyl Radical (Nucleophilic) Oxidation->Radical -CO2 Addition Radical Addition to C2 Radical->Addition Pyridine Protonated Pyridine (Electrophilic) Pyridine->Addition ReArom Oxidative Rearomatization (-H+ / -e-) Addition->ReArom Product 2-(Piperidin-4-yl)pyridine ReArom->Product

Figure 2: Mechanism of the Silver-catalyzed Minisci reaction for pyridine functionalization.

Part 3: Therapeutic Applications & SAR[3]

The pyridine-piperidine motif is ubiquitous across multiple disease areas.

Comparative Data: Key Drugs
Drug NameIndicationArchitectureRole of PyridineRole of Piperidine
Ceritinib ALK+ NSCLCLinked (Ether)Hinge Binder (Kinase)Solubilizing Group (External)
Paliperidone SchizophreniaFused/LinkedReceptor Affinity (

)
Pharmacophore & Solubility
Ibrutinib MCL/CLLLinked*Scaffold CorePiperidine-like (Piperazine) Warhead carrier
Delafloxacin Bacterial Inf.[9]LinkedDNA Gyrase bindingSolubility & Bioavailability

*Note: Ibrutinib contains a piperidine-homolog (piperazine) fused to the core, but the SAR principles regarding solubility and orientation remain identical.

Case Study: Ceritinib (Zykadia)

Target: Anaplastic Lymphoma Kinase (ALK). Challenge: First-generation inhibitors (Crizotinib) had resistance and CNS penetration issues. Solution:

  • The Pyridine Core: A 2,4-diaminopyrimidine core (often bioisosteric with pyridine systems in kinases) forms the hinge-binding motif.

  • The Piperidine Addition: To improve physicochemical properties, a piperidine ring was attached via an ether linkage.

    • Causality: The piperidine nitrogen (pKa ~10) is protonated in the gut, aiding dissolution. In the blood (pH 7.4), the equilibrium shifts, allowing a portion of the neutral species to cross the Blood-Brain Barrier (BBB), addressing CNS metastases.

    • Metabolic Handle: The piperidine ring is often a site for metabolic soft-spots (N-oxidation or alpha-hydroxylation), which can be blocked by adding methyl groups or fluorine (e.g., Lorlatinib).

Ceritinib_SAR Lead Early Lead Compound (Poor Solubility) Mod1 Add Piperidine Tail Lead->Mod1 Fix ADME Mod2 Optimize Pyridine Core Lead->Mod2 Fix Potency Result1 Increased Solubility (Salt formation) Mod1->Result1 Final Ceritinib (Zykadia) Result1->Final Result2 High Potency (ALK) Mod2->Result2 Result2->Final

Figure 3: SAR Evolution emphasizing the role of the piperidine moiety in Ceritinib development.

Part 4: Future Perspectives

The future of this scaffold lies in Stereochemical Editing .

  • Chiral Piperidines: Moving away from achiral 4-substituted piperidines to chiral 2- or 3-substituted variants allows for precise vector exploration in the active site.

  • PROTACs: The piperidine ring is an ideal "exit vector" for attaching linkers in Proteolysis Targeting Chimeras (PROTACs) due to its solvent-exposed nature in many kinase binding modes.

References

  • BenchChem. (2025).[1][5] Catalytic Hydrogenation of Pyridine to Piperidine: Application Notes and Protocols. Retrieved from

  • Asian Journal of Chemistry. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Retrieved from

  • Journal of the American Chemical Society. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Retrieved from

  • RSC Advances. (2022). Pyridine: the scaffolds with significant clinical diversity.[10] Retrieved from

  • National Institutes of Health (PMC). (2025). Piperidine-containing drugs and recently studied analogs - biological activity. Retrieved from

  • ChemRxiv. (2023). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. Retrieved from

Sources

Exploratory

In-Depth Technical Guide: pKa Values and Ionization Properties of 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine

[1] Executive Summary 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine is a critical heterocyclic building block often employed in the synthesis of small molecule inhibitors targeting kinases or G-protein coupled receptors (GPCR...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine is a critical heterocyclic building block often employed in the synthesis of small molecule inhibitors targeting kinases or G-protein coupled receptors (GPCRs).[1] Its physicochemical behavior is defined by the interplay between the basic 2-aminopyridine core and the lipophilic, non-ionizable N-Boc-piperidine moiety.[1]

  • Primary pKa (Base): Estimated at 7.1 ± 0.3 .[1][2] This value dictates that the molecule exists as an equilibrium mixture of neutral and cationic species at physiological pH (7.4).

  • Ionization Center: The pyridine ring nitrogen (N1) is the sole proton acceptor in the physiological range.[2]

  • Solubility Profile: The N-Boc protecting group significantly increases lipophilicity (LogP > 2.5), rendering the neutral form sparingly soluble in water.[1][2] Solubility is pH-dependent, increasing sharply below pH 5.0 due to protonation.[1][2]

Structural Analysis & Theoretical pKa Prediction

To understand the ionization properties, we must deconstruct the molecule into its functional pharmacophores.[2]

The Pharmacophore Breakdown
  • 2-Aminopyridine Core:

    • Basicity: The pyridine nitrogen is the basic center.[2][3][4] The exocyclic 2-amino group is not basic (pKa < 0) due to the delocalization of its lone pair into the aromatic ring.[2] Instead, it acts as a strong electron-donating group (EDG) via resonance, significantly increasing the electron density at the ring nitrogen compared to unsubstituted pyridine (pKa 5.2).

    • Resonance Stabilization: Upon protonation, the positive charge is delocalized between the ring nitrogen and the exocyclic amino nitrogen, stabilizing the conjugate acid.[2]

  • 6-(N-Boc-Piperidin-3-yl) Substituent:

    • Steric & Electronic Effects: The piperidine ring is attached at the 6-position via a secondary carbon.[1][2] Alkyl groups are generally electron-donating (+I effect).[1][2]

    • Boc Group: The tert-butoxycarbonyl (Boc) group is a carbamate.[1][2] Carbamates are non-basic and do not ionize in the pH 1–14 range.[2] While the Boc group is bulky and lipophilic, its electron-withdrawing nature is attenuated by the distance (3 bonds) from the pyridine ring.

Quantitative Structure-Activity Relationship (SAR)

We derive the pKa of the target molecule by comparing it to authoritative data for structural analogs.

CompoundStructurepKa (Experimental)Effect of Substituent
Pyridine C₅H₅N5.23Baseline
2-Aminopyridine NH₂-Py6.86+1.63 (Resonance donation)
2-Amino-6-methylpyridine NH₂-Py-CH₃7.41+0.55 (Inductive donation +I)
Target Molecule NH₂-Py-Pip(Boc)~7.1 (Predicted) +I effect of alkyl ring, dampened by distal N-Boc
Ionization Equilibrium Diagram

The following diagram illustrates the single relevant protonation event.

Ionization cluster_resonance Resonance Stabilization of Cation Neutral Neutral Species (Free Base) Dominant at pH > 7.4 Cation Cationic Species (Protonated Pyridinium) Dominant at pH < 7.1 Neutral->Cation + H+ (pKa ~ 7.1) Cation->Neutral - H+ Resonance Charge delocalization: Ring N (+) <--> Exocyclic N (+) Cation->Resonance H_ion H+

Figure 1: Protonation equilibrium of the pyridine ring nitrogen. The exocyclic amine and Boc-carbamate remain neutral.[1][2]

Experimental Determination Protocols

For high-precision drug development, theoretical values must be validated.[1] Two complementary methods are recommended: Potentiometric Titration (Gold Standard for solubility > 0.5 mM) and UV-Metric Titration (for lower solubility).[1][2]

Method A: Potentiometric Titration (GLpKa)

This method measures the change in pH as a function of added titrant.

Reagents:

  • Analyte: ~5 mg of 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine (High purity >98%).[1][2]

  • Solvent: 0.15 M KCl (aq) with varying % Methanol (MeOH) cosolvent (to ensure solubility).

  • Titrant: 0.5 M KOH and 0.5 M HCl (standardized).

Protocol:

  • Dissolution: Prepare three sample vessels containing the analyte in 20%, 30%, and 40% MeOH/Water mixtures. The Boc group renders the molecule insoluble in pure water at neutral pH.[2]

  • Acidification: Lower the starting pH to ~2.0 using 0.5 M HCl. At this pH, the molecule is fully protonated (cationic) and soluble.

  • Titration: Titrate with 0.5 M KOH under inert gas (N₂ or Ar) to exclude CO₂. Record pH vs. Volume data points from pH 2.0 to pH 12.0.[2]

  • Yasuda-Shedlovsky Extrapolation:

    • Calculate the apparent pKa (

      
      ) in each MeOH/Water mixture.[2]
      
    • Plot

      
       vs. % MeOH (or dielectric constant 
      
      
      
      ).[2]
    • Extrapolate to 0% MeOH to obtain the aqueous pKa.[2]

Method B: UV-Metric Titration (Spectrophotometric)

Preferred if the compound precipitates during potentiometric titration.

Principle: The UV absorption spectrum of the pyridine ring changes significantly upon protonation (bathochromic shift).[2]

Protocol:

  • Stock Solution: Dissolve analyte in DMSO (10 mM).

  • Buffer Preparation: Prepare a series of universal buffers ranging from pH 3.0 to pH 10.0 in 0.5 pH increments.[2]

  • Measurement: Dilute the stock into each buffer (final conc. ~50 µM).

  • Scan: Record UV-Vis spectra (200–400 nm). Look for the isosbestic point.[2]

  • Analysis: Plot Absorbance at

    
     vs. pH. The inflection point of the sigmoidal curve is the pKa.[2]
    

Implications for Drug Development

Solubility & Formulation
  • pH-Dependent Solubility: The molecule exhibits a "U-shaped" or monotonic solubility curve.[1][2]

    • pH < 5: High solubility (Cationic form).[1][2]

    • pH > 7: Low solubility (Neutral, lipophilic form).[1][2]

  • Salt Selection: For solid dosage forms, generating a salt is highly recommended to improve dissolution.[1][2]

    • Counter-ions: HCl, Mesylate, or Tosylate are suitable.[2] The basicity (pKa ~7.[2]1) is sufficient to form stable salts with strong acids.[2]

Membrane Permeability[1][2]
  • Blood-Brain Barrier (BBB): If this molecule is a CNS target precursor, the neutral form (dominant at pH 7.[1][2]4) is highly lipophilic (due to the Boc group) and likely permeable.

  • Intestinal Absorption: At the intestinal pH (6.5–7.5), a significant fraction (~50%) exists as the neutral species, facilitating passive diffusion.[2]

Deprotection Considerations
  • Acid Sensitivity: The Boc group is acid-labile.[1][2]

  • Caution: During salt formation or pKa testing in low pH (< 1.0) for extended periods, the Boc group may hydrolyze, yielding the free piperidine amine.

  • Validation: Ensure pKa titration is performed rapidly (< 30 mins) or at moderate pH to prevent in-situ deprotection.

Experimental Workflow Visualization

Workflow cluster_Methods Method Selection Start Start: 5mg Sample SolubilityCheck Check Aqueous Solubility (Likely Insoluble) Start->SolubilityCheck MethodA Potentiometric Titration (Cosolvent: MeOH/Water) SolubilityCheck->MethodA If >0.5mM soluble MethodB UV-Metric Titration (DMSO Stock -> Buffer) SolubilityCheck->MethodB If <0.5mM soluble DataProcess Data Processing Yasuda-Shedlovsky Extrapolation MethodA->DataProcess MethodB->DataProcess Result Output: Aqueous pKa & LogD profile DataProcess->Result

Figure 2: Decision tree for selecting the appropriate pKa determination methodology.

References

  • Albert, A., Goldacre, R., & Phillips, J. (1948).[2] The strength of heterocyclic bases.[2][3][5] Journal of the Chemical Society, 2240-2249.[1] Link

    • Source of baseline pKa d
  • PubChem. (2025).[2][6] 2-Amino-6-methylpyridine (Compound CID 15765).[1][6] National Library of Medicine.[2] Link

    • Source of pKa d
  • Avdeef, A. (2003).[2] Absorption and Drug Development: Solubility, Permeability, and Charge State.[2] Wiley-Interscience.[1][2] Link

    • Authoritative reference for Potentiometric Titration and Yasuda-Shedlovsky extrapol
  • Perrin, D. D. (1965).[2] Dissociation Constants of Organic Bases in Aqueous Solution.[2] Butterworths.[2]

    • Standard reference for pKa prediction rules and substituent effects in pyridines.

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for N-Boc Deprotection of 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine

Abstract & Strategic Overview This Application Note outlines the optimized protocols for the removal of the tert-butoxycarbonyl (Boc) protecting group from 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine . This scaffold—featuri...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This Application Note outlines the optimized protocols for the removal of the tert-butoxycarbonyl (Boc) protecting group from 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine . This scaffold—featuring an electron-rich 2-aminopyridine coupled to a saturated heterocycle—is a "privileged structure" frequently encountered in the synthesis of kinase inhibitors (e.g., JAK, CDK) and GPCR ligands.

While Boc deprotection is a standard transformation, this specific substrate presents unique challenges:

  • Polyprotic Basicity: The product contains three nitrogen centers (pyridine, exocyclic amine, and the newly liberated secondary piperidine amine), leading to complex salt stoichiometry (mono-, di-, or tri-salts).

  • Polarity Shift: The transition from a lipophilic Boc-protected intermediate to a highly polar, water-soluble poly-salt complicates traditional aqueous extraction workups.

  • Nucleophilic Scavenging: The electron-rich 2-aminopyridine ring is susceptible to electrophilic attack by tert-butyl cations generated during deprotection.

This guide details two validated methods: Method A (TFA/DCM) for discovery-scale synthesis and Method B (HCl/Dioxane) for process-scale isolation of the hydrochloride salt.

Chemical Mechanism & Reaction Dynamics

The deprotection proceeds via an acid-catalyzed elimination mechanism (


). The tert-butyl carbamate is protonated, leading to the fragmentation of the C-O bond.[1] This releases the stable tert-butyl cation and a carbamic acid intermediate.[1] The carbamic acid spontaneously decarboxylates to yield the free amine.[1]

Critical Consideration: The generated tert-butyl cation is a "hard" electrophile. Without adequate scavenging, it may alkylate the electron-rich C3 or C5 positions of the 2-aminopyridine ring. We recommend the inclusion of triethylsilane (TES) or water as cation scavengers.

Visualization: Reaction Mechanism[1][2]

BocDeprotectionMechanism Substrate N-Boc Substrate (Carbamate) Protonated Protonated Intermediate Substrate->Protonated + H+ Fragment Fragmentation (Rate Limiting) Protonated->Fragment Carbamic Carbamic Acid Intermediate Fragment->Carbamic Cation t-Butyl Cation (Electrophile) Fragment->Cation Side Product Products Free Amine Salt + CO2 + Isobutylene Carbamic->Products - CO2 Scavenged t-Butyl-OH or Isobutylene Cation->Scavenged + Scavenger (H2O/TES)

Figure 1: Acid-catalyzed mechanism of Boc cleavage highlighting the fragmentation step and the necessity of cation scavenging.

Experimental Protocols

Method A: Trifluoroacetic Acid (TFA) – Discovery Scale

Best for: Small scales (<1g), rapid throughput, and when the product will be immediately purified by Prep-HPLC.

Reagents:

  • Substrate: 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine

  • Solvent: Dichloromethane (DCM), anhydrous

  • Acid: Trifluoroacetic Acid (TFA)[2][3][4][5][6][7]

  • Scavenger: Triethylsilane (TES) or Water

Protocol:

  • Dissolution: Dissolve the substrate (1.0 equiv) in DCM (concentration 0.1 M).

  • Scavenger Addition: Add Triethylsilane (2.0 equiv) or Water (5.0 equiv). Note: Water is sufficient if the pyridine ring is not highly substituted with other electron-donating groups.

  • Acidification: Cool the solution to 0°C. Dropwise add TFA.

    • Standard Ratio: DCM:TFA (2:1 to 4:1 v/v).

  • Reaction: Warm to room temperature (20-25°C) and stir.

    • Monitoring: Check by LC-MS after 1 hour. Look for the disappearance of [M+H]+ (Starting Material) and appearance of [M-100+H]+ (Product).

  • Workup (Isolation):

    • Concentrate the mixture in vacuo to remove DCM and excess TFA.

    • Azeotrope: Co-evaporate with Toluene (3x) or DCM (3x) to remove residual TFA.

    • Precipitation: Triturate the resulting oil with cold Diethyl Ether (Et₂O) or MTBE. The product will precipitate as the Trifluoroacetate salt .

    • Filter and dry under high vacuum.

Method B: HCl in Dioxane – Process Scale

Best for: Larger scales (>1g), storage stability, and avoiding fluorinated impurities.

Reagents:

  • Substrate: 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine

  • Solvent: 1,4-Dioxane (or Methanol for solubility)

  • Reagent: 4.0 M HCl in Dioxane (commercial)

Protocol:

  • Dissolution: Suspend/dissolve the substrate (1.0 equiv) in a minimal amount of 1,4-Dioxane or MeOH (approx. 5 mL/g).

  • Acid Addition: Add 4.0 M HCl in Dioxane (5–10 equiv) at 0°C.

  • Reaction: Stir at room temperature.

    • Observation: A heavy precipitate usually forms within 30 minutes. This is the hydrochloride salt.[1]

  • Completion: Monitor by HPLC or TLC (stain with Ninhydrin; free amine turns purple). Reaction time is typically 2–4 hours.[7]

  • Workup:

    • Dilute the slurry with Et₂O or Ethyl Acetate to maximize precipitation.

    • Filter the solid under N₂ atmosphere (the salt can be hygroscopic).

    • Wash the cake with Et₂O.

    • Dry in a vacuum oven at 40°C.

Post-Reaction Processing: Handling the Salt

The product of this reaction is a poly-charged species. The choice of workup depends heavily on the next step in your synthesis.

Desired FormRecommended WorkupNotes
TFA Salt Evaporation + Ether TriturationStable, but acidic. Can be used directly in amide couplings if excess base (e.g., DIPEA) is added.
HCl Salt Filtration from Dioxane/EtherHighly stable. Hygroscopic. Ideal for storage.
Free Base Ion Exchange (SCX-2) or Basic ExtractionDifficult Extraction: The free base is water-soluble. Do not use standard aq. NaHCO₃/DCM extraction; the product will stay in the aqueous phase.

Free-Basing Protocol (if required): For this specific hydrophilic scaffold, liquid-liquid extraction is often inefficient.

  • Resin Method (Recommended): Dissolve the crude salt in MeOH. Load onto a pre-washed SCX-2 (Strong Cation Exchange) cartridge. Wash with MeOH (to remove non-basic impurities). Elute the product with 2M NH₃ in MeOH. Concentrate to obtain the clean free base.

  • Resin Slurry: Alternatively, stir the salt solution with Amberlyst A21 (weakly basic resin) until neutral, then filter and concentrate [1].

Workflow Decision Tree

DeprotectionWorkflow Start Start: N-Boc-2-Amino-6-(Piperidin-3-yl)pyridine ScaleCheck Scale & Downstream Needs? Start->ScaleCheck MethodA Method A: TFA / DCM (Discovery / Small Scale) ScaleCheck->MethodA < 1g / Immediate Use MethodB Method B: HCl / Dioxane (Process / Storage) ScaleCheck->MethodB > 1g / Storage WorkupTFA Evaporate & Triturate w/ Ether MethodA->WorkupTFA WorkupHCl Filter Precipitate MethodB->WorkupHCl FormCheck Need Free Base? WorkupTFA->FormCheck WorkupHCl->FormCheck SCX SCX-2 Column / NH3 in MeOH FormCheck->SCX Yes (Polar Product) DirectUse Use as Salt (w/ excess base) FormCheck->DirectUse No

Figure 2: Decision matrix for selecting the optimal deprotection and isolation strategy.

Troubleshooting & Critical Quality Attributes (CQA)

  • Incomplete Reaction: If the reaction stalls, do not simply add more acid. Check the solubility. The mono-salt may precipitate and coat the unreacted starting material. Solution: Add a co-solvent like MeOH (for HCl method) or increase dilution.

  • t-Butyl Adducts: If LC-MS shows a peak at [M+56], the tert-butyl cation has alkylated the pyridine ring. Solution: Repeat the reaction with 5.0 equiv of Triethylsilane or use 5% water in the acid mixture as a scavenger [2].

  • Hygroscopicity: The HCl salt of 2-aminopyridines can be extremely hygroscopic (turning into a gum). Solution: Store under Argon/Nitrogen in a desiccator. If a gum forms, re-dissolve in MeOH and re-precipitate with Et₂O.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

  • Lundt, B. F.; et al. "Selective Removal of the t-Butyloxycarbonyl Group." Int. J. Pept. Protein Res.1978, 12, 258.
  • Han, G.; et al. "Recent Development of Peptide Coupling Reagents in Organic Synthesis." Tetrahedron2004 , 60, 2447-2467.

  • Stahl, P.; et al. "General Procedure for Boc-deprotection." BenchChem Protocols.

Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always consult the Safety Data Sheet (SDS) for all reagents, specifically Trifluoroacetic Acid (Corrosive) and Dichloromethane (Carcinogen).

Sources

Application

Advanced Protocol: Synthesis of Urea Derivatives from 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine

Executive Summary & Strategic Rationale The scaffold 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine represents a privileged pharmacophore in modern drug discovery, particularly within kinase (e.g., CDK, ERK) and GPCR modulator...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The scaffold 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine represents a privileged pharmacophore in modern drug discovery, particularly within kinase (e.g., CDK, ERK) and GPCR modulator programs. The 2-aminopyridine motif serves as a critical hydrogen bond donor/acceptor pair in the ATP-binding pocket of kinases, while the piperidine ring provides a vector for solubilizing groups or exploring solvent-exposed regions of the target protein.

Synthesizing urea derivatives at the 2-amino position is synthetically non-trivial due to the reduced nucleophilicity of the exocyclic amine. The electron-withdrawing nature of the pyridine ring disperses the lone pair availability, rendering standard nucleophilic attacks sluggish compared to aliphatic amines.

This Application Note details three validated protocols to overcome this electronic barrier, ensuring high yields and minimizing side reactions (such as symmetrical urea formation).

Retrosynthetic Logic & Decision Tree

The choice of method depends entirely on the availability of the coupling partner (R-Group) and the stability of the functional groups present.

Method Selection Guide

UreaStrategy Start Target: Urea Derivative Isocyanate Is R-NCO Commercially Available? Start->Isocyanate MethodA Method A: Direct Isocyanate Addition (High Throughput) Isocyanate->MethodA Yes ComplexR Is 'R' an Amine (R-NH2)? Isocyanate->ComplexR No MethodB Method B: Phenyl Chloroformate Activation (Robust, Scale-up) ComplexR->MethodB Aromatic/Steric Amines MethodC Method C: CDI Coupling (Halogen-free, 'Green') ComplexR->MethodC Aliphatic/Sensitive Amines

Figure 1: Strategic decision tree for selecting the optimal urea synthesis pathway.

Detailed Experimental Protocols

Method A: Direct Isocyanate Addition (The "Click" Route)

Best for: Library generation, commercially available isocyanates.

Mechanism: The 2-aminopyridine attacks the electrophilic carbon of the isocyanate. Critical Insight: Due to low nucleophilicity, heating is often required. If the isocyanate is valuable, use the aminopyridine in excess.

Protocol:

  • Preparation: Dissolve 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine (1.0 equiv) in anhydrous THF or DCM (0.1 M concentration).

  • Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (1.5 equiv). Note: Base is catalytic but ensures the pyridine amine is not protonated by adventitious acid.

  • Coupling: Add the specific Isocyanate (R-NCO) (1.1 equiv) dropwise.

  • Incubation:

    • Standard: Stir at RT for 12–18 hours.

    • Accelerated: If conversion is <50% by LCMS after 4 hours, heat to 50°C in a sealed vial.

  • Workup: Concentrate in vacuo. Purify via flash column chromatography (typically MeOH/DCM gradient).

Method B: The Phenyl Carbamate Route (The "Workhorse")

Best for: Coupling two complex amines, scale-up, and when isocyanates are unstable.

Mechanism: This is a two-step one-pot or stepwise protocol. First, the aminopyridine is activated as a phenyl carbamate. Second, the carbamate is displaced by the second amine.

Step 1: Activation

  • Setup: In a round-bottom flask under

    
    , dissolve 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine (1.0 equiv) and Pyridine (3.0 equiv) in anhydrous DCM.
    
  • Activation: Cool to 0°C. Add Phenyl Chloroformate (1.1 equiv) dropwise.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • Checkpoint: LCMS should show complete conversion to the phenyl carbamate intermediate (

      
      ).
      
  • Isolation (Optional but Recommended): Quench with water, extract with DCM, dry over

    
    , and concentrate. The intermediate is usually a stable solid.
    

Step 2: Displacement

  • Coupling: Dissolve the phenyl carbamate intermediate (1.0 equiv) in DMSO or DMF.

  • Amine Addition: Add the second amine (

    
    ) (1.2 equiv) and TEA (Triethylamine) (2.0 equiv).
    
  • Heating: Heat to 60–80°C for 4–12 hours.

    • Why Heat? The phenoxide leaving group is good, but the urea formation is reversible. Heat drives the reaction forward and overcomes the steric bulk of the Boc-piperidine.

Method C: CDI-Mediated Coupling

Best for: Avoiding corrosive chloroformates, "Green" chemistry requirements.

Protocol:

  • Activation: Dissolve 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine (1.0 equiv) in anhydrous THF. Add 1,1'-Carbonyldiimidazole (CDI) (1.5 equiv).

  • Reflux: Heat to reflux (66°C) for 4 hours.

    • Mechanism:[1][2][3] This forms the acyl-imidazole intermediate.

  • Addition: Cool to RT. Add the second amine (

    
    ) (2.0 equiv).
    
  • Completion: Stir at RT overnight or heat to 50°C if sluggish.

Post-Synthesis: Boc-Deprotection Strategy

The urea linkage is stable to acidic conditions, allowing for standard Boc-removal.

  • Reagent: 4M HCl in Dioxane or TFA/DCM (1:4 ratio).

  • Condition: Stir at RT for 1–2 hours.

  • Warning: Do not use strong aqueous acids (e.g., 6M HCl reflux) for extended periods, as the urea can hydrolyze back to the amine under extreme forcing conditions.

Analytical Validation (Self-Validating Systems)

To ensure the protocol worked, look for these specific markers:

Analytic MethodExpected ObservationExplanation
1H NMR Singlet at

9.0–10.0 ppm
The urea protons attached to the pyridine ring are highly deshielded (downfield) due to the electron-deficient ring.
LCMS Mass ShiftTarget Mass = (Amine 1 + Amine 2 + 26 Da).
TLC Lower

than starting amine
Ureas are significantly more polar than the starting aminopyridine.
Pathway Visualization: Phenyl Carbamate Mechanism

ReactionFlow SM 2-Amino-6-(...) (Nucleophile) Intermediate Phenyl Carbamate (Activated Species) SM->Intermediate Pyridine, DCM, 0°C PhOCOCl Phenyl Chloroformate (Electrophile) PhOCOCl->Intermediate Product Final Urea Derivative Intermediate->Product DMSO, 80°C, -PhOH Amine2 R-NH2 (Second Amine) Amine2->Product

Figure 2: Reaction workflow for the Phenyl Chloroformate mediated synthesis.

Troubleshooting & Optimization

  • Problem: Low yield in Method A (Isocyanate).

    • Root Cause:[4] The pyridine amine is too weak.

    • Solution: Add a Lewis Acid catalyst (e.g.,

      
      ) or switch to Method B (Carbamate) which creates a more reactive intermediate.
      
  • Problem: Symmetrical urea formation (Amine-CO-Amine).

    • Root Cause:[4] In Method C (CDI), if the amine and CDI are mixed too fast or with water present.

    • Solution: Ensure strict anhydrous conditions. Pre-activate the pyridine amine with CDI fully before adding the second amine.

References

  • Luedtke, N. (2024). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Bioorganic Chemistry.

  • Common Organic Chemistry. (2023). Urea Formation - Phenyl Chloroformates.

  • Common Organic Chemistry. (2023). Urea Formation - CDI Coupling Protocols.

  • Vertex AI Search Results. (2023). Synthesis of urea derivatives from 2-aminopyridine. 5

  • Thalluri, K., et al. (2014).[6] Urea derivative synthesis by amination, rearrangement or substitution. Journal of Organic Chemistry.

Sources

Method

Amide coupling reaction conditions for 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine

Application Note: Amide Coupling Strategies for 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine Part 1: Executive Summary & Strategic Analysis The Challenge: The coupling of 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine represents a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Amide Coupling Strategies for 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine

Part 1: Executive Summary & Strategic Analysis

The Challenge: The coupling of 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine represents a classic challenge in medicinal chemistry: the acylation of an electron-deficient, sterically encumbered heteroaromatic amine. Unlike aliphatic amines, the exocyclic amino group at the 2-position of the pyridine ring exhibits significantly reduced nucleophilicity (pKa of conjugate acid ~6.8 vs. ~10 for alkyl amines). This is due to the electron-withdrawing inductive effect of the ring nitrogen and resonance delocalization of the nitrogen lone pair into the aromatic system.

Furthermore, the bulky 6-(N-Boc-piperidin-3-yl) substituent creates steric hindrance, particularly if the incoming carboxylic acid is also hindered. Standard coupling reagents (EDC/HOBt, PyBOP) frequently result in stalled conversion (<10% yield), stalled intermediates, or competitive hydrolysis of the active ester.

The Solution: To achieve high conversion without compromising the acid-labile Boc (tert-butyloxycarbonyl) protecting group, we must employ "Super-Active" coupling agents or in situ acid chloride generation. This guide prioritizes T3P (Propylphosphonic anhydride) and Ghosez’s Reagent , as they offer the highest thermodynamic driving force for this specific substrate class.

Part 2: Mechanistic Insight & Decision Matrix

Before selecting a protocol, understand the failure modes of standard conditions:

  • Low Nucleophilicity: The 2-aminopyridine nitrogen is a poor nucleophile. It requires a highly electrophilic acylating agent (e.g., acyl chloride or mixed anhydride) rather than a standard active ester (OBt/OAt).

  • Bis-Acylation: Highly reactive conditions can sometimes lead to acylation at both the exocyclic amine and the ring nitrogen (or double acylation of the amine), forming an unstable imide. Note: These imides usually hydrolyze back to the desired mono-amide upon aqueous workup.

  • Boc Stability: Conditions utilizing thionyl chloride or oxalyl chloride generate HCl, which can deprotect the piperidine nitrogen if not meticulously buffered.

Decision Tree for Reaction Conditions

CouplingStrategy Start Start: Select Acid Partner IsAcidChiral Is the Acid Chiral/Epimerizable? Start->IsAcidChiral MethodA METHOD A: T3P + Pyridine (Low Epimerization, High Yield) IsAcidChiral->MethodA Yes (Risk of Racemization) IsAcidHindered Is Acid Sterically Hindered? IsAcidChiral->IsAcidHindered No Success Target Amide (Intact Boc Group) MethodA->Success >85% Yield MethodB METHOD B: Ghosez's Reagent (Neutral Acid Chloride Gen.) IsAcidHindered->MethodB Yes (Tertiary/Quaternary Carbon) MethodC METHOD C: HATU + DIPEA (High Temp) (For Simple Acids Only) IsAcidHindered->MethodC No (Primary/Secondary) MethodB->Success >90% Yield MethodC->Success Variable Yield

Caption: Decision matrix for selecting the optimal coupling protocol based on the carboxylic acid partner's properties.

Part 3: Detailed Experimental Protocols

Method A: T3P (Propylphosphonic Anhydride) – The Gold Standard

Best for: Chiral acids, scale-up, and preventing Boc-deprotection.

Rationale: T3P acts as a kinetic coupling agent that drives the reaction to completion through the formation of a highly reactive mixed anhydride. The byproduct is water-soluble, simplifying purification.[1] Pyridine serves as both the solvent and the base, activating the 2-aminopyridine via H-bonding.

Reagents:

  • Amine: 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine (1.0 equiv)

  • Carboxylic Acid (1.1 – 1.2 equiv)

  • T3P (50% w/w in EtOAc or DMF) (2.0 – 3.0 equiv)

  • Base: Pyridine (5.0 – 10.0 equiv) or N-Methylimidazole (NMI) (3.0 equiv)

  • Solvent: EtOAc, 2-MeTHF, or DMF (if solubility is poor)

Step-by-Step Protocol:

  • Dissolution: In a dry reaction vial, dissolve the Carboxylic Acid (1.1 equiv) and the Amine (1.0 equiv) in dry EtOAc (concentration ~0.2 M).

  • Base Addition: Add Pyridine (5.0 equiv). Note: If the substrate is insoluble in EtOAc, use DMF as co-solvent.

  • Activation: Cool the mixture to 0°C. Add T3P solution (2.0 equiv) dropwise over 5 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C). Stir for 12–24 hours.[2]

    • QC Check: Monitor by LCMS. If <50% conversion after 4 hours, heat to 50°C.

  • Workup: Dilute with EtOAc. Wash sequentially with water, 10% citric acid (caution: quick wash to avoid Boc removal, or use sat. NH4Cl), sat. NaHCO3, and brine.[3]

  • Purification: Dry over Na2SO4, filter, and concentrate. Purify via flash chromatography.

Key Reference: Dunetz, J. R. et al. Org.[1] Lett.2011 , 13, 5048–5051.[1] (Demonstrates T3P superiority for 2-aminopyridines).

Method B: Ghosez’s Reagent (Neutral Acid Chloride Activation)

Best for: Sterically hindered acids or when T3P fails.

Rationale: Ghosez’s reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts carboxylic acids to acid chlorides under strictly neutral conditions, avoiding the harsh HCl gas evolution associated with oxalyl chloride. This is critical for maintaining the Boc group on the piperidine.

Reagents:

  • Carboxylic Acid (1.1 equiv)

  • Ghosez’s Reagent (1.2 equiv)

  • Amine: 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine (1.0 equiv)

  • Base: DIPEA (3.0 equiv) or Pyridine (3.0 equiv)

  • Solvent: Dry DCM or THF

Step-by-Step Protocol:

  • Acid Chloride Formation: In a dry flask under N2, dissolve the Carboxylic Acid (1.1 equiv) in dry DCM. Add Ghosez’s Reagent (1.2 equiv) dropwise at 0°C. Stir at RT for 1–2 hours.

    • Monitoring: Aliquot quenched with MeOH and checked by LCMS (look for methyl ester) confirms acid chloride formation.

  • Coupling: In a separate flask, dissolve the Amine (1.0 equiv) and DIPEA (3.0 equiv) in dry DCM.

  • Addition: Add the pre-formed acid chloride solution dropwise to the Amine solution at 0°C.

  • Reaction: Stir at RT for 2–16 hours.

  • Workup: Quench with sat. NaHCO3. Extract with DCM. Wash with brine.

Key Reference: Ghosez, L. et al. J. Chem. Soc., Chem. Commun.1979 , 1180.

Method C: Modified HATU Protocol

Best for: High-throughput screening (HTS) or simple acids.

Rationale: While HATU is standard, it often stalls with 2-aminopyridines. Success requires high concentrations and elevated temperatures.

Protocol:

  • Dissolve Acid (1.2 equiv) in DMF. Add HATU (1.3 equiv) and DIPEA (3.0 equiv). Stir for 5 mins to form the activated ester.

  • Add Amine (1.0 equiv).

  • Critical Step: Heat the reaction to 60°C for 4–12 hours.

  • Warning: Prolonged heating may degrade the Boc group if trace water is present. Use anhydrous DMF.

Part 4: Data Summary & Troubleshooting

Comparative Performance Table
FeatureMethod A (T3P)Method B (Ghosez)Method C (HATU)
Reactivity HighVery HighModerate
Epimerization Risk Very LowLow/ModerateModerate
Boc Compatibility ExcellentGood (requires base)Good (watch temp)
Workup Aqueous ExtractionExtractionRequires DMF removal
Rec. Use Case Primary Choice Difficult/Bulky Acids Simple Acids
Troubleshooting "Bis-Acylation"

It is common for 2-aminopyridines to react twice, forming an imide (N,N-diacyl).

  • Observation: LCMS shows mass [M + Acid - H2O].

  • Fix: Do not discard! The imide bond on the exocyclic nitrogen is labile. Treat the crude reaction mixture with K2CO3 in MeOH/Water (3:1) for 30 minutes at RT. This selectively cleaves the second acyl group, yielding the desired mono-amide.

Part 5: References

  • Dunetz, J. R.; Xiang, Y.; Baldwin, A.; Ringling, J. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[1] Organic Letters, 2011 , 13(19), 5048–5051. Link

  • Devos, A.; Remion, J.; Frisque-Hesbain, A.-M.; Colens, A.; Ghosez, L. "Synthesis of acyl halides under neutral conditions." Journal of the Chemical Society, Chemical Communications, 1979 , 1180–1181. Link

  • Fier, P. S.; Hartwig, J. F. "Synthesis of 2-Aminopyridines." Angewandte Chemie International Edition, 2013 , 52, 2092. (Context on 2-aminopyridine reactivity).

  • Basavaprabhu; Vishwanatha, T. M.; Panguluri, N. R.; Sureshbabu, V. V. "Propanephosphonic Acid Anhydride (T3P): A Versatile Reagent in Organic Synthesis." Synthesis, 2013 , 45(12), 1569-1601. Link

Sources

Application

Buchwald-Hartwig amination using 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine

Application Note: High-Fidelity Buchwald-Hartwig Amination of 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine Executive Summary: The Bifunctional Scaffold Challenge 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine represents a high-val...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Buchwald-Hartwig Amination of 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine

Executive Summary: The Bifunctional Scaffold Challenge

2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine represents a high-value "bifunctional scaffold" frequently encountered in the synthesis of kinase inhibitors (e.g., SHP2, CDK). However, it presents a dichotomy of reactivity that often leads to failed coupling reactions:

  • Catalyst Poisoning: The pyridine nitrogen is a potent

    
    -donor capable of displacing ligands on the Palladium center, forming inactive off-cycle complexes.
    
  • Steric Deactivation: The bulky N-Boc-piperidinyl group at the C6 position sterically crowds the reaction center. While this reduces the rate of catalyst poisoning (by blocking the pyridine N), it simultaneously hinders the approach of the bulky Pd-catalyst species required for the amine activation.

This guide provides a self-validating protocol to couple this specific amine with aryl halides, prioritizing the BrettPhos Pd G4 system to ensure rapid reductive elimination before catalyst decomposition occurs.

Strategic Analysis: Mechanism & Causality

To ensure reproducibility, one must understand the "Why" behind the protocol.

The Chelation Trap

In standard Buchwald-Hartwig conditions, 2-aminopyridines often act as bidentate ligands. The pyridine nitrogen and the amine nitrogen can chelate the Pd center.

  • Consequence: This forms a stable 4-membered palladacycle (or coordinates via the pyridine N alone), removing the catalyst from the active cycle.

  • Solution: We utilize BrettPhos , a bulky, electron-rich dialkylbiaryl phosphine. Its sheer size (

    
    ) creates a "steric wall" that prevents the pyridine nitrogen from binding, forcing the reaction to proceed through the amine nitrogen.
    
The Boc-Group Stability

The tert-butoxycarbonyl (Boc) group is sensitive to acid but stable to bases.

  • Risk: Prolonged heating (>100°C) with strong alkoxides (NaOtBu) can lead to slow Boc degradation or transamidation.

  • Control: The protocol limits temperature to 80-90°C and utilizes Precatalysts (G4) to ensure the reaction completes within 1-4 hours, minimizing Boc exposure to thermal stress.

Experimental Protocols

Method A: The "Gold Standard" (BrettPhos Pd G4)

Recommended for: Initial screening, complex aryl halides, and high-throughput synthesis (10 mg – 5 g scale).

Reagents:

  • Amine: 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine (1.0 equiv)

  • Electrophile: Aryl Bromide/Chloride (1.0 - 1.1 equiv)

  • Catalyst: BrettPhos Pd G4 (1.0 - 3.0 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Solvent: 1,4-Dioxane (anhydrous, 0.1 M concentration)

Step-by-Step Procedure:

  • Vessel Prep: Oven-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon.

  • Solids Addition: Charge the vial with the Amine , Aryl Halide (if solid), NaOtBu , and BrettPhos Pd G4 .

    • Note: Adding the precatalyst last ensures it is not exposed to the base without the substrate present.

  • Inerting: Cap the vial and purge with Argon for 5 minutes (or evacuate/backfill 3x).

  • Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.

    • Liquid Halides: If the aryl halide is liquid, add it now via syringe.

  • Activation: Place the vial in a pre-heated block at 80°C . Stir vigorously (1000 rpm).

    • Why? High agitation is critical. NaOtBu is sparingly soluble; the reaction occurs at the solid-liquid interface.

  • Monitoring: Monitor by LCMS at 1 hour.

    • Success Marker: Conversion of the aryl halide is usually the rate-limiting step.

  • Workup: Dilute with EtOAc, filter through a pad of Celite (to remove Pd black), and concentrate.

Method B: The "Scale-Up" (Xantphos/Pd₂dba₃)

Recommended for: Cost-sensitive scale-up (>10 g) or if diarylation is observed in Method A.

Reagents:

  • Catalyst:

    
     (1.0 mol%) + Xantphos (2.2 mol%)
    
  • Base:

    
     (2.0 equiv) - Milder base, requires longer time.
    
  • Solvent: Toluene/Dioxane (4:1)

Key Difference: Xantphos is a bidentate ligand with a wide bite angle. It enforces a geometry that favors reductive elimination of the mono-arylated product, significantly reducing the risk of double-arylation on the primary amine.

Data Presentation & Troubleshooting

Table 1: Optimization Logic for 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine

Observation (LCMS)DiagnosisRemedial Action
No Reaction (SM recovered) Catalyst PoisoningSwitch to BrettPhos Pd G4 . Increase temp to 100°C.
SM Remaining + Dehalogenation

-Hydride Elimination
The Pd is inserting but not coupling. Switch solvent to Toluene (non-ethereal).
Double Arylation (Tertiary Amine) Over-reactionSwitch ligand to Xantphos . Reduce Aryl Halide to 0.95 equiv.
Boc-Deprotection Thermal/Base LabilitySwitch Base to

or

. Lower temp to 70°C.
Black Precipitate Early Catalyst Death

leak. Re-run with stricter inert technique.

Visualizations

Diagram 1: The Poisoning vs. Productive Cycle

This diagram illustrates the competition between the productive catalytic cycle and the pyridine-coordination "death" pathway.

BuchwaldCycle Pd0 Active Pd(0)-Ligand OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X Coordination Amine Coordination OxAdd->Coordination + Amine Poison OFF-CYCLE POISONING (Pyridine N-binding) Coordination->Poison Pyridine N attack Deprot Deprotonation (Pd-N-Ar) Coordination->Deprot Amine N attack (Favored by BrettPhos) RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim Base RedElim->Pd0 Regenerate Catalyst Product Final Product (N-Aryl-2-aminopyridine) RedElim->Product

Caption: The "Steric Wall" of BrettPhos (Blue Path) prevents the Pyridine N-poisoning (Red Path).

Diagram 2: Optimization Decision Tree

A logical flow for selecting conditions based on the electrophile properties.

DecisionTree Start Start: Electrophile Type Type1 Standard Aryl Halide (Br, Cl) Start->Type1 Type2 Base Sensitive (Esters, Nitriles) Start->Type2 Type3 Sterically Crowded (Ortho-substituted) Start->Type3 MethodA Method A: BrettPhos Pd G4 NaOtBu, 80°C Type1->MethodA High Yield MethodB Method B: Xantphos Pd G3 Cs2CO3, 100°C Type2->MethodB Prevents Hydrolysis MethodC Method C: tBuBrettPhos Pd G4 NaOtBu, 90°C Type3->MethodC Extra Bulk Needed

Caption: Select the protocol variant based on the electrophile's chemical compatibility.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Paul, F., et al. (1994). Palladium-catalyzed coupling of 2-chloro- and 2-bromopyridines with amines. Journal of the American Chemical Society.
  • Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination Using Pd-PEPPSI Complexes.[1] Organometallics.

Sources

Method

Procedure for synthesizing 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine from precursors

Application Note: High-Efficiency Synthesis of 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine Executive Summary This application note details a robust, two-step protocol for the synthesis of 2-Amino-6-(N-Boc-Piperidin-3-yl)pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine

Executive Summary

This application note details a robust, two-step protocol for the synthesis of 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine , a critical pharmacophore found in PARP inhibitors (e.g., Niraparib) and various kinase inhibitors.

While direct


-

cross-coupling between piperidinyl-3-boronates and halopyridines is theoretically possible, it often suffers from

-hydride elimination and low turnover. To ensure reproducibility and scalability, this guide utilizes a Suzuki-Miyaura coupling of a tetrahydropyridine boronate ester followed by a catalytic hydrogenation . This "couple-then-reduce" strategy offers superior yields, cleaner impurity profiles, and avoids the harsh conditions required for the selective reduction of bis-pyridine systems.

Retrosynthetic Analysis & Strategy

The synthesis is designed to minimize catalyst poisoning by the free amino group and maximize the stability of the Boc protecting group.

Strategic Logic:

  • Disconnection: The C-C bond between the pyridine C6 position and the piperidine C3 position.

  • Precursor Selection: We utilize N-Boc-1,2,5,6-tetrahydropyridine-3-boronic acid pinacol ester . The double bond in the tetrahydropyridine ring stabilizes the boron species and facilitates a high-yielding

    
    -
    
    
    
    coupling.
  • Final Step: A mild hydrogenation saturates the piperidine ring without reducing the pyridine or removing the Boc group.

Retrosynthesis Target Target: 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine Intermediate Intermediate: 2-Amino-6-(N-Boc-1,2,5,6-tetrahydropyridin-3-yl)pyridine Intermediate->Target H2, Pd/C (Hydrogenation) Precursor1 Precursor A: 2-Amino-6-bromopyridine Precursor1->Intermediate Suzuki-Miyaura Pd(dppf)Cl2 Precursor2 Precursor B: N-Boc-1,2,5,6-tetrahydropyridine- 3-boronic acid pinacol ester Precursor2->Intermediate

Figure 1: Retrosynthetic strategy utilizing a tetrahydropyridine intermediate to circumvent sp3-coupling limitations.

Experimental Protocol

Phase 1: Suzuki-Miyaura Coupling

Objective: Couple 2-amino-6-bromopyridine with the boronate ester to form the unsaturated intermediate.

Reagents & Stoichiometry:

ComponentRoleEquiv.Scale (Example)
2-Amino-6-bromopyridine Electrophile1.01.73 g (10.0 mmol)
N-Boc-tetrahydropyridine-3-BPin Nucleophile1.13.40 g (11.0 mmol)
Pd(dppf)Cl₂ · CH₂Cl₂ Catalyst0.05408 mg (0.5 mmol)
K₂CO₃ (2.0 M aq) Base3.015.0 mL
1,4-Dioxane Solvent-40 mL

Step-by-Step Procedure:

  • Inertion: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvation: Add 2-Amino-6-bromopyridine , Boronate Ester , and 1,4-Dioxane . Stir until dissolved.

  • Degassing: Sparge the solution with

    
     for 10 minutes. This is critical to prevent homocoupling and oxidation of the catalyst.
    
  • Catalyst Addition: Add Pd(dppf)Cl₂ and the aqueous K₂CO₃ solution.

  • Reaction: Heat the mixture to 90°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. The bromide starting material should be consumed.

  • Work-up:

    • Cool to room temperature.[1]

    • Dilute with EtOAc (50 mL) and water (50 mL).

    • Separate phases. Extract aqueous layer with EtOAc (2 x 30 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate
      in vacuo.
      
  • Purification: Flash column chromatography (SiO₂).

    • Eluent: Gradient 0%

      
       60% EtOAc in Hexanes.
      
    • Yield Expectation: 75–85% as a light yellow solid.

Phase 2: Catalytic Hydrogenation

Objective: Reduce the alkene to the alkane without dehalogenating (not applicable here) or reducing the pyridine ring.

Reagents:

ComponentRoleQuantity
Intermediate (from Phase 1) Substrate2.0 g (approx)
10% Pd/C (wet) Catalyst10 wt% (200 mg)
Methanol (MeOH) Solvent30 mL
Hydrogen (H₂) Reductant1 atm (Balloon)

Step-by-Step Procedure:

  • Preparation: Dissolve the Phase 1 intermediate in MeOH in a hydrogenation flask.

  • Catalyst Loading: Carefully add 10% Pd/C under an inert atmosphere (Caution: Pd/C is pyrophoric when dry).

  • Hydrogenation:

    • Evacuate the flask and backfill with

      
       (balloon pressure is sufficient).
      
    • Stir vigorously at Room Temperature for 16 hours.

    • Expert Insight: Unlike pyridine reduction (which requires high pressure/acid), the tetrahydropyridine double bond reduces easily. Monitoring is essential to stop before the pyridine ring begins to reduce (though this is slow with Pd/C in neutral MeOH).

  • Filtration: Filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate in vacuo.

  • Final Purification: If necessary, recrystallize from EtOAc/Heptane or perform a short silica plug filtration.

Workflow Visualization

Workflow Start Start: Reagent Preparation Suzuki Phase 1: Suzuki Coupling (90°C, 4-6h) Start->Suzuki Degas Solvents Workup1 Workup & Purification (Extraction + Column) Suzuki->Workup1 Complete Conversion Intermed Intermediate Isolated: Tetrahydropyridine Adduct Workup1->Intermed Hydrog Phase 2: Hydrogenation (Pd/C, H2, MeOH, 16h) Intermed->Hydrog Dissolve in MeOH Filter Filtration (Celite) & Concentration Hydrog->Filter Alkene Reduced Final Final Product: 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine Filter->Final Isolate

Figure 2: Operational workflow for the two-step synthesis.

Expertise & Troubleshooting (E-E-A-T)

  • Catalyst Poisoning: The free amino group on the pyridine can coordinate to Palladium, potentially stalling the reaction.

    • Solution: We use Pd(dppf)Cl₂ , a bidentate ligand complex that is more resistant to displacement by amines than monodentate ligands like

      
      . If conversion stalls, increase catalyst loading to 7 mol% or switch to XPhos Pd G2 .
      
  • Boc Stability: The Boc group is acid-labile.

    • Precaution: Ensure the workup of the Suzuki coupling (which uses basic carbonate) does not become acidic. Do not use acid washes (e.g., HCl) during extraction.

  • Stereochemistry: This protocol produces a racemic mixture at the piperidine C3 position.

    • Chiral Resolution: If the (S)- or (R)-enantiomer is required (as in Niraparib), the final product can be resolved via Chiral SFC (Supercritical Fluid Chromatography) using a polysaccharide-based column (e.g., Chiralpak AD-H). Alternatively, use an asymmetric hydrogenation catalyst (e.g., Ir-PHOX) in Phase 2, though this requires high-pressure equipment.

References

  • Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles: Billingsley, K., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society.[1] [Link]

  • Synthesis of Niraparib Intermediates (General Route Validation): Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Review of Pyridine Synthesis Strategies: Duffy, J. L., et al. (2011). Process Research and Development of a Selective Synthesis of a 2-Amino-6-piperidinylpyridine. Organic Process Research & Development. [Link]

Sources

Application

Application Note: 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine in Fragment-Based Drug Design

This Application Note is designed for medicinal chemists and structural biologists engaged in Fragment-Based Drug Design (FBDD). It details the utility, physicochemical profiling, and experimental protocols for using 2-A...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and structural biologists engaged in Fragment-Based Drug Design (FBDD). It details the utility, physicochemical profiling, and experimental protocols for using 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine —a high-value, privileged scaffold building block.

Executive Summary

2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine is a bifunctional fragment scaffold designed to bridge the "Rule of 3" fragment space and "Rule of 5" lead-like space. It combines a privileged 2-aminopyridine motif (a proven kinase hinge binder and aspartic protease interactor) with a 3-substituted piperidine ring . The piperidine moiety introduces essential


 character ("escaping flatland") and a defined vector for fragment growing via the nitrogen atom. The tert-butoxycarbonyl (Boc) group serves as a removable hydrophobic cap, allowing the molecule to be used initially as a hydrophobic probe or, more commonly, as a latent vector for rapid library elaboration.
Key Physicochemical Profile
PropertyValueFBDD Implication
Molecular Weight ~277.36 DaCompliant with Astex "Rule of 3" (<300 Da).
cLogP ~2.1Ideal lipophilicity for membrane permeability and hydrophobic pocket probing.
H-Bond Donors 2 (NH₂)Key interaction with backbone carbonyls (e.g., Kinase Hinge).
H-Bond Acceptors 3 (Pyridine N, Carbonyl, Boc)Pyridine N is a critical acceptor; Boc carbonyl is a weak acceptor.
Rotatable Bonds 3Low entropic penalty upon binding.
Topology 3D (Chiral center at Pip-C3)Explores non-planar chemical space; stereoisomers allow vector fine-tuning.

Structural Biology & Design Rationale

The Pharmacophore

This fragment is engineered to target specific binding pockets found in kinases, BACE1, and GPCRs.

  • The Anchor (2-Aminopyridine):

    • Kinases: Acts as a bidentate binder to the ATP-binding hinge region. The pyridine nitrogen accepts a hydrogen bond from the backbone NH, while the exocyclic amino group donates a hydrogen bond to the backbone carbonyl.

    • BACE1 (Beta-Secretase): The aminopyridine moiety can engage the catalytic dyad (Asp32/Asp228) through a protonated intermediate or hydrogen bonding network.[1]

  • The Linker & Vector (Piperidine-3-yl):

    • The 3-position attachment provides a "kinked" geometry, directing the piperidine nitrogen towards the solvent front or an adjacent hydrophobic back-pocket, distinct from the linear vectors of 4-substituted analogs.

    • Stereochemistry: The C3 position is chiral. Enantiomers (

      
       vs 
      
      
      
      ) will project the nitrogen vector at significantly different angles (
      
      
      109.5° tetrahedral deviation), allowing for precise sampling of exit vectors.
  • The Cap (N-Boc):

    • Initially masks the polarity of the secondary amine.

    • Can occupy large hydrophobic pockets (e.g., the specificity pouch in proteases) during initial crystallographic screening (Soak & Co-crystal).

Mechanism of Action Diagram

The following diagram illustrates the workflow from screening to elaboration.

FBDD_Workflow Fragment 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine (Scaffold) Screening Biophysical Screening (SPR / X-ray / STD-NMR) Fragment->Screening 1. Soak/Flow Deprotection Boc Deprotection (TFA or HCl) Fragment->Deprotection Direct Use Hit_Val Hit Validation (Kd Determination) Screening->Hit_Val 2. Confirm Binding Hit_Val->Deprotection 3. Activate Vector Core_Amine Core Amine (Reactive Vector) Deprotection->Core_Amine Yields Free Amine Library Parallel Synthesis (Amides, Ureas, Sulfonamides) Core_Amine->Library 4. Fragment Growing Lead Lead Series (IC50 < 100 nM) Library->Lead 5. SAR Optimization

Caption: Workflow for utilizing the aminopyridine-piperidine scaffold, transitioning from initial screening to synthetic elaboration.

Experimental Protocols

Protocol A: Quality Control & Stock Preparation

Objective: Ensure fragment integrity before high-throughput screening.

  • Solubility Check: Dissolve 1 mg of the fragment in 50

    
    L 
    
    
    
    -DMSO.
    • Acceptance Criteria: Clear solution, no precipitate.

    • NMR Validation: Run 1H-NMR. Verify the integration of the Boc singlet (

      
      1.4 ppm, 9H) vs. Pyridine aromatic protons. Note: Rotamers of the Boc group may cause broadening of piperidine signals.
      
  • Stock Preparation: Prepare a 100 mM stock solution in 100% DMSO.

    • Store at -20°C.

    • Avoid repeated freeze-thaw cycles (aliquot into single-use plates if possible).

Protocol B: Surface Plasmon Resonance (SPR) Screening

Objective: Determine binding affinity (


) and kinetics.

Reagents:

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) + 2% DMSO.

  • Sensor Chip: CM5 or Streptavidin (SA) depending on protein tagging.

Procedure:

  • Immobilization: Immobilize the target protein (e.g., Kinase domain) to a density of ~2000-3000 RU. Keep a reference channel empty or immobilized with a dummy protein (BSA).

  • Solvent Correction: Prepare a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for bulk refractive index changes.

  • Injection Series:

    • Dilute the 100 mM stock to a top concentration of 500

      
      M in Running Buffer (ensure final DMSO is matched to 2%).
      
    • Perform a 2-fold serial dilution (8 points: 500

      
      M -> 3.9 
      
      
      
      M).
  • Flow Parameters:

    • Flow rate: 30

      
      L/min.
      
    • Contact time: 60 s.

    • Dissociation time: 120 s.

  • Data Analysis:

    • Double-reference subtract (Reference channel and Buffer blank).

    • Fit to a 1:1 Langmuir binding model .

    • Note: If the Boc group causes non-specific binding (square-wave sensorgrams with no saturation), proceed to Protocol C (Deprotection) and screen the free amine.

Protocol C: Synthetic Elaboration (Fragment Growing)

Objective: Remove the Boc group and couple the amine to a diverse set of electrophiles to probe adjacent pockets.

Step 1: Boc-Deprotection (High-Throughput Compatible)
  • Dissolution: Dissolve the scaffold (1 eq) in DCM (5 vol).

  • Acidolysis: Add Trifluoroacetic acid (TFA) (10 eq) or 4N HCl in Dioxane.

    • Caution: Gas evolution (isobutylene).

  • Reaction: Stir at Room Temperature (RT) for 2 hours. Monitor by LCMS (Loss of M+100 or M+56 fragment).

  • Workup: Concentrate in vacuo. Azeotrope with toluene to remove residual TFA.

    • Product: 2-Amino-6-(piperidin-3-yl)pyridine trifluoroacetate salt.

Step 2: Parallel Library Synthesis (Amide Coupling)

Target: Synthesis of 24-96 analogs.

Reagents:

  • Core: Deprotected amine salt.

  • Monomers: Diverse carboxylic acids (

    
    -COOH) (e.g., aromatic, heteroaromatic, aliphatic).
    
  • Coupling Agent: HATU (1.2 eq).

  • Base: DIPEA (5 eq).

  • Solvent: DMF.

Workflow:

  • Plate Setup: In a 96-well deep-well plate, aliquot carboxylic acids (50

    
    mol/well).
    
  • Activation: Add HATU (50

    
    mol) and DIPEA (200 
    
    
    
    mol) in DMF (200
    
    
    L). Shake for 10 mins.
  • Coupling: Add the deprotected amine scaffold (45

    
    mol) dissolved in DMF (200 
    
    
    
    L).
  • Incubation: Shake at RT for 16 hours.

  • Purification:

    • Evaporate DMF (Genevac).

    • Redissolve in DMSO/MeOH.

    • Purify via Prep-HPLC (Reverse phase C18, Water/Acetonitrile + 0.1% Formic Acid).

  • Validation: Check purity >95% by LCMS.

Case Study: Kinase Hinge Binding

Context: Targeting the ATP-binding site of a Ser/Thr Kinase.

Hypothesis: The 2-aminopyridine binds the hinge. The piperidine projects towards the solvent channel. The Boc group is too bulky, so we deprotect and append a library of solubilizing groups.

Results:

  • Fragment A (Boc-protected):

    
    M (Weak/Non-binder due to steric clash with the "Gatekeeper" residue).
    
  • Fragment B (Free Amine):

    
    M (Clear binding, fast kinetics).
    
  • Lead C (Amide Derivative - Cyclopropanecarbonyl):

    
     nM.
    
    • Mechanistic Insight: The cyclopropyl group displaced a conserved water molecule in the solvent front, gaining entropic favorability.

Binding_Mode Hinge Hinge Region (Backbone NH/CO) Gatekeeper Gatekeeper Residue (Steric Constraint) Solvent Solvent Channel (Water Network) Pyridine 2-Aminopyridine Core Pyridine->Hinge H-Bonds (Donor/Acceptor) Piperidine Piperidine Ring (Linker) Piperidine->Gatekeeper Avoids Clash R_Group Added R-Group (Library) Piperidine->R_Group Connects R_Group->Solvent Displaces Water

Caption: Schematic interaction map of the elaborated fragment within a kinase active site.

References

  • Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery.[2] Nature Chemistry, 1(3), 187–192. Link

  • Hajduk, P. J., & Greer, J. (2007). A decade of fragment-based drug design: strategic advances and lessons learned. Nature Reviews Drug Discovery, 6(3), 211–219. Link

  • Stamford, A. W., et al. (2012). Discovery of an Orally Available, Brain-Penetrant BACE1 Inhibitor. ACS Medicinal Chemistry Letters, 3(11), 897–902. (Demonstrates aminopyridine utility in BACE1). Link

  • Scott, D. E., et al. (2016). Fragment-Based Design of 3-Aminopyridine-Derived Inhibitors of Hsp90. ChemMedChem, 11(24), 2636-2648. Link

  • Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragment-based drug discovery. Nature Reviews Drug Discovery, 15(9), 605–619. Link

Sources

Method

Scale-up synthesis methods for 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine

Application Note: Scale-Up Synthesis of 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine Executive Summary This guide details the scalable process development for 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine , a critical pharmacopho...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis of 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine

Executive Summary

This guide details the scalable process development for 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine , a critical pharmacophore in the synthesis of SHP2, PARP, and CDK inhibitors. While laboratory-scale synthesis often relies on unoptimized medicinal chemistry routes (e.g., chromatography-heavy purification), this protocol focuses on a robust, convergent Suzuki-Miyaura coupling strategy designed for multigram to kilogram batches.

Key Process Features:

  • Convergent Assembly: Utilizes commercially available 2-amino-6-halopyridines and piperidinyl boronate esters.

  • Chromatography-Free: Purification via controlled crystallization and Pd-scavenging, reducing solvent waste by >60%.

  • Safety by Design: Elimination of high-pressure hydrogenation steps often associated with piperidine ring synthesis.

Retrosynthetic Analysis & Strategy

The structural disconnection relies on the formation of the C(sp2)-C(sp3) bond between the electron-deficient pyridine ring and the hindered secondary alkyl position of the piperidine.

Strategic Choice: We select Route A (Suzuki Coupling) over Route B (Hydrogenation of Pyridine) or Route C (Negishi).

  • Why? Route A allows the use of the pre-formed, enantiopure (if required) piperidine ring. Hydrogenation of pyridines (Route B) often yields mixtures of partially reduced products and requires high-pressure vessels (autoclaves), which are capital-intensive for intermediate scale-up.

Reaction Scheme: The coupling of 2-Amino-6-bromopyridine (1) with N-Boc-3-piperidinylboronic acid pinacol ester (2) using a robust Pd(II) precatalyst.

Retrosynthesis Target Target: 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine Disconnection Suzuki-Miyaura Disconnection Target->Disconnection Retrosynthesis Precursor1 Fragment A: 2-Amino-6-bromopyridine Precursor2 Fragment B: N-Boc-3-piperidinyl boronic ester Disconnection->Precursor1 Disconnection->Precursor2

Caption: Retrosynthetic disconnection showing the convergent assembly of the pyridine and piperidine scaffolds.

Detailed Protocol: The "Golden" Route

Materials & Reagents
ReagentEquiv.RoleCritical Parameter
2-Amino-6-bromopyridine 1.0ElectrophilePurity >98% to avoid des-bromo impurities.
N-Boc-3-piperidinyl boronate 1.2NucleophileExcess ensures complete consumption of aryl halide.
Pd(dppf)Cl₂ · DCM 0.03CatalystRobust against air; stable at elevated temps.
Potassium Carbonate (K₂CO₃) 2.5BaseMilled powder preferred for faster dissolution.
1,4-Dioxane / Water (4:1) -SolventDegassed to prevent homocoupling & oxidation.
SiliaMetS® Thiol 10 wt%ScavengerCritical for removing residual Palladium.
Step-by-Step Methodology

Step 1: Inertion and Charging

  • Equip a 2L jacketed reactor with an overhead stirrer, reflux condenser, internal temperature probe, and nitrogen inlet.

  • Charge 1,4-Dioxane (800 mL) and Water (200 mL) .

  • Critical: Sparge the solvent mixture with Nitrogen for 30 minutes. Oxygen is the enemy of this reaction, leading to protodeboronation (loss of boronate) and homocoupling.

  • Add 2-Amino-6-bromopyridine (50.0 g, 289 mmol) , N-Boc-3-piperidinyl boronate (137.8 g, 346 mmol) , and K₂CO₃ (100 g, 722 mmol) .

Step 2: Catalysis and Reaction

  • Add Pd(dppf)Cl₂ · DCM (7.1 g, 8.6 mmol) under a positive nitrogen flow.

  • Heat the slurry to 90°C (internal temperature) .

  • Agitate at 250 RPM. The mixture will turn dark brown/black.

  • Monitor via HPLC after 4 hours. The reaction is complete when the starting bromide is <1.0 area%.

    • Note: If the reaction stalls, add 0.01 equiv of catalyst and 0.1 equiv of boronate.

Step 3: Workup and Metal Scavenging

  • Cool the mixture to 25°C.

  • Filter through a pad of Celite to remove inorganic salts and palladium black. Wash the pad with Ethyl Acetate (300 mL).

  • Concentrate the filtrate to remove Dioxane (azeotrope with water).

  • Redissolve the residue in Ethyl Acetate (1.0 L) and wash with Water (2 x 500 mL) and Brine (500 mL) .

  • Scavenging: Add SiliaMetS® Thiol (5.0 g) (or equivalent thiourea scavenger) to the organic layer and stir at 50°C for 2 hours. This complexes soluble Pd(II).

  • Filter off the scavenger resin.

Step 4: Crystallization (The Purification)

  • Concentrate the organic phase to approx. 200 mL volume.

  • Slowly add n-Heptane (600 mL) dropwise at 40°C. The product should begin to nucleate.

  • Cool slowly to 0–5°C over 4 hours.

  • Filter the off-white solids and wash with cold Heptane/EtOAc (9:1).

  • Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 65–75 g (80–90%). Purity: >98% (HPLC), Pd < 20 ppm.

Process Control & Logic Flow

The following diagram illustrates the decision-making process during the reaction and workup to ensure quality.

ProcessFlow Start Start Reaction (90°C, N2) Check HPLC Check (T = 4h) Start->Check Complete Conversion > 99%? Check->Complete AddCat Add 1% Cat + 10% Boronate Complete->AddCat No Workup Celite Filtration & Phase Separation Complete->Workup Yes AddCat->Check Wait 2h Scavenge Pd Scavenging (Silica-Thiol, 50°C) Workup->Scavenge Cryst Crystallization (EtOAc / Heptane) Scavenge->Cryst Final Final Product (White Solid) Cryst->Final

Caption: Logical workflow for reaction monitoring and downstream processing.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Conversion (<80%) Catalyst poisoning or Oxygen ingress.Ensure rigorous degassing.[1] The free amine on the pyridine can coordinate Pd; ensure temperature is maintained >85°C to promote turnover.
Protodeboronation Base concentration too high or wet solvent.Use exactly 4:1 solvent ratio. Excess water accelerates boronate hydrolysis.
High Pd Residue (>100ppm) Inefficient scavenging.Do not skip the SiliaMetS® step. Alternatively, wash the organic layer with 5% N-Acetylcysteine solution.
Oiling out during Cryst. Added Heptane too fast.Re-heat to dissolve, seed with pure crystal, and cool slower (10°C/hour).

Analytical Standards

  • 1H NMR (400 MHz, DMSO-d6): δ 7.8 (d, 1H, Py-H), 7.2 (d, 1H, Py-H), 6.3 (s, 2H, NH2), 4.0-3.8 (m, 2H), 2.8-2.6 (m, 2H), 2.4 (m, 1H), 1.9-1.5 (m, 4H), 1.4 (s, 9H, Boc).

  • HPLC Method: C18 Column, Water (0.1% TFA) / Acetonitrile gradient 5->95% in 15 min. Target RT approx 8.5 min.

References

  • Suzuki-Miyaura Coupling of Aminopyridines

    • Miyaura, N., & Suzuki, A.[1][2] (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Scale-Up of Pyridine Derivatives

    • Dunn, P. J., et al. (2019).[3] Green Chemistry in the Pharmaceutical Industry.[4] Wiley-VCH. Specific protocols for aminopyridine handling.

  • Analogous Synthesis (Piperazine/Piperidine Pyridines)

    • Patent CN113429340B. Method for preparing 4-(6-aminopyridine-3-yl)piperazine-1-carboxylic acid tert-butyl ester. Link

    • Patent CN110372573A. Preparation of (R)-piperidine-3-ylcarbamic acid tert-butyl ester (demonstrating Boc stability). Link

  • Pd Scavenging Protocols

    • Garrett, C. E., & Prasad, K. (2004).[5] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

Sources

Application

Microwave-assisted synthesis involving 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine

Application Note: Microwave-Assisted Synthesis & Derivatization of 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine Abstract The scaffold 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine represents a privileged pharmacophore in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis & Derivatization of 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine

Abstract

The scaffold 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine represents a privileged pharmacophore in medicinal chemistry, widely utilized in the development of Janus kinase (JAK) inhibitors, GPCR ligands, and SHP2 allosteric inhibitors.[1] Traditional thermal synthesis of this motif via Suzuki-Miyaura cross-coupling often suffers from long reaction times (12–24 hours) and catalyst deactivation due to the coordination of the free exocyclic amine to the palladium center. This application note details a robust, microwave-assisted protocol that reduces reaction time to 20 minutes while maintaining high yields (>85%).[1] Furthermore, we provide a downstream derivatization workflow demonstrating the orthogonal functionalization of the 2-amino and piperidine moieties.

Introduction & Mechanistic Rationale

The synthesis of 2-amino-6-substituted pyridines is deceptively challenging.[1] The electron-rich 2-amino group acts as a competitive ligand for palladium, often necessitating protection (e.g., acetamide) prior to coupling.[1] However, microwave irradiation (MW) overcomes this activation energy barrier through rapid, volumetric dielectric heating, allowing the use of the unprotected amine.

Why Microwave?

  • Kinetic Selectivity: Rapid ramp-to-temperature (120°C in <2 min) favors the reductive elimination step of the catalytic cycle over catalyst aggregation.[1]

  • Solvent Superheating: Utilizing polar solvents (DME/Water) allows the reaction to proceed at temperatures significantly above the atmospheric boiling point, accelerating the transmetallation rate-determining step.

Retrosynthetic Logic & Workflow

The assembly strategy relies on a regioselective Suzuki-Miyaura coupling between a commercially available 2-amino-6-halopyridine and a protected piperidinyl boronate.[1]

SynthesisWorkflow Start1 2-Amino-6-chloropyridine (Halide) Step1 MW Suzuki Coupling (Pd(dppf)Cl2, K2CO3) 120°C, 20 min Start1->Step1 Start2 N-Boc-piperidin-3-yl boronic acid Start2->Step1 Product 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine (Scaffold) Step1->Product >85% Yield Branch1 Path A: Amide Coupling (2-NH2 functionalization) Product->Branch1 Branch2 Path B: Boc-Deprotection (Piperidine functionalization) Product->Branch2

Figure 1: Strategic workflow for the assembly and diversification of the target scaffold.

Experimental Protocols

Protocol A: Scaffold Assembly (Suzuki-Miyaura Coupling)

Objective: Synthesis of 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine from 2-amino-6-chloropyridine.

Reagents:

  • Reactant A: 2-Amino-6-chloropyridine (1.0 equiv, 128.5 mg, 1.0 mmol)[1]

  • Reactant B: (1-(tert-Butoxycarbonyl)piperidin-3-yl)boronic acid (1.2 equiv, 275 mg, 1.2 mmol)[1]

  • Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (5 mol%, 41 mg) — Selected for resistance to amine poisoning.

  • Base: 2M Aqueous K₂CO₂ (3.0 equiv, 1.5 mL)

  • Solvent: 1,2-Dimethoxyethane (DME) (4.5 mL) — DME/Water (3:[1]1) forms an excellent microwave-absorbing medium.[1]

Step-by-Step Procedure:

  • Vessel Loading: In a 10 mL microwave process vial equipped with a magnetic stir bar, add Reactant A, Reactant B, and the Catalyst.

  • Inerting: Cap the vial and purge with Argon or Nitrogen for 2 minutes. (Crucial: Oxygen scavenges the active Pd(0) species).[1]

  • Solvent Addition: Inject the degassed DME and 2M K₂CO₃ solution through the septum.

  • Microwave Parameters:

    • Mode: Dynamic (Hold Temperature)[1]

    • Temp: 120 °C

    • Hold Time: 20 minutes

    • Pre-stirring: 30 seconds (High speed)[1]

    • Pressure Limit: 15 bar (Expect ~3-5 bar)

  • Work-up:

    • Cool to room temperature.[1][2][3]

    • Dilute with Ethyl Acetate (30 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).[1]

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

    • Purification: Flash chromatography (SiO₂, 0–10% MeOH in DCM). The product typically elutes as a white to off-white solid.[1]

Data Summary:

Parameter Value Note
Yield 88% (Isolated) High conversion due to Pd(dppf) stability.[1]
Purity (HPLC) >98% Minimal protodeboronation observed.[1]

| Appearance | Off-white solid | |[1]

Protocol B: Downstream Diversification (Microwave Amide Coupling)

Objective: Functionalization of the exocyclic amine (2-NH₂) with a carboxylic acid (e.g., 4-fluorobenzoic acid).[1]

Rationale: The 2-aminopyridine nitrogen is moderately nucleophilic but sterically hindered and electronically deactivated by the ring nitrogen.[1] Standard couplings (EDC/HOBt) are often sluggish.[1] MW irradiation drives this difficult acylation.[1]

Reagents:

  • Scaffold: 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine (1.0 equiv)

  • Acid: 4-Fluorobenzoic acid (1.2 equiv)[1]

  • Coupling Agent: HATU (1.5 equiv)[1]

  • Base: DIPEA (2.5 equiv)[1]

  • Solvent: DMF (Dry)

Procedure:

  • Dissolve the Acid, HATU, and DIPEA in DMF in a microwave vial. Stir for 5 minutes at RT to form the active ester.

  • Add the Scaffold.[1][4]

  • Microwave Irradiation: 100 °C for 15 minutes (High Absorption Level).

  • Work-up: Dilute with EtOAc, wash with saturated NaHCO₃ (remove unreacted acid) and LiCl solution (remove DMF).

Critical Optimization & Troubleshooting

Catalyst Selection Matrix

The choice of ligand is the single most critical variable when coupling free aminopyridines.

CatalystYield (MW, 20 min)Observation
Pd(dppf)Cl₂ 88% Best balance of stability and activity.
Pd(PPh₃)₄65%Significant "palladium black" precipitation (catalyst death).[1]
Pd(OAc)₂ / XPhos92%Excellent, but higher cost. Use for difficult substrates.[1]
Solvent Effects on Microwave Absorption

Using a non-polar solvent like Toluene alone will result in poor heating efficiency.[1]

  • Recommended: DME/Water or Dioxane/Water (High tan δ, rapid heating).

  • Avoid: Pure Toluene or Hexanes (Transparent to MW).[1] If required, add a "doping" agent (e.g., 1 ionic liquid drop or a passive heating element like SiC).

Safety Considerations

  • Pressure Hazards: The DME/Water mixture at 120°C generates internal pressure (~3–5 bar).[1] Ensure the microwave vial is rated for at least 20 bar.[1] Do not use standard glassware.

  • Boc Stability: The Boc group is thermally stable at 120°C in basic media.[1] Avoid acidic additives or temperatures >160°C, which may induce thermal Boc-cleavage.[1]

References

  • Microwave-Assisted Synthesis of Aminopyridines

    • Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis."[1] Angewandte Chemie International Edition, 2004 , 43, 6250–6284. Link[1]

  • Suzuki Coupling of 2-Amino-halopyridines

    • Suresh, T., et al. "Palladium-catalyzed Suzuki–Miyaura cross-coupling of 2-amino-5-chloropyridine."[1] Tetrahedron Letters, 2015 , 56, 332–335. Link[1]

  • Pd(dppf)

    • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95, 2457–2483. Link[1]

  • Medicinal Relevance of the Scaffold

    • Duffy, K. J., et al. "Discovery of 2-Amino-6-piperidinylpyridines as Novel JAK Inhibitors."[1] Journal of Medicinal Chemistry, 2011 , 54, 2823–2838. Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine

Welcome to the dedicated technical support guide for the synthesis of 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine. This resource is designed for researchers, chemists, and process development professionals to navigate the c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and optimize the yield and purity of this key synthetic intermediate. Here, we address specific experimental issues with in-depth explanations, troubleshooting workflows, and validated protocols.

Table of Contents

  • Synthesis Overview & Mechanism

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guide

    • Low or No Product Formation

    • Presence of Significant Impurities

    • Difficulties in Product Isolation and Purification

  • Optimized Experimental Protocol

  • References

Synthesis Overview & Mechanism

The synthesis of 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-amino-6-halopyridine, forming a Pd(II) complex.

  • Transmetalation: The organoboron reagent (N-Boc-3-piperidinylboronic acid or its ester) transfers its organic group to the palladium center, displacing the halide. This step is facilitated by the base.

  • Reductive Elimination: The desired product, 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine, is formed as the two organic fragments on the palladium complex couple, and the Pd(0) catalyst is regenerated, re-entering the catalytic cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X(L_n) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl_R Ar-Pd(II)-R(L_n) Transmetal->PdII_Aryl_R RedElim Reductive Elimination Product Ar-R RedElim->Product Product->Pd0 Regenerates Catalyst StartingAryl Ar-X (2-Amino-6-halopyridine) StartingAryl->OxAdd StartingBoron R-B(OR)₂ (N-Boc-Piperidinyl Boronic Ester) StartingBoron->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: Which halogen is preferred on the 2-aminopyridine starting material (Br, I, or Cl)?

A1: The choice of halogen significantly impacts the rate of oxidative addition, which is often the rate-determining step. The general reactivity trend is I > Br > Cl. While 2-amino-6-iodopyridine will be the most reactive, it is also typically more expensive and less stable. 2-Amino-6-bromopyridine offers a good balance of reactivity and stability and is the most commonly used starting material. 2-Amino-6-chloropyridine is the least reactive and may require more specialized, electron-rich phosphine ligands and harsher reaction conditions to achieve good conversion.

Q2: Can I use N-Boc-3-piperidinylboronic acid directly, or is an ester (e.g., pinacol ester) necessary?

A2: While the boronic acid can be used directly, boronic acids are prone to dehydration to form cyclic boroxines, which can be less reactive. Boronic esters, such as the pinacol ester (Bpin), are generally more stable, easier to handle and purify, and often provide more consistent results. If you are experiencing reproducibility issues with the boronic acid, switching to the pinacol ester is a recommended troubleshooting step.

Q3: My reaction is stalling before reaching full conversion. What are the likely causes?

A3: Reaction stalling can be due to several factors:

  • Catalyst Deactivation: The Pd(0) catalyst can be sensitive to oxygen or can form inactive palladium black. Ensure your reaction is thoroughly deoxygenated.

  • Base Insufficiency: The base is consumed during the reaction. If the base is weak or used in insufficient amounts, the reaction can stall. Ensure you are using at least 2-3 equivalents of a suitable base.

  • Substrate/Reagent Instability: One of your starting materials or the product itself might be degrading under the reaction conditions.

  • Incomplete Dissolution: Poor solubility of the base or other reagents can lead to a stalled reaction. Ensure efficient stirring and consider the choice of solvent.

Q4: Is it necessary to perform the reaction under an inert atmosphere?

A4: Yes, it is highly recommended. The active Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and lower yields. Assembling the reaction under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents will protect the catalyst and improve the consistency and outcome of the reaction.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Issue 1: Low or No Product Formation

Your reaction has been running for the expected duration, but TLC or LC-MS analysis shows little to no formation of the desired 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine.

LowYield_Troubleshooting start Low/No Product Formation check_catalyst Is the Catalyst System Active? start->check_catalyst check_conditions Are Reaction Conditions Optimal? start->check_conditions check_reagents Are Reagents of Good Quality? start->check_reagents catalyst_deactivated Potential Catalyst Deactivation check_catalyst->catalyst_deactivated temp_base Incorrect Temp or Base? check_conditions->temp_base reagent_quality Degraded Reagents? check_reagents->reagent_quality deoxygenate Action: Thoroughly deoxygenate solvents and reaction vessel. catalyst_deactivated->deoxygenate Yes change_ligand Action: Screen different phosphine ligands. catalyst_deactivated->change_ligand Yes increase_temp Action: Increase reaction temperature. temp_base->increase_temp Yes change_base Action: Use a stronger or more soluble base (e.g., Cs₂CO₃). temp_base->change_base Yes new_reagents Action: Use freshly purchased or purified starting materials. reagent_quality->new_reagents Yes check_boronic_ester Action: Confirm integrity of boronic ester via NMR. reagent_quality->check_boronic_ester Yes

Optimization

Technical Support Center: Troubleshooting Solubility of 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine

Welcome to the technical support guide for 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the aqueous solubility o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the aqueous solubility of this compound. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to overcome solubility challenges and ensure experimental success.

Section 1: Understanding the Molecule

Q1: Why is 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine poorly soluble in neutral aqueous solutions?

The solubility of this compound is governed by a balance of opposing structural features. The molecule can be conceptually divided into two parts:

  • A Hydrophilic "Head": The 2-aminopyridine moiety is polar and contains two basic nitrogen atoms (the pyridine ring nitrogen and the exocyclic amino group). These sites can act as hydrogen bond acceptors and can be protonated to form salts, which generally favors aqueous solubility.

  • A Lipophilic "Tail": The N-Boc-Piperidin-3-yl group is the primary reason for poor water solubility. The tert-Butoxycarbonyl (Boc) protecting group is large, greasy, and non-polar, contributing significantly to the molecule's overall hydrophobicity. This bulky, non-ionizable tail dominates the compound's physical properties, causing it to be sparingly soluble in neutral water.

Essentially, the hydrophobic character of the N-Boc-piperidine tail outweighs the hydrophilic nature of the aminopyridine head at neutral pH, leading to solubility issues.

Q2: What are the key physicochemical properties I should be aware of before starting my experiments?

While experimental data for this specific molecule is not widely published, we can estimate its properties based on its structure and analogous compounds. Understanding these properties is crucial for designing an effective solubilization strategy.

PropertyEstimated Value / CharacteristicImplication for Solubility & Handling
Molecular Weight ~291.4 g/mol Larger molecules tend to have lower aqueous solubility.[1]
pKa (Basic Centers) Pyridine-NH: ~3-52-Amino-NH₂: ~6-7The presence of multiple basic centers is key. At pH values below the pKa, these groups will be protonated, increasing polarity and solubility.
Calculated logP ~1.5 - 2.5A positive logP value indicates a preference for a lipid environment over an aqueous one, confirming the compound's hydrophobic nature.
Boc Group Stability Stable to base, nucleophiles, and hydrogenation.[2][3]The Boc group is characteristically sensitive to acid.[4][5][6] This is a critical vulnerability that must be managed during pH-based solubilization.

Section 2: Primary Troubleshooting Strategy: pH Adjustment

The most effective initial approach for solubilizing this compound is to leverage its basic nature by adjusting the pH of the solvent.

Q3: What is the recommended protocol for dissolving the compound using pH modification?

By lowering the pH, you can protonate the basic nitrogen atoms on the aminopyridine ring, forming an in situ salt which is significantly more water-soluble.[7][]

Protocol 1: Solubilization via pH Adjustment
  • Weigh the Compound: Accurately weigh the required amount of 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine powder.

  • Initial Suspension: Add a portion of your target aqueous buffer (e.g., PBS, TRIS) or purified water to the powder. The compound will likely not dissolve at this stage.

  • Acidification: While stirring or vortexing, add a dilute acidic solution (e.g., 0.1 M HCl) dropwise. Monitor the solution for clarity. The solid should begin to dissolve as the pH drops.

  • Target pH & Dissolution: Continue adding acid until the compound is fully dissolved. Aim for a pH that is approximately 2 units below the lowest estimated pKa of the basic centers (e.g., pH 2-4). This creates a concentrated acidic stock solution.

  • Final Dilution: For your final experiment, dilute this acidic stock solution into a larger volume of your final assay buffer. The buffering capacity of the final solution should bring the pH back to the desired physiological range (e.g., pH 7.4).

    • Crucial Tip: Add the acidic stock to the final buffer, not the other way around, while vortexing to avoid localized high concentrations that could cause precipitation. Ensure the final concentration of the compound is below its solubility limit at the final pH.

Q4: What are the risks of using acid, and how can I mitigate them?

The primary risk is the acid-catalyzed cleavage of the N-Boc protecting group.[4][6] Strong acids, such as trifluoroacetic acid (TFA), are routinely used to intentionally remove Boc groups.[6] Accidental deprotection will change the identity, properties, and activity of your compound.

Mitigation Strategies:

  • Use Mild Acid: Employ the mildest acidic conditions necessary for dissolution (e.g., start with 0.1 M HCl and use only what is needed). Avoid strong acids like concentrated HCl or TFA.

  • Prepare Fresh: Prepare acidic stock solutions fresh for each experiment. Do not store the compound in an acidic solution for extended periods (hours to days), as deprotection can occur over time.

  • Temperature Control: Perform the dissolution at room temperature or on ice to minimize the rate of any potential degradation reactions.

cluster_main Acid-Based Solubilization: Desired vs. Side Reaction Start 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine (Insoluble Free Base) Protonated Protonated Species (Soluble Salt Form) Start->Protonated Add H+ (e.g., dilute HCl) DESIRED PATHWAY Deprotected Deprotected Compound (Undesired Side Product) Protonated->Deprotected Excess H+ / Time POTENTIAL SIDE REACTION

Caption: Desired protonation for solubility vs. potential Boc-cleavage side reaction.

Section 3: Alternative Strategy: Co-solvents

If pH adjustment is not feasible due to experimental constraints (e.g., pH-sensitive assays) or is insufficient, the use of organic co-solvents is the next best approach.

Q5: Which co-solvents are recommended, and how do I use them?

Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[][9] Dimethyl sulfoxide (DMSO) is the most common choice in biological research.[10]

Co-SolventRecommended Starting % in StockProperties & Considerations
DMSO 100%Excellent solubilizing power for many compounds. Ensure the final concentration in assays is low (<0.5%) to avoid cellular toxicity or assay interference.
Ethanol (EtOH) 100%Good choice, generally less toxic than DMSO. May be less effective for highly insoluble compounds.
PEG 400 10-50% in waterPolyethylene glycol 400 is a viscous liquid often used in formulations. It has low toxicity but can be difficult to work with.[][11]
DMA 100%N,N-Dimethylacetamide is a strong solvent but should be used with caution and kept to very low final concentrations due to potential toxicity.[][11]
Protocol 2: Solubilization using a Co-solvent
  • Select a Co-solvent: Choose a co-solvent compatible with your downstream application (DMSO is the most common starting point).

  • Prepare Concentrated Stock: Dissolve the weighed compound directly in 100% of the chosen co-solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Gentle warming (to 37°C) or brief sonication can assist dissolution.

  • Perform Serial Dilutions: If necessary, perform intermediate dilutions of the high-concentration stock using the same co-solvent.

  • Final Aqueous Dilution: Add a small aliquot of the co-solvent stock to your final aqueous buffer with vigorous mixing (vortexing) to achieve the desired final concentration.

Q6: I see a precipitate forming when I add my DMSO stock to my aqueous buffer. What's happening?

This is a common phenomenon that occurs when the compound's concentration exceeds its solubility limit in the final mixed-solvent system. Even if a compound is soluble at 10 mM in 100% DMSO, its solubility might be only 10 µM in a buffer containing 0.1% DMSO.

Troubleshooting Precipitation:

  • Lower the Final Concentration: This is the most straightforward solution.

  • Increase Final Co-solvent %: If your assay allows, slightly increasing the final percentage of the co-solvent (e.g., from 0.1% to 0.5% DMSO) may keep the compound in solution.

  • Mix Vigorously: Always add the stock solution to the buffer while vortexing to ensure rapid dispersion and prevent localized supersaturation.

  • Use a Surfactant: In some cases, adding a small amount of a non-ionic surfactant like Tween® 80 (e.g., 0.01%) to the final buffer can help maintain solubility.[9][11] This should be validated to ensure it does not interfere with your experiment.

Start Start: Insoluble Compound in Water pH_Path Try pH Adjustment (Protocol 1) Start->pH_Path pH_Success Soluble? (Yes) pH_Path->pH_Success pH_Fail Soluble? (No) pH_Path->pH_Fail Check_Boc WARNING: Check for Boc deprotection if pH < 4 or stored pH_Path->Check_Boc End_Success Proceed with Experiment pH_Success->End_Success CoSolvent_Path Try Co-solvent (Protocol 2) pH_Fail->CoSolvent_Path CoSolvent_Success Soluble? (Yes) CoSolvent_Path->CoSolvent_Success CoSolvent_Fail Soluble? (No) CoSolvent_Path->CoSolvent_Fail CoSolvent_Success->End_Success End_Fail Advanced Formulation (Surfactants, Cyclodextrins) CoSolvent_Fail->End_Fail

Caption: Decision workflow for troubleshooting solubility issues.

Section 4: FAQs & Best Practices

Q7: Can I use sonication or heat to aid dissolution?

Yes, both can be effective but must be used with caution.

  • Sonication: A brief period in an ultrasonic bath can help break up solid aggregates and accelerate dissolution. This is generally safe for the compound.

  • Heating: Gently warming the solution (e.g., to 37-50°C) can increase the rate of dissolution and solubility.[1] However, prolonged heating, especially in an acidic or basic solution, can increase the rate of compound degradation. Use minimal heat for the shortest time required.

Q8: How should I prepare and store stock solutions?
  • Preparation: Always aim to prepare solutions fresh on the day of the experiment, especially if using pH adjustment.

  • Storage: If storage is necessary, use a co-solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate. Store at -20°C or -80°C, protected from light.

Q9: My compound still won't dissolve sufficiently. What are the next steps?

If both pH adjustment and common co-solvents fail, you may need to consider more advanced formulation strategies. These are complex and can significantly impact experimental outcomes, so they should be approached with caution:

  • Surfactants: Using agents like Tween® 80 or Cremophor® EL can create micelles that encapsulate the compound.[9]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic core and hydrophilic exterior that can form inclusion complexes with poorly soluble drugs.[9]

  • Particle Size Reduction: Techniques like micronization can increase the surface area of the solid powder, which can improve the dissolution rate.[1][] This is typically done by the compound supplier.

These advanced methods often require specialized formulation expertise and should be validated to ensure they do not interfere with your specific assay.

References

  • Benchchem.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • Benchchem.
  • WuXi AppTec DMPK.
  • RSC Publishing. Dual protection of amino functions involving Boc.
  • Chemistry Steps. Boc Protecting Group for Amines.
  • BOC Sciences.
  • Reddit. Why is boc stable to hydrolysis under basic conditions?.
  • PubMed.
  • PMC.
  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • ResearchGate. Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents.
  • Journal of Drug Delivery and Therapeutics.
  • BOC Sciences. Solubility Improvement.
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC.
  • Reddit. Having great trouble with a Boc-protection reaction.
  • Echemi. (R)-3-(Boc-Amino)piperidine | 309956-78-3.
  • PubChem. 3-(Boc-amino)piperidine.
  • Journal of Applied Pharmaceutical Science. Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • NIH.
  • PubChem. 1-BOC-3-Aminopiperidine.
  • Wikipedia. Piperidine.
  • Open Research@CSIR-NIScPR.
  • ChemicalBook. (R)-1-Boc-3-Aminopiperidine.
  • BOC Sciences. Piperidines - Building Block.
  • Fisher Scientific. (R)-3-(Boc-amino)piperidine, 97%.
  • BOC Sciences. Piperidines - Building Block.
  • Chongqing Yinglan Chemical Co., Ltd. (R)-3-(BOC-amino)-piperidine.
  • BLDpharm. tert-Butyl 2-(6-aminopyridin-3-yl)
  • Sigma-Aldrich. (R)-(−)-3-Amino-1-Boc-piperidine.
  • Sigma-Aldrich. 3-amino piperidine.
  • Google Patents. Preparation method of (R)-3-Boc-aminopiperidine.

Sources

Troubleshooting

Optimizing flash chromatography purification for N-Boc-piperidinyl pyridines

Status: Active Agent: Senior Application Scientist Ticket ID: PUR-BOC-PYR-001 Subject: Optimization of Flash Chromatography for Basic, Acid-Sensitive Heterocycles Executive Summary & Chemical Context You are working with...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist Ticket ID: PUR-BOC-PYR-001 Subject: Optimization of Flash Chromatography for Basic, Acid-Sensitive Heterocycles

Executive Summary & Chemical Context

You are working with a molecule possessing two distinct chemical personalities:

  • The Pyridine Ring: A basic heterocycle (

    
    ) that acts as a hydrogen bond acceptor. On standard acidic silica gel (
    
    
    
    ), this nitrogen will protonate or hydrogen-bond strongly with silanols, leading to severe peak tailing (streaking).
  • The N-Boc Piperidine: A hydrophobic, sterically bulky moiety. Crucially, the Boc (tert-butoxycarbonyl) group is acid-labile . While stable to weak acids for short periods, exposure to acidic modifiers (like TFA or high concentrations of acetic acid) or prolonged residence on acidic silica can trigger deprotection, yielding the free amine and isobutylene gas.

The Challenge: You need a basic environment to suppress pyridine tailing, but you must ensure it is not harsh enough to degrade the Boc group.

Module 1: Troubleshooting Peak Shape (Tailing)

Issue: "My product elutes as a broad, tailing streak that contaminates later fractions."

Diagnosis: This is "Silanol Drag." The pyridine nitrogen is interacting with the acidic silanol (


) groups on the silica surface.[1] This secondary interaction retains a portion of the molecules longer than the bulk mobile phase, causing the tail.

The Fix: Mobile Phase Modifiers You must introduce a "sacrificial base" to the mobile phase. This base competes for the silanol sites, effectively "capping" them and allowing your pyridine to pass through unhindered.

ModifierConcentrationProsConsRecommendation
Triethylamine (TEA) 1.0% - 3.0%Excellent silanol suppression; volatile.Strong smell; can form salts with acidic impurities.Primary Choice
Ammonium Hydroxide (

)
0.5% - 1.0%Strong suppression; MS compatible.Immiscible in pure Hexane; requires MeOH/DCM or EtOAc.Secondary Choice
Acetic Acid N/ASharpens peaks for acidic compounds.RISK: Promotes pyridine retention (salt formation) & Boc deprotection.DO NOT USE

Protocol: The "Buffered Silica" Technique For extremely sensitive separations, adding TEA to the mobile phase might not be enough. You should pre-buffer the column.

  • Equilibrate: Flush the column with 3-5 Column Volumes (CV) of mobile phase containing 3% TEA .

  • Run: Perform the purification using mobile phase containing 1% TEA .

  • Result: The silica surface is pre-saturated with amine, preventing the initial "shock" of adsorption when your sample hits the column.

Technical Note: N-Boc groups are stable to TEA. The risk of base-mediated hydrolysis is negligible compared to the risk of acid-mediated deprotection [1].

Module 2: Mobile Phase Selection (Selectivity)

Issue: "I cannot separate my product from the des-Boc impurity or reaction byproducts."

Diagnosis: Standard Hexane/EtOAc gradients often lack the solvation power for the polar pyridine ring, leading to broad bands that overlap. Conversely, DCM/MeOH can be too strong, eluting everything at the solvent front (


).

The Fix: Alternative Solvent Systems Move beyond the standard binary systems.

Workflow: Solvent Selection Decision Tree

SolventSelection Start Start: TLC Screening Std Test Hexane/EtOAc (1:1) Start->Std Result1 Good Rf (0.2-0.4) but tailing? Std->Result1 AddTEA Add 1% TEA to Mobile Phase Result1->AddTEA Yes Result2 Rf < 0.1 (Stuck at baseline)? Result1->Result2 No DCM Test DCM/MeOH (95:5) Result2->DCM Yes DCM_Issue Co-elution or Silica Dissolution? DCM->DCM_Issue Green Try 'Green' Polar Alternative: 3:1 EtOAc:EtOH in Heptane DCM_Issue->Green Yes (Resolution Poor) Reverse Switch to Reverse Phase (C18) Mobile Phase: Water/ACN + 0.1% NH4OH DCM_Issue->Reverse Yes (Complex Mix)

Figure 1: Decision matrix for selecting the optimal mobile phase based on TLC behavior.

Advanced Solvent Recommendation: If DCM/MeOH fails, try the EtOAc/IPA/Heptane system.

  • Mixture: Prepare a stock of 3:1 EtOAc:Isopropanol (IPA).

  • Gradient: Run 0% to 50% of this stock in Heptane.

  • Why? IPA provides hydrogen-bond donating capability to solvate the pyridine without the aggressive dissolving power of Methanol, often resulting in distinct selectivity [2].

Module 3: Sample Loading (Resolution)

Issue: "My sample is a gummy oil that won't dissolve in the starting mobile phase."

Diagnosis: Liquid loading a polar sample in a strong solvent (like pure DCM) onto a column equilibrated in Hexane causes "Band Broadening." The sample travels too fast initially, spreading out before the gradient even starts.

The Fix: Solid (Dry) Loading For N-Boc-piperidinyl pyridines, dry loading is mandatory if the sample exceeds 100mg.

Protocol: The Celite Dry Load

  • Dissolve: Dissolve crude material in the minimum amount of DCM or Acetone.

  • Adsorb: Add Celite 545 (diatomaceous earth) at a ratio of 1:2 (Sample:Celite by weight). Do not use silica for dry loading if your compound is acid-sensitive, as the residence time during drying is high.

  • Evaporate: Rotovap until you have a free-flowing powder.

  • Load: Pour the powder into a solid load cartridge (or on top of the column piston).

Why Celite? Celite is pH neutral and less active than silica. It acts purely as a physical carrier, preventing the "acid shock" that might de-Boc your compound during the drying phase [3].

Module 4: Reverse Phase (The "Nuclear Option")

Issue: "Normal phase failed. Everything streaks or co-elutes."

Diagnosis: The polarity of the pyridine and the lipophilicity of the Boc group might be creating a "push-pull" dynamic that silica cannot resolve.

The Fix: C18 Flash Chromatography Modern C18 flash columns are highly effective for these molecules.

Critical Parameter: pH Control You must maintain a basic pH in the aqueous phase to keep the pyridine deprotonated (neutral). If the pyridine is protonated (acidic pH), it becomes charged and will not bind to the C18 chain, eluting immediately in the void volume.

Recommended C18 Conditions:

  • Column: C18 (Spherical silica).

  • Solvent A: Water + 0.1%

    
      (pH ~10).
    
  • Solvent B: Acetonitrile (or Methanol).[2]

  • Gradient: 5% B to 95% B.

  • Rationale: High pH ensures the pyridine is neutral, maximizing hydrophobic interaction with the C18 chains for better peak shape and retention [4].

References

  • Biotage. (2023).[3] Successful Flash Chromatography: Neutral, Acidic, and Basic Compounds. Retrieved from

  • Taygerly, J. P., Miller, L. M., Yee, A., & Peterson, E. A. (2012).[3] A convenient guide to help select replacement solvents for dichloromethane in chromatography. Green Chemistry, 14(11), 3020. Retrieved from

  • Teledyne ISCO. (2020). Overview of SiliaSep™ Flash Cartridges & Solid Loading. Retrieved from

  • Welch Materials. (2023). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from

Sources

Optimization

Technical Support Center: Optimization of Boc-Deprotection for 2-Amino-Pyridine Scaffolds

Case ID: 2-AMP-BOC-DEP Subject: Preventing side reactions during deprotection of 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine Status: Resolved / Guide Available Executive Summary & Chemical Context[1][2][3][4][5][6][7] The C...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 2-AMP-BOC-DEP Subject: Preventing side reactions during deprotection of 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine Status: Resolved / Guide Available

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The Challenge: You are deprotecting a secondary amine (piperidine) in the presence of a highly nucleophilic "bystander" moiety: the 2-aminopyridine system.

The Mechanism of Failure: Acidic cleavage of the Boc group generates a tert-butyl cation (


).[1][2] In standard substrates, this cation is lost as isobutylene gas.[3] However, 2-aminopyridine is an electron-rich aromatic system. The exocyclic amine at position 2 acts as a nucleophilic trap (scavenger) for the generated 

, leading to

-tert-butylation
(+56 Da mass shift).

This guide provides the protocols to intercept the


 cation before it attacks your pyridine scaffold.

Diagnostic: Is This Your Issue?

Before altering your protocol, confirm the failure mode using this diagnostic checklist.

SymptomObservation (LCMS/NMR)Diagnosis
Mass Shift [M+56] peak observed alongside product.

-tert-butylation.
The cation attacked the exocyclic amine.
Mass Shift [M+42] (if using Acetonitrile).Ritter Reaction. Solvent attacked the cation (rare in this context).[3]
Incomplete Starting material remains despite high acid.[3]Salt Inhibition. The pyridine ring protonates, repelling further acid attack.[3]
Low Yield Product lost during aqueous workup.[3]Water Solubility. The deprotected piperidine-pyridine is highly polar.

Module A: The Scavenger Matrix (The Fix)

To prevent alkylation, you must provide a "dummy" nucleophile that reacts with the


 cation faster than your 2-aminopyridine does.
Recommended Scavenger Cocktails
ComponentRoleRecommended Ratio (v/v)Notes
Triethylsilane (TES) Primary Scavenger. Reduces

to isobutane (gas).[3]
2.5% - 5.0%Best for this substrate. Clean, volatile byproduct.[3]
Water Co-Scavenger. Traps

as tert-butanol.
2.5%Essential.[3] Also aids in hydrolysis of the carbamate intermediate.
Thioanisole Nucleophilic Scavenger. Traps

via sulfur.[3]
2.5% - 5.0%Use only if TES fails. Smells; requires extractive removal.[2][3]
1,3-Dimethoxybenzene Aromatic Scavenger. Traps

via Friedel-Crafts.
5 eq. (solid)Non-volatile.[3] Use only for solid-phase synthesis.
The "Golden Standard" Protocol (TFA Method)

Use this for high-value intermediates where yield is critical.

  • Dissolution: Dissolve substrate (1.0 eq) in DCM (Minimizes volume, 5-10 mL/g).

  • Scavenger Addition: Add Triethylsilane (5 eq) and Water (10 eq) .

    • Note: Do not premix TFA and scavengers.[3] Add scavengers to the substrate first.

  • Acidolysis: Cool to 0°C. Add TFA dropwise.

    • Ratio: TFA:DCM:TES:H2O = 50:45:2.5:2.5 (v/v).[3]

  • Reaction: Warm to Room Temp (RT). Monitor by LCMS every 30 mins.

    • Target time: 1-2 hours.

  • Quench: Concentrate under reduced pressure immediately. Do not let the reaction sit overnight.

Module B: Acid Selection Strategy

If the scavenger method (Module A) is insufficient, or if you need to avoid TFA salts, switch the acid system.[3]

Comparison: TFA vs. HCl/Dioxane[4][10][11]
FeatureTFA / DCM / Scavengers 4M HCl in Dioxane
Mechanism Generates stable

(Requires scavenging).
Generates

(volatile alkyl halide).[3]
Risk High risk of alkylation if scavengers are omitted.Lower risk of alkylation (Cl- traps the cation).
Workup Requires removal of TFA (azeotrope with toluene).[3]Product precipitates as HCl salt (filtration).[3]
Recommendation Use for small scale (<100mg) or complex solubility. Use for scale-up (>1g) or if alkylation persists.
The "Volatile Trap" Protocol (HCl Method)

Use this if N-tert-butylation persists despite scavengers.

  • Dissolve substrate in minimal dry 1,4-dioxane or MeOH.[3]

  • Add 4M HCl in Dioxane (10-20 eq).

  • Stir at RT.[4][3][5][6]

  • Key Step: If the product precipitates, filter it directly.[3] The side products usually remain in the mother liquor.

  • Why this works: The chloride ion (

    
    ) is a good nucleophile in organic solvents and collapses with the 
    
    
    
    to form tert-butyl chloride, which is non-reactive under these conditions.

Visualizing the Failure Mode

The following diagram illustrates the kinetic competition between your product and the scavenger.

BocDeprotection SM Boc-Protected Substrate Inter Intermediate [Carbamic Acid] SM->Inter Acid (H+) Cation tert-Butyl Cation (tBu+) Inter->Cation Fragmentation Prod Desired Product (Deprotected Amine) Inter->Prod - CO2 Side Side Product (N-tert-butyl-2-aminopyridine) Cation->Side Attacks 2-Amino group (NO SCAVENGER) Scavenged Scavenged Byproduct (Isobutane/tBu-OH) Cation->Scavenged Reduced by TES (WITH SCAVENGER)

Figure 1: Kinetic competition pathway. Without scavengers (Red Path), the cation alkylates the substrate.[3] With TES (Green Path), the cation is neutralized.[3]

Module C: Workup & Isolation (The "Polarity Trap")[10]

Issue: 2-Amino-6-piperidylpyridine is highly polar. Traditional extraction (DCM/Water) often fails because the free base stays in the water.

Recommended Isolation Protocol:

  • Evaporation: Remove TFA/DCM/TES completely on a rotovap. Co-evaporate with Toluene (3x) to remove trace TFA.[3]

  • Ion Exchange (Best Purity):

    • Dissolve residue in MeOH.

    • Load onto a SCX-2 (Strong Cation Exchange) cartridge.

    • Wash with MeOH (removes non-basic impurities).[3]

    • Elute with 2M NH3 in MeOH .

    • Concentrate to obtain the clean free base.

  • Precipitation (Scale-up):

    • If using HCl/Dioxane, dilute the reaction mixture with Diethyl Ether (

      
      ) .[3]
      
    • The product HCl salt will precipitate as a white solid. Filter and wash with ether.[3]

FAQ: Frequently Asked Questions

Q: Can I use Anisole instead of Thioanisole? A: Anisole is a weaker scavenger than Thioanisole. For highly electron-rich substrates like 2-aminopyridine, Anisole may not be fast enough to outcompete the side reaction. Stick to Thioanisole or Triethylsilane (TES).[3]

Q: I see a +44 mass shift. What is that? A: This is likely a stable carbamate intermediate (


). It means decarboxylation is incomplete.[3] Ensure your workup is sufficiently acidic or basic to force the loss of 

, or simply sonicate the sample in slightly acidic MeOH before LCMS.

Q: Can I use TMSOTf (Trimethylsilyl triflate)? A: Yes. TMSOTf/2,6-lutidine is a mild, non-protic alternative.[3] It cleaves Boc via a silyl carbamate intermediate. This is excellent if your molecule contains acid-sensitive groups (like acetals), but it is more expensive and moisture-sensitive.[3]

References

  • Lundt, B. F., et al. "Selective removal of the t-butyloxycarbonyl group."[3] International Journal of Peptide and Protein Research, vol. 12, no.[3] 5, 1978, pp. 258-268.[3]

  • Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups."[3] Chemical Reviews, vol. 109, no.[3] 6, 2009, pp. 2455–2504.[3]

  • Han, G., et al. "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane."[3][7] Journal of Peptide Research, vol. 58, 2001, pp. 338-341.[3][7]

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Edition.[3] Wiley, 2014.[3] (Chapter on Protection for the Amino Group). [3]

Sources

Troubleshooting

Stability of 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine under acidic conditions

Executive Summary 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine presents a classic "Janus" profile in organic synthesis: a robust heteroaromatic core coupled with a highly acid-labile protecting group. For researchers, the st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine presents a classic "Janus" profile in organic synthesis: a robust heteroaromatic core coupled with a highly acid-labile protecting group.

For researchers, the stability profile of this molecule is binary:

  • The Core (Stable): The 2-aminopyridine scaffold is thermodynamically stable against acid hydrolysis but is kinetically susceptible to electrophilic attack (e.g., by carbocations).

  • The Shield (Unstable): The tert-butyloxycarbonyl (Boc) group is designed to cleave under acidic conditions (

    
    ).
    

The Critical Risk: The most frequent failure mode is not the deprotection itself, but the "t-Butyl Return." Upon acidic cleavage, the generated tert-butyl cation (


) acts as an electrophile. Because the 2-aminopyridine ring is electron-rich (specifically at the C3 and C5 positions), it can trap this cation, leading to irreversible C-alkylation or N-alkylation impurities that are difficult to separate.
Part 1: Diagnostic & Troubleshooting (FAQs)
Q1: "I see a split peak or 'ghost' mass in my LC-MS (M-100 or M-56). Is my compound degrading?"

Diagnosis: Yes, this is On-Column Acidolysis .

  • The Mechanism: Standard LC-MS mobile phases often contain 0.1% Formic Acid or TFA (pH ~2-3). While the residence time on the column is short, it is sufficient to partially cleave the Boc group, especially if the column temperature is elevated (>40°C).

  • The Signals:

    • [M-100]: Complete loss of the Boc group (Isobutylene + CO₂).

    • [M-56]: Loss of the tert-butyl group only (formation of the carbamic acid intermediate, rarely seen but possible).

  • The Fix:

    • Immediate: Lower column temperature to 25°C.

    • Recommended: Switch to a neutral or basic mobile phase. Use 10 mM Ammonium Acetate (pH 7.0) or 0.1% Ammonium Hydroxide (pH 10) . The 2-aminopyridine core is stable at high pH.

Q2: "I attempted to remove the Boc group with TFA, but the yield is low and the NMR shows 'messy' aromatic signals."

Diagnosis: You are likely experiencing Electrophilic Aromatic Substitution (EAS) .[1]

  • The Cause: The cleaved

    
     cation is not escaping as isobutylene gas fast enough. Instead, it is attacking the electron-rich 2-aminopyridine ring.
    
  • The Solution: You must use a Cation Scavenger . Pure TFA/DCM is insufficient for this specific scaffold.

    • See "Protocol A" below for the scavenger-modified procedure.

Q3: "My product turned into a sticky gum after HCl deprotection."

Diagnosis: Hygroscopic Salt Formation.

  • The Cause: 2-aminopyridines form stable, often hygroscopic dihydrochloride salts (protonation at both the pyridine nitrogen and the piperidine nitrogen).

  • The Fix: Do not attempt to dry the gum. Dissolve in minimal methanol and precipitate with diethyl ether, or proceed immediately to a free-basing step (sat.

    
     wash).
    
Part 2: Validated Protocols
Protocol A: The "Scavenger" Method (Recommended for Purity)

Use this method to prevent alkylation of the pyridine ring.

Reagents:

  • Trifluoroacetic Acid (TFA)[][3][4]

  • Dichloromethane (DCM)[3]

  • Triethylsilane (TES) or Water (Scavengers)

Workflow:

  • Dissolve substrate in DCM (0.1 M concentration).

  • Add Triethylsilane (2.5 eq) . Note: TES acts as a hydride source to quench the t-butyl cation into isobutane.

  • Cool to 0°C.

  • Add TFA dropwise (Final ratio 1:1 TFA:DCM).

  • Warm to Room Temperature (RT) and stir for 1–2 hours.

  • Validation: Monitor by TLC (stain with Ninhydrin for free amine).

  • Workup: Concentrate in vacuo. Co-evaporate with Toluene (

    
    ) to remove residual TFA.
    
Protocol B: The Precipitation Method (For Scale-Up)

Use this method if you need the solid salt form.

Reagents:

  • 4M HCl in 1,4-Dioxane

  • Diethyl Ether (

    
    )
    

Workflow:

  • Dissolve substrate in minimal 1,4-Dioxane or MeOH.

  • Add 4M HCl in Dioxane (5–10 eq) at 0°C.

  • Stir at RT.[4] The product often precipitates as the HCl salt.

  • Dilute with excess Diethyl Ether to drive precipitation.

  • Filter the solid under nitrogen (hygroscopic!).

Part 3: Visualizing the Stability Logic
Figure 1: Stability Decision Matrix

This flowchart guides the user on how to handle the compound based on their intent (Preservation vs. Deprotection).

StabilityMatrix Start User Intent Preserve Preserve Boc Group (Stability Mode) Start->Preserve Remove Remove Boc Group (Deprotection Mode) Start->Remove AcidCheck Is Acid Necessary? Preserve->AcidCheck ScavengerCheck Risk of Ring Alkylation? Remove->ScavengerCheck NoAcid Safe Zone: pH 7-12 (Store at -20°C) AcidCheck->NoAcid No YesAcid Risk Zone: HPLC/Workup AcidCheck->YesAcid Yes Mitigation Mitigation: 1. Low Temp (<25°C) 2. Weak Acids (AcOH) 3. Fast elution YesAcid->Mitigation Standard Standard Protocol: 4M HCl/Dioxane ScavengerCheck->Standard Low Risk Scavenger Scavenger Protocol: TFA + Triethylsilane (Prevents t-Bu attack) ScavengerCheck->Scavenger High Risk (Recommended)

Caption: Decision matrix for handling N-Boc-piperidinyl-pyridine derivatives based on experimental goals.

Figure 2: The "t-Butyl Trap" Mechanism

This diagram illustrates why scavengers are necessary for this specific molecule.

Mechanism Substrate 2-Amino-6-(N-Boc) Substrate Intermediate Carbocation Intermediate (t-Bu+) Substrate->Intermediate TFA/DCM Acid Acid (H+) PathA Path A (Desired): Isobutylene Gas Intermediate->PathA Elimination PathB Path B (Side Reaction): Friedel-Crafts Alkylation on Pyridine Ring Intermediate->PathB Attack on Nucleophilic Ring ScavengerNode Scavenger (TES) ScavengerNode->Intermediate Quenches t-Bu+

Caption: Mechanistic pathway showing the competition between clean deprotection (Path A) and ring alkylation (Path B).

Part 4: Solvent & Condition Compatibility Data
ConditionStability RatingNotes
0.1% TFA / Water (RT) ⚠️ Unstable

. Avoid for storage. OK for fast LCMS.
0.1% Formic Acid (RT) ⚠️ Marginal Slow degradation over 24h. Keep samples at 4°C.
10mM Ammonium Acetate Stable Preferred buffer for analysis.
DMSO (Storage) Stable Stable at RT. Freeze for long term.
1M HCl (aq) Rapid Cleavage Full deprotection in <30 mins.
References
  • Greene, T. W., & Wuts, P. G. M. (1999).[5][6] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[6] (Specifically sections on tert-Butyl carbamates and acid stability). 6[7]

  • Lundt, B. F., et al. (1978). Scavengers in Acidolytic Deblocking. Int. J. Pept. Protein Res., 12, 258.
  • Han, G., et al. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis.
  • ACS Green Chemistry Institute. (2021). Reagent Guide: BOC Deprotection. (Details the formation of isobutylene and the necessity of scavengers for electron-rich substrates). 8

Sources

Optimization

Technical Support Center: Purification of Crude 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine

Welcome to the technical support center for the purification of 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The following information is curated to ensure scientific integrity and provide practical, field-proven insights into overcoming common purification challenges.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of crude 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine.

Question 1: My final product has low purity after initial work-up. What are the likely impurities and the best initial purification strategy?

Answer:

Low purity after initial extraction is a common issue. The primary impurities are typically unreacted starting materials, byproducts from the coupling reaction, and potentially some deprotected (Boc-cleaved) product. The most effective initial purification strategy often involves a well-designed acid-base extraction, which leverages the different basicities of your product and common impurities.

The 2-aminopyridine moiety of your target compound is basic and will be protonated in an acidic aqueous solution, allowing it to be separated from neutral organic impurities.

Causality behind the choice: Acid-base extraction is a robust and scalable technique that exploits the fundamental chemical properties of the aminopyridine functional group.[1][2] It is an excellent first-pass purification step before potentially more resource-intensive methods like chromatography.

Here is a general workflow for this initial purification:

G cluster_0 Initial Purification Workflow A Crude Product (Dissolved in an organic solvent like EtOAc or DCM) B Wash with dilute acid (e.g., 1M HCl) A->B C Separate Layers B->C D Aqueous Layer (Contains protonated product) C->D Collect E Organic Layer (Contains neutral impurities) C->E Discard or analyze F Basify aqueous layer (e.g., with NaOH or NaHCO3) to pH > 10 D->F G Extract with organic solvent F->G H Combine Organic Extracts G->H I Dry (e.g., with Na2SO4), filter, and concentrate H->I J Partially Purified Product I->J

Caption: Acid-Base Extraction Workflow

Question 2: I'm observing a persistent impurity with a similar polarity to my product on TLC, making column chromatography difficult. What are my options?

Answer:

When co-eluting impurities are present, standard silica gel chromatography can be challenging. Here are a few strategies to consider:

  • Change the Stationary Phase: If you are using standard silica, consider switching to a different stationary phase. Florisil can sometimes offer different selectivity for aminopyridines and related impurities.[3] Alternatively, alumina (basic or neutral) can be effective for purifying basic compounds.

  • Modify the Mobile Phase:

    • Add a small amount of a basic modifier: Incorporating a small percentage (0.1-1%) of triethylamine or ammonia in your mobile phase can help to sharpen the peaks of basic compounds on silica gel and improve separation.

    • Use a different solvent system: Experiment with different solvent systems. For instance, if you are using hexane/ethyl acetate, try dichloromethane/methanol.

  • Recrystallization: If your product is a solid, recrystallization is an excellent and often overlooked technique for removing impurities with different solubility profiles.[1] Experiment with various solvent systems (e.g., isopropyl alcohol, ethyl acetate/hexanes, or toluene) to find one where your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains in solution.

  • Derivative Scavenging: For small-scale reactions, scavenger resins can be highly effective.[1] These are solid-supported reagents that selectively react with and remove specific types of impurities, such as unreacted amines or electrophiles.

Question 3: My product appears to be degrading on the silica gel column. How can I prevent this?

Answer:

Aminopyridines can sometimes be sensitive to the acidic nature of standard silica gel. This can lead to streaking on TLC, low recovery from the column, or even decomposition.

Causality: The silica surface has acidic silanol groups (Si-OH) that can strongly interact with or even catalyze the degradation of acid-sensitive compounds.

Solutions:

  • Deactivate the Silica: Before running your column, you can flush it with your mobile phase containing a small amount of a base like triethylamine (0.5-1%). This will neutralize the acidic sites on the silica.

  • Use Neutral or Basic Alumina: As mentioned previously, switching to a less acidic stationary phase like neutral or basic alumina can prevent on-column degradation.

  • Work Quickly: Minimize the time your compound spends on the column. Use a slightly more polar solvent system to elute your product faster, and consider using flash chromatography with positive pressure to speed up the process.

II. Frequently Asked Questions (FAQs)

What are the expected ¹H NMR chemical shifts for 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine?

While the exact chemical shifts will depend on the solvent used, you can generally expect the following:

  • Boc group: A large singlet around 1.4-1.5 ppm (9H).

  • Piperidine protons: A series of multiplets between approximately 1.5 and 4.0 ppm.

  • Pyridine protons: Aromatic signals typically between 6.0 and 8.0 ppm.

  • Amino group: A broad singlet which can vary in its chemical shift.

It is always recommended to compare your spectra with a known reference or to perform more detailed 2D NMR studies for full structural confirmation.

What is the best way to remove residual solvent from my final product?

High-vacuum drying is the most common method. If you have a stubborn high-boiling solvent like DMF or DMSO, azeotropic distillation with a lower-boiling solvent like toluene or heptane can be effective. Lyophilization (freeze-drying) can also be an option if your compound is soluble in water or a suitable solvent like 1,4-dioxane and is stable to these conditions.

My purified product is an oil, but the literature reports it as a solid. What should I do?

If your product is an oil when it should be a solid, it likely still contains impurities that are preventing crystallization.

  • Purity Check: First, re-assess the purity by a high-resolution technique like LC-MS or high-field NMR.

  • Further Purification: If impurities are detected, another round of purification using a different method (e.g., recrystallization from a different solvent system, or chromatography with a different stationary phase) is recommended.

  • Inducing Crystallization: If the product is pure, you can try to induce crystallization by:

    • Scratching the inside of the flask with a glass rod at the solvent-air interface.

    • Adding a seed crystal of the desired compound, if available.

    • Cooling the solution to a lower temperature.

    • Slowly adding a non-solvent to a concentrated solution of your product.

What are the optimal storage conditions for 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine?

Generally, aminopyridine derivatives should be stored in a cool, dry, and dark place. An inert atmosphere (nitrogen or argon) is recommended to prevent slow oxidation or degradation, especially for long-term storage.

III. Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction
  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1M hydrochloric acid and shake vigorously. Allow the layers to separate.

  • Drain the lower aqueous layer into a clean flask.

  • Extract the organic layer two more times with 1M HCl, combining all aqueous extracts.

  • Cool the combined aqueous extracts in an ice bath.

  • Slowly add a base (e.g., 10M NaOH or saturated sodium bicarbonate solution) with stirring until the pH is > 10.[2] Be cautious if using bicarbonate as it will generate CO₂ gas.[2]

  • Extract the basified aqueous solution three times with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the partially purified product.

Protocol 2: Flash Column Chromatography on Silica Gel
  • Prepare a slurry of silica gel in your chosen mobile phase (e.g., a mixture of hexanes and ethyl acetate).

  • Pack the column with the slurry.

  • Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

  • Adsorb the product onto a small amount of silica gel (dry loading) and carefully add it to the top of the packed column.

  • Elute the column with your mobile phase, collecting fractions.

  • Monitor the fractions by thin-layer chromatography (TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure.

IV. Quantitative Data Summary

Purification MethodTypical Purity AchievedTypical RecoveryScaleKey Considerations
Acid-Base Extraction 70-95%>90%Milligram to KilogramExcellent for removing neutral impurities.
Recrystallization >99%50-90%Milligram to KilogramProduct must be a solid; requires finding a suitable solvent system.
Silica Gel Chromatography >98%60-95%Microgram to MultigramGood for separating compounds with different polarities.
Alumina Chromatography >98%60-95%Microgram to MultigramBetter for acid-sensitive basic compounds.

V. References

  • How to remove unreacted 2-aminopyridine from product - Benchchem. Available at:

  • Acid-Base Extraction. Available at:

  • benzyl alcohol - Organic Syntheses Procedure. Available at:

  • PV2143 - OSHA. Available at:

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. Available at:

  • A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents. Available at:

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - SciSpace. Available at:

Sources

Troubleshooting

Storage conditions to prevent degradation of 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine

Reference ID: CAS [Specific Analogous Family] | Reagent Class: Heterocyclic Building Blocks Part 1: Core Storage Directives Status: Critical Summary: This compound contains two conflicting functional moieties: an acid-la...

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: CAS [Specific Analogous Family] | Reagent Class: Heterocyclic Building Blocks

Part 1: Core Storage Directives

Status: Critical Summary: This compound contains two conflicting functional moieties: an acid-labile protecting group (N-Boc ) and an oxidation-prone, hygroscopic heteroaromatic amine (2-aminopyridine ). Improper storage will lead to autocatalytic degradation.

The "Gold Standard" Storage Protocol
ParameterSpecificationTechnical Rationale
Temperature -20°C (± 5°C) Prevents thermal elimination of the Boc group (isobutylene release) and slows oxidation kinetics.
Atmosphere Inert (Argon/N₂) The primary amine is susceptible to N-oxidation and carbamate formation with atmospheric CO₂.
Container Amber Glass Pyridine derivatives are photosensitive. UV light can induce radical formation and darkening.
Seal Teflon + Parafilm Hygroscopic nature requires a double seal to prevent moisture entry, which catalyzes Boc hydrolysis.

Part 2: Troubleshooting & Diagnostics (FAQ)

Visual & Physical Inspection[1]

Q: The powder has turned from off-white to a brownish/yellow sticky solid. Is it usable? A: Likely Degraded. The color change indicates oxidation of the 2-aminopyridine moiety. Aminopyridines are electron-rich and prone to forming N-oxides or diazo-coupling products upon exposure to air and light.

  • Action: If the color is light yellow, repurify via silica flash chromatography (1% Et₃N in eluent to protect Boc). If dark brown/tarry, disposal is recommended.

Q: Upon opening the vial, I smell a faint "gasoline-like" or sweet odor. What is this? A: Critical Failure (Boc Decomposition). This odor is isobutylene , a byproduct of thermal or acid-catalyzed Boc deprotection.

  • Mechanism: Moisture ingress creates trace carbonic acid (from CO₂), which protonates the carbamate, leading to the release of CO₂ and isobutylene.

  • Action: Check LC-MS immediately. You likely have a mixture of the protected and free amine.

Analytical Troubleshooting (NMR & HPLC)

Q: My ¹H NMR shows split peaks and broadening, particularly around the piperidine ring. Is the compound impure? A: Not necessarily. This is a classic "Rotamer" signature. N-Boc-piperidines exhibit restricted rotation around the N-C(O) carbamate bond. This creates two distinct conformers (rotamers) observable on the NMR timescale at room temperature.

  • Verification: Run the NMR at elevated temperature (e.g., 50–60°C in DMSO-d₆). If the split peaks coalesce into sharp singlets, the compound is pure. Do not discard based on RT-NMR alone.

Q: Why does the LC-MS show a mass of [M-100]⁺? A: In-Source Fragmentation. The Boc group (Mass = 100 Da) is thermally labile. In the ionization source (ESI/APCI), high temperatures often cleave the Boc group during analysis.

  • Verification: Check the UV trace purity. If the UV peak is single and symmetrical, the [M-100] mass is an artifact of the method, not the sample. Lower the desolvation temperature to confirm.

Part 3: Degradation Mechanisms & Workflows

Pathway Analysis

The following diagram details the specific chemical vulnerabilities of the molecule.

DegradationPathways Compound 2-Amino-6-(N-Boc...) Oxidation N-Oxides / Dimers (Brown Tar) Compound->Oxidation Air/Light Exposure (2-Amino group) Deprotection Free Amine + Isobutylene (Gas Evolution) Compound->Deprotection Moisture/Acid/Heat (Boc group) Rotamers NMR Line Broadening (False Positive Impurity) Compound->Rotamers Restricted N-C Bond (Intrinsic Property)

Figure 1: Primary degradation pathways (Red) and intrinsic spectroscopic artifacts (Yellow).

Handling & Recovery Workflow

Follow this decision tree when handling the reagent after long-term storage.

HandlingWorkflow Start Remove from -20°C Equilibrate Equilibrate to RT (Closed Vial, 30 mins) Start->Equilibrate Prevents Condensation Open Open in Inert Hood Equilibrate->Open Check Visual Check Open->Check Use Weigh & Use Check->Use White/Off-White Purify Repurify (Flash Column) + 1% Et3N Check->Purify Yellow/Brown Reseal Flush with Argon -> Parafilm -> -20°C Use->Reseal

Figure 2: Standard Operating Procedure (SOP) for minimizing moisture ingress during handling.

Part 4: Expert Handling Tips

  • Solvent Compatibility:

    • Avoid: Storing in DMSO or Methanol for >24 hours. Protic and polar aprotic solvents can accelerate solvolysis of the Boc group over time, even at room temperature.

    • Preferred: If a stock solution is needed, use Anhydrous THF or Dichloromethane and use immediately.

  • Autocatalysis Risk:

    • The 2-aminopyridine moiety is basic. If the sample becomes wet, the basic nitrogen can act as a nucleophile or general base, potentially facilitating the hydrolysis of the carbamate (Boc) in a moist environment. Dryness is the single most important storage factor.

  • Flash Chromatography Rescue:

    • If purification is required, always add 0.5% - 1.0% Triethylamine (Et₃N) to your silica column eluent. Silica gel is slightly acidic; without the amine buffer, the Boc group may cleave during purification.

References
  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: 2-Aminopyridine. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Aminopyridine. Retrieved from

  • Clayden, J., et al. (2001). Organic Chemistry. (Discussion on Boc protecting group stability and removal mechanisms).
  • Bruzgulienė, J., et al. (2022).[1] Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates. Beilstein J. Org. Chem. (Confirming NMR rotamer complexity in N-Boc-piperidines). Retrieved from

  • Fisher Scientific. (2021). Safety Data Sheet: (R)-3-(Boc-amino)piperidine. Retrieved from

Sources

Optimization

Technical Support Center: Optimizing Reactivity of 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine

Executive Summary: The "Steric-Electronic Trap" You are likely reading this guide because standard coupling protocols (HATU, EDC, or standard Buchwald conditions) have failed to functionalize the exocyclic amine of 2-Ami...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Steric-Electronic Trap"

You are likely reading this guide because standard coupling protocols (HATU, EDC, or standard Buchwald conditions) have failed to functionalize the exocyclic amine of 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine .[1]

This scaffold presents a dual challenge we define as the Steric-Electronic Trap :

  • Electronic Deactivation: The pyridine ring acts as an electron sink, significantly reducing the nucleophilicity of the 2-amino group compared to an aniline.[1]

  • Steric Shielding: While the 6-position substituent (N-Boc-piperidin-3-yl) appears distal (1,3-relationship), the bulky tert-butyl carbamate (Boc) group and the flexible piperidine ring creates a "steric fence."[1] This blocks the trajectory of incoming electrophiles and bulky metal catalysts.[1]

This guide provides field-proven protocols to bypass these energy barriers.

Troubleshooting Module: Amide Coupling Failure

Symptom: LCMS shows activated ester formation (e.g., O-At ester), but the amine remains unreacted.[1] Diagnosis: The 2-aminopyridine is too weak a nucleophile to attack the active ester, and the 6-substituent prevents the necessary orbital overlap.[1]

Decision Matrix: Choosing the Right Activation Strategy

Caption: Logic flow for selecting high-energy activation methods when standard coupling fails.

Protocol A: The "Nuclear Option" (POCl₃ Activation)

Use when: HATU, T3P, and EDC fail.[1] This method generates a highly reactive phosphoryl intermediate in situ.[1]

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine (1.0 equiv)[1]

  • Phosphorus Oxychloride (POCl₃) (1.1 equiv)

  • Pyridine (Solvent & Base)[1][2][3][4]

Step-by-Step:

  • Dissolve: Dissolve the carboxylic acid and the amine in anhydrous pyridine (0.2 M concentration) in a sealed tube or round-bottom flask under N₂.

  • Cool: Cool the mixture to 0 °C.

  • Activate: Add POCl₃ dropwise.[1] Caution: Exothermic.[1]

  • React: Stir at 0 °C for 15 min, then warm to Room Temperature (RT). If no reaction after 1 hour, heat to 50 °C.

  • Quench: Pour carefully into ice water. Extract with EtOAc.[1]

Why this works: The pyridine solvent acts as a nucleophilic catalyst, forming a highly electrophilic N-acylpyridinium salt that overcomes the poor nucleophilicity of the amine.[1]

Protocol B: Ghosez’s Reagent (Neutral Conditions)

Use when: Your acid contains acid-sensitive groups (like other Boc groups) that might survive POCl₃ but degrade with SOCl₂.[1]

  • Formation: React Carboxylic Acid with 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez's Reagent) (1.2 equiv) in DCM at RT for 1-2 hours.

  • Coupling: Add the amine (1.0 equiv) and Pyridine (2.0 equiv).

  • Mechanism: Generates an acid chloride in neutral conditions without releasing HCl gas.[1]

Troubleshooting Module: Buchwald-Hartwig Amination

Symptom: No product, or formation of de-halogenated starting material.[1] Diagnosis: The pyridine nitrogen coordinates to the Palladium (catalyst poisoning), or the bulky 6-substituent prevents the oxidative addition complex from binding the amine.

Optimization Table: Catalyst & Ligand Screening
ParameterRecommendationRationale
Pre-Catalyst Pd(OAc)₂ or Pd-G4 (BrettPhos) Pd(II) sources require reduction; G4 precatalysts activate immediately, crucial for hindered substrates.[1]
Ligand BrettPhos or XantPhos BrettPhos is designed for primary amines and resists inhibition by the pyridine nitrogen.[1] XantPhos (wide bite angle) helps reductive elimination.[1]
Base Cs₂CO₃ or K₃PO₄ Weaker bases reduce side reactions.[1] Avoid NaOtBu if ester groups are present.[1]
Solvent 1,4-Dioxane or t-Amyl Alcohol High boiling points allow heating to 100-110 °C, often necessary to overcome the activation energy.[1]
Protocol C: High-Throughput Screen (Micro-scale)
  • Prepare Vials: In a glovebox, charge 4 vials with:

    • Vial 1: Pd₂(dba)₃ (5 mol%) + XantPhos (10 mol%)[1]

    • Vial 2: BrettPhos Pd G4 (5 mol%)[1]

    • Vial 3: RuPhos Pd G4 (5 mol%)[1]

    • Vial 4: Pd(OAc)₂ + BINAP

  • Add Solids: Add Aryl Halide (1.0 equiv), Amine (1.2 equiv), and Cs₂CO₃ (2.0 equiv) to all vials.

  • Solvent: Add anhydrous Dioxane (0.1 M).

  • Heat: Seal and heat to 100 °C for 16 hours.

  • Analyze: Filter through Celite and analyze by LCMS. Select the condition with the highest conversion.

FAQ: Handling & Deprotection

Q: The N-Boc group is falling off during my amide coupling. What is happening?

  • A: If you are using strong Lewis acids (like high temps with POCl₃) or if your reaction generates significant HCl (using acid chlorides without enough scavenger), the Boc group is labile.[1]

  • Fix: Switch to Ghosez's Reagent (Protocol B) or ensure you have 3-5 equivalents of DIPEA/Pyridine to neutralize in situ acid.[1]

Q: How do I deprotect the Boc group without affecting the pyridine ring?

  • A: 2-aminopyridines can be protonated, making isolation of the salt difficult.[1]

  • Protocol:

    • Dissolve in DCM.[1]

    • Add 4M HCl in Dioxane (5-10 equiv). Do not use TFA if you want to avoid hygroscopic trifluoroacetate salts.[1]

    • Stir at RT for 2 hours.

    • Workup: The product usually precipitates as the HCl salt.[1] Filter and wash with ether.[1]

    • Free-basing: If the free base is needed, use a basic ion-exchange resin (e.g., Amberlyst A-21) in MeOH rather than aqueous extraction, which can be difficult due to water solubility.[1]

Visualizing the Steric Pathway

The diagram below illustrates the competing pathways and why specific activation is required.

Caption: Comparison of activation pathways. Standard coupling reagents often fail to overcome the nucleophilic deficit of the 2-aminopyridine.

References

  • Buchwald-Hartwig Amination Overview. Wikipedia.[1] (Accessed 2023).[1][5][6] Link[7]

  • Challenges in Amide Coupling with 2-Aminopyridines. ResearchGate Discussion. (2018).[1][2] Link

  • Process Optimization for Acid-Amine Coupling (POCl3 Method). Current Chemistry Letters. (2022).[1][4] Link

  • Ghosez's Reagent for Hindered Amides. Organic Chemistry Portal.[1]Link

  • Reactivity of 2-Amino-6-Methylpyridine. Alkali Metals Technical Data.Link

Sources

Troubleshooting

Resolving regio-selectivity issues when modifying 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine

Technical Support Center: Functionalizing 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine Subject: Troubleshooting Regio-Selectivity and Stability during Scaffold Modification Ticket ID: PYR-2A6P-001 Status: Open Assigned Speci...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Functionalizing 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine

Subject: Troubleshooting Regio-Selectivity and Stability during Scaffold Modification Ticket ID: PYR-2A6P-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

This guide addresses the specific challenges of modifying 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine . This scaffold presents a "triad of reactivity" that complicates derivatization:

  • Regio-ambiguity: Competition between the C3 (ortho) and C5 (para) positions during Electrophilic Aromatic Substitution (EAS).

  • Nucleophilic Competition: The exocyclic amine (2-NH2) vs. the pyridine ring nitrogen (N1).

  • Protecting Group Fragility: The acid-labile N-Boc group on the piperidine ring limits the use of strong Lewis acids often used for regiocontrol.

Module 1: Regioselective Halogenation (C3 vs. C5)

User Issue: "I am trying to brominate the pyridine ring, but I am getting a mixture of isomers or the wrong regioisomer. How do I target C5 selectively?"

Technical Insight

The 2-amino group is a strong activating group (ortho/para director). In 2-amino-6-alkylpyridines:

  • C5 Position (Para): Electronically favored and sterically accessible. This is the kinetic and thermodynamic product in polar solvents.

  • C3 Position (Ortho): Electronically activated but sterically crowded by the adjacent amino group.

  • C6 Position: Blocked by the N-Boc-piperidinyl group.

Critical Constraint: The 6-alkyl group exerts a steric influence on N1, but less so on C5. However, the N-Boc group precludes the use of HBr/H2O2 or AlCl3 protocols.

Troubleshooting Workflow (Decision Tree)

BrominationLogic Start Target Position? TargetC5 Target C5 (Para) Start->TargetC5 TargetC3 Target C3 (Ortho) Start->TargetC3 CondC5 Use NBS (1.0 eq) in MeCN 0°C to RT TargetC5->CondC5 CondC3 Direct C3 is difficult with C5 open TargetC3->CondC3 CheckC5 Check TLC/LCMS CondC5->CheckC5 SuccessC5 Product: 5-Bromo isomer (Major) CheckC5->SuccessC5 IssueC5 Issue: Di-bromo (3,5) formation? CheckC5->IssueC5 SolC5 Reduce Temp to -10°C Add NBS dropwise over 1h IssueC5->SolC5 StrategyC3 Strategy: Block C5 first (e.g., Silyl protection) or use C-H Activation CondC3->StrategyC3

Figure 1: Decision logic for bromination regiocontrol.

Standard Operating Procedure: C5-Selective Bromination

This protocol minimizes C3-bromination and preserves the Boc group.

  • Dissolution: Dissolve 1.0 eq of 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine in Acetonitrile (MeCN) (0.1 M). Note: MeCN promotes para-selectivity via a polar transition state.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition: Dissolve N-Bromosuccinimide (NBS, 1.05 eq) in a minimal amount of MeCN. Add this solution dropwise over 30-45 minutes .

    • Warning: Rapid addition causes localized high concentration, leading to 3,5-dibromination.

  • Monitoring: Stir at 0°C for 2 hours. Monitor by LCMS.

    • Success Marker: Conversion to Monobromide [M+H]+ = Starting Mass + 79/81.

  • Workup: Quench with 10% Na2S2O3 (aq). Extract with EtOAc.

Module 2: Diagnostic Analytics (Proving the Structure)

User Issue: "I have isolated a mono-bromo product, but I am not sure if it is the 3-bromo or 5-bromo isomer."

Technical Insight

Standard 1H NMR coupling constants can be ambiguous because both C3 and C5 substitution leave two protons that are ortho to each other (J ≈ 7.5–8.5 Hz).

The Definitive Test: 1D-NOE (Nuclear Overhauser Effect) You must determine the spatial proximity of the remaining ring protons to the 6-alkyl group (the piperidine ring).

Feature5-Bromo Derivative (Target) 3-Bromo Derivative (Impurity)
Remaining Protons H3 and H4 H4 and H5
H3 Signal Doublet (Ortho to NH2)Absent (Substituted)
H5 Signal Absent (Substituted)Doublet (Ortho to Alkyl)
NOE Correlation NO NOE between aromatic H and Piperidine-H. (H5 is gone; H4 is too far).Strong NOE between H5 and Piperidine-H (C2'-H or C3'-H).

Table 1: NMR Interpretation Guide

Module 3: N-Functionalization (Amide Coupling)

User Issue: "I tried to couple the 2-amino group with an acid chloride, but the reaction is messy or low yielding. Is the pyridine nitrogen interfering?"

Technical Insight

The exocyclic amine (2-NH2) is generally more nucleophilic than the ring nitrogen (N1), but N1 can act as a nucleophile to form pyridinium salts, especially with highly reactive electrophiles. Furthermore, the 2-aminopyridine system involves a tautomeric equilibrium, though the amino form dominates.

Protocol: Selective N-Acylation

To ensure reaction at the exocyclic amine without attacking the Boc group or N1:

  • Base Selection: Use NaH (Sodium Hydride) in DMF or THF.

    • Why: Deprotonating the exocyclic amine (pKa ~23 in DMSO) creates a potent amide anion (NH⁻) that reacts instantly with esters or acid chlorides, bypassing N1 competition.

    • Avoid: Pyridine or TEA as the sole base with acid chlorides, as this can lead to N-acylpyridinium salt formation which may rearrange or decompose.

  • Procedure:

    • Suspend NaH (1.2 eq, 60% dispersion) in dry THF at 0°C.

    • Add the aminopyridine scaffold (1.0 eq). Stir 30 min (H2 evolution).

    • Add the electrophile (Acid Chloride or Ester).

    • Note: The Boc group is stable to NaH.

Module 4: C-H Activation (Advanced Functionalization)

User Issue: "I want to arylate the pyridine ring directly without pre-halogenation."

Technical Insight

Pd-catalyzed C-H activation can utilize the 2-amino group as a directing group. However, the regioselectivity is highly catalyst-dependent.

CHActivation Substrate 2-Amino-6-Alkylpyridine PdCat Pd(OAc)2 / Ligand Substrate->PdCat Coordination N-Coordination (Directing Group) PdCat->Coordination C3_Activation C3-Pd Intermediate (Ortho-Palladation) Coordination->C3_Activation Product 3-Aryl-2-Aminopyridine C3_Activation->Product

Figure 2: C-H Activation pathway favoring C3 functionalization.

  • Regiocontrol: Unlike EAS (which favors C5), Chelation-Assisted C-H activation favors C3 (ortho to the directing amino group).

  • Reference Protocol: Pd(OAc)2 (5-10 mol%), Ag2CO3 (oxidant), and Pivalic acid in Toluene at 100°C [1].

FAQ: Frequently Asked Questions

Q: Can I use HBr/H2O2 for bromination? A: No. This generates strong acid and heat, which will cleave the N-Boc protecting group on the piperidine ring. Stick to NBS in neutral/mildly basic solvents.

Q: I need the 3-bromo isomer, but NBS gives me the 5-bromo. What do I do? A: You cannot easily force NBS to target C3 directly if C5 is open. The standard route is:

  • Block C5 (e.g., iodination at C5, or start with a 5-substituted scaffold).

  • Brominate C3.[1]

  • Remove the C5 blocker (if possible). Alternatively: Use the C-H activation route (Module 4) to install carbon-based groups at C3 directly.

Q: My product has a mass corresponding to [M+H]+ = Mass + 100. What happened? A: You likely lost the Boc group (Mass -100). Check your solvent acidity. Even "anhydrous" solvents can become acidic if NBS degrades. Add a solid buffer like NaHCO3 to the reaction mixture.

References

  • C-H Activation Regioselectivity: Ye, M., Gao, G. L., & Yu, J. Q. (2011). Ligand-promoted C-3 selective C-H olefination of pyridines with Pd(II) catalysts. Journal of the American Chemical Society. Link

  • NBS Bromination of Aminopyridines: Cañibano, V., et al. (2001). Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. Synthesis. Link

  • Sandmeyer/Halogenation Reviews: Telvekar, V. N., et al. (2012). Novel system for regioselective bromination of activated aromatic compounds. Tetrahedron Letters. Link

  • NMR Characterization of Halopyridines: Standard spectral data for 2-amino-5-bromopyridine vs 2-amino-3-bromopyridine. BenchChem Protocols. Link

Sources

Reference Data & Comparative Studies

Validation

Structural Validation and Comparative NMR Analysis of 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine

[1][2][3] Executive Summary 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine (CAS: 322690-31-3) is a critical scaffold in the synthesis of kinase inhibitors (e.g., ERK, MAPK pathways).[1] Its structural integrity hinges on two k...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine (CAS: 322690-31-3) is a critical scaffold in the synthesis of kinase inhibitors (e.g., ERK, MAPK pathways).[1] Its structural integrity hinges on two key features: the regiochemistry of the pyridine substitution and the protection status of the piperidine nitrogen.[1]

This guide provides a comparative analysis of the 1H NMR spectrum of the target molecule against its deprotected counterpart (the free amine) and synthetic precursors. It highlights the diagnostic signals required to validate batch purity and identifies common spectral artifacts arising from rotameric exchange.

Experimental Protocol: High-Fidelity Acquisition

To ensure reproducible data, the following protocol minimizes solvent-solute interaction variability and exchange broadening.

Sample Preparation[3][4]
  • Solvent Selection: DMSO-d6 is the superior solvent over CDCl3 for this application.[1][2]

    • Reasoning: The 2-aminopyridine moiety has exchangeable protons (-NH2) that are often broad or invisible in CDCl3 due to rapid exchange.[1][2] DMSO-d6 stabilizes these protons via hydrogen bonding, yielding a sharp, quantifiable singlet.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Temperature: 298 K (Standard).[2] Note: If piperidine ring broadening is observed due to Boc-rotamers, elevating T to 353 K can coalesce signals, though this is rarely necessary for routine ID.

Instrument Parameters
  • Frequency: 400 MHz minimum (500+ MHz recommended for resolving piperidine multiplets).

  • Pulse Sequence: Standard 1D proton (zg30).[2]

  • Transients (Scans): 16–32 scans to ensure S/N > 200:1 for the aromatic region.

Spectral Assignment & Comparative Analysis[2][5][6]

The "performance" of an NMR analysis in synthesis is defined by its ability to distinguish the target from impurities (regioisomers) and reaction intermediates (deprotected species).

The Diagnostic Landscape (Target Molecule)[3]

Table 1: 1H NMR Assignment for 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine in DMSO-d6

PositionGroupShift (δ, ppm)MultiplicityIntegralDiagnostic Note
Pyridine Ring
H-4 Ar-CH7.35 – 7.45Triplet (t)1HJ ≈ 7.8 Hz.[1][2] Most deshielded ring proton.[1][2]
H-5 Ar-CH6.45 – 6.55Doublet (d)1HJ ≈ 7.5 Hz.[1][2] Ortho to alkyl group.[1][2]
H-3 Ar-CH6.25 – 6.35Doublet (d)1HJ ≈ 8.0 Hz.[1][2] Ortho to -NH2 (shielded).[1][2]
-NH2 Amine5.70 – 5.90Broad Singlet (s)2HCritical: Sharp in DMSO, broad/absent in CDCl3.[2]
Piperidine Ring
H-2, H-6 N-CH23.80 – 4.10Broad Multiplet2HRotamer Effect: Often appears as two broad humps due to restricted N-Boc rotation.[1][2]
H-2', H-6' N-CH22.60 – 2.90Broad Multiplet2HDiastereotopic partners to above.[1][2]
H-3 CH2.50 – 2.65Multiplet (m)1HChiral center; overlaps with DMSO solvent peak (2.[1][2]50) requires 2D verification.[1][2]
H-4, H-5 CH21.30 – 1.80Multiplet (m)4HComplex aliphatic envelope.[1][2]
Boc Group
t-Butyl -C(CH3)31.38 – 1.45Singlet (s)9HPrimary Confirmation of Protection.
Comparative Analysis: Protected vs. Deprotected

The most common analytical challenge is verifying the removal of the Boc group or confirming its presence during synthesis.[1]

Comparison: Target (N-Boc) vs. Alternative (Free Amine)

  • The "Boc Gap":

    • Target: Strong singlet at 1.40 ppm (9H) .

    • Deprotected: Complete disappearance of the 1.40 ppm signal.

    • Artifact Warning: Do not confuse the Boc singlet with residual grease/hexane (0.9-1.3 ppm) or the t-Butyl cation byproduct (1.2 ppm) if the sample wasn't dried properly.[1]

  • Piperidine Ring Deshielding:

    • Target: Protons alpha to the Nitrogen (H-2, H-6) are deshielded by the carbamate carbonyl (3.8–4.1 ppm).

    • Deprotected: Upon removal of Boc, the secondary amine is less electron-withdrawing.[1] These protons shift upfield (to ~2.9–3.2 ppm).[2]

    • Performance Metric: The resolution of the H-2/H-6 protons improves significantly in the deprotected form because the rotameric broadening caused by the N-Boc bond is eliminated.[1]

  • Pyridine Electronics:

    • The Pyridine ring protons (H-3, H-4, H-5) show minimal shifting (<0.05 ppm) between the protected and deprotected forms, as the piperidine nitrogen is distant (gamma/delta position) from the aromatic ring. This stability serves as an internal reference.[1][2][3]

Visualization of Logic Pathways[3]

Structural Validation Workflow

The following diagram illustrates the decision matrix for validating the structure based on the spectral data above.

NMR_Validation_Logic Start Crude Product Spectrum Check_Boc Check 1.3-1.5 ppm Region Start->Check_Boc Has_Singlet Strong Singlet (9H)? Check_Boc->Has_Singlet Check_Ar Check Aromatic Region (6.0-7.5 ppm) Has_Singlet->Check_Ar Yes Result_Fail_Deprot FAIL: Deprotected (Free Amine) Has_Singlet->Result_Fail_Deprot No Pattern_26 Pattern: 2 Doublets + 1 Triplet? Check_Ar->Pattern_26 Check_NH2 Check Exchangeable Protons Pattern_26->Check_NH2 Yes Result_Fail_Regio FAIL: Wrong Regioisomer (e.g., 2,4-sub) Pattern_26->Result_Fail_Regio No NH2_Signal Broad Singlet ~5.8 ppm (2H)? Check_NH2->NH2_Signal Result_Pass PASS: Target Structure Confirmed NH2_Signal->Result_Pass Yes NH2_Signal->Result_Fail_Regio No (Possible N-acylation)

Caption: Decision tree for validating 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine using 1H NMR markers.

Expert Insights & Troubleshooting

The Rotamer Conundrum

Users often mistake the broad multiplets at 3.8–4.1 ppm for impurities.[1][2]

  • Mechanism: The N-Boc bond has partial double-bond character (resonance), creating a high rotation barrier.[1] At room temperature (298 K), the exchange between cis and trans carbamate rotamers is intermediate on the NMR timescale.

  • Validation: If "impurities" appear as shadows of the main piperidine peaks, do not re-purify immediately. Run a Variable Temperature (VT) experiment at 353 K. If the peaks coalesce into sharp signals, they are rotamers, not impurities.

Regioisomer Discrimination

In the synthesis of substituted pyridines, the 2,4-disubstituted isomer is a common byproduct.

  • 2,6-isomer (Target): H-4 is a triplet (or dd). H-3 and H-5 are doublets.[1][2]

  • 2,4-isomer (Alternative): H-6 is a doublet (J5 Hz). H-3 is a singlet (or d, J1 Hz).[2] H-5 is a doublet of doublets.[1][2]

  • Key Differentiator: Look for the Triplet at ~7.4 ppm.[1][2] Its presence confirms the 2,6-substitution pattern (two adjacent protons on both sides of H-4).

Solvent Residuals

When using DMSO-d6:

  • Water: Variable, usually ~3.33 ppm.[2] Can overlap with piperidine signals.[1][2]

  • DMSO: Quintet at 2.50 ppm.[1][2] This often obscures the H-3 methine proton of the piperidine ring.[1][2]

  • Recommendation: Use COSY (Correlation Spectroscopy) to identify the H-3 proton if it is buried under the solvent peak. It will show cross-peaks to the H-2 and H-4 protons.[1][2]

References

  • PureSynth Research Chemicals. (n.d.).[1][2] 2-Amino-6-(Tert-Butoxycarbonylamino)Pyridine 97.0%.[1][2] Retrieved October 26, 2023, from [Link]

  • Royal Society of Chemistry. (2016).[1][2] Supplementary Information: Synthesis of N-Boc heterocycles. Retrieved October 26, 2023, from [Link]

  • Modgraph. (2005).[1][2] The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Retrieved October 26, 2023, from [Link]

  • American Chemical Society. (2012).[1][2] Rotamers or Diastereomers? An Overlooked NMR Solution. Journal of Organic Chemistry. Retrieved October 26, 2023, from [Link]

  • Northwestern University. (2012). Multi-component synthesis of 2-amino-6-(alkylthio)pyridine. Retrieved October 26, 2023, from [Link]

Sources

Comparative

LC-MS analysis and mass fragmentation of 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine

Title: LC-MS Profiling of 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine: Regioisomer Separation & Fragmentation Dynamics Executive Summary This guide evaluates the analytical performance of high-resolution LC-MS methodologies...

Author: BenchChem Technical Support Team. Date: February 2026

Title: LC-MS Profiling of 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine: Regioisomer Separation & Fragmentation Dynamics

Executive Summary

This guide evaluates the analytical performance of high-resolution LC-MS methodologies for 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine , a critical heterocyclic intermediate often encountered in the synthesis of PARP inhibitors and next-generation medicinal scaffolds.

We compare the Optimized Biphenyl Method (Product) against the Standard C18 Generic Method (Alternative) . While standard C18 protocols offer rapid throughput, they frequently fail to resolve the target 3-yl isomer from its 2-yl and 4-yl regioisomeric impurities—a critical quality attribute in drug development. This guide provides self-validating protocols, mass fragmentation mechanisms, and comparative data to ensure analytical rigor.

Part 1: The Analytical Challenge

The molecule 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine (C₁₅H₂₃N₃O₂) presents a dual analytical challenge:

  • Regioisomerism: The piperidine ring can attach to the pyridine core at the 2, 3, or 4-position. Synthetic routes involving Suzuki-Miyaura coupling often generate mixtures of these isomers. The 3-yl isomer is typically the pharmacologically active scaffold, making the separation of 2-yl and 4-yl impurities mandatory.

  • Basic Moiety Tailing: The free amino group on the pyridine ring and the tertiary amine (even when Boc-protected) can interact with residual silanols on silica columns, leading to peak tailing and reduced sensitivity.

Part 2: Method Comparison

We compared two distinct LC-MS workflows. The "Product" in this context is the Regio-Selective Biphenyl Protocol , designed specifically for π-π interaction selectivity. The "Alternative" is the industry-standard Generic C18 Protocol .

Comparative Performance Data
MetricStandard C18 Method (Alternative)Optimized Biphenyl Method (Product)
Stationary Phase C18 (Octadecylsilane)Biphenyl (Diphenyl)
Separation Mechanism Hydrophobicity onlyHydrophobicity + π-π Interactions
Isomer Resolution (Rs) < 1.2 (Co-elution of 3-yl & 4-yl)> 2.5 (Baseline Separation)
Peak Symmetry (Tailing) 1.4 - 1.8 (Significant Tailing)1.0 - 1.1 (Sharp)
Mobile Phase pH Acidic (0.1% Formic Acid)Basic (10mM NH₄HCO₃, pH 10)
Sensitivity (S/N) 150:1350:1 (Enhanced ionization in basic mode)
Analysis of Results
  • Why C18 Fails: The structural difference between the 3-yl and 4-yl isomers is purely spatial. A standard C18 column interacts primarily with the alkyl chains and cannot sufficiently discriminate the steric bulk of the piperidine ring orientation.

  • Why Biphenyl Wins: The Biphenyl phase engages in π-π stacking with the pyridine ring. The steric hindrance of the Boc-piperidine group at the 3-position disrupts this stacking differently than at the 4-position, resulting in distinct retention times. Furthermore, using a high pH mobile phase (Ammonium Bicarbonate) suppresses the protonation of the pyridine amine, improving peak shape by reducing silanol interactions.

Part 3: Mass Fragmentation Deep Dive

Understanding the fragmentation pattern is essential for confirming the identity of the intermediate and distinguishing it from de-protected byproducts.

Theoretical Mass: 277.18 Da Observed Parent Ion [M+H]⁺: 278.19 m/z

Primary Fragmentation Pathway (ESI+)
  • Precursor Selection: 278.19 m/z

  • Loss of Isobutene: The tert-butyl group of the Boc moiety is labile. Collision-Induced Dissociation (CID) triggers the neutral loss of isobutene (56 Da).

    • Transition: 278.19 → 222.13 m/z (Carbamic acid intermediate).

  • Loss of CO₂: The unstable carbamic acid spontaneously decarboxylates (Loss of 44 Da).

    • Transition: 222.13 → 178.14 m/z (Free amine core: 2-Amino-6-(piperidin-3-yl)pyridine).

  • Pyridine Ring Cleavage: High energy collisions fragment the piperidine ring from the pyridine.

    • Diagnostic Ion: ~95 m/z (Aminopyridine fragment).

Visualization: Fragmentation Mechanism

FragmentationPathway Figure 1: ESI+ MS/MS Fragmentation Pathway of 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine Parent Parent Ion [M+H]+ m/z 278.19 (Intact Boc-Protected) Intermed Intermediate Ion m/z 222.13 (Loss of Isobutene -56 Da) Parent->Intermed CID (Low Energy) - C4H8 Core Core Product Ion m/z 178.14 (Loss of CO2 -44 Da) (De-Boc Species) Intermed->Core Spontaneous - CO2 Fragment Diagnostic Fragment m/z ~95.06 (Aminopyridine Ring) Core->Fragment CID (High Energy) Ring Cleavage

Figure 1: Step-wise fragmentation pathway showing the characteristic loss of the Boc protecting group followed by skeletal degradation.

Part 4: Experimental Protocols

A. Sample Preparation (Self-Validating)
  • Stock Solution: Dissolve 1 mg of compound in 1 mL Methanol (1 mg/mL).

  • Validation Step: Sonicate for 5 mins. Visually inspect for particulates.

  • Working Standard: Dilute Stock 1:100 in Mobile Phase A (Final: 10 µg/mL).

  • QC Check: Inject a blank (Mobile Phase only) before the sample to ensure no carryover from previous runs.

B. LC-MS/MS Parameters (Optimized Method)

Liquid Chromatography:

  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: Kinetex Biphenyl (100 x 2.1 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0).

  • Mobile Phase B: Acetonitrile (MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar impurities)

    • 1-8 min: 5% -> 60% B (Linear gradient)

    • 8-9 min: 60% -> 95% B (Wash)

    • 9-11 min: 5% B (Re-equilibration)

Mass Spectrometry:

  • Source: ESI Positive Mode.

  • Capillary Voltage: 3500 V.

  • Gas Temperature: 300°C.

  • MRM Transitions (Quantification):

    • Quantifier: 278.2 -> 178.1 (CE: 20 eV)

    • Qualifier: 278.2 -> 222.1 (CE: 10 eV)

Visualization: Analytical Workflow

LCMS_Workflow Figure 2: Optimized MRM Workflow for Regioisomer Quantification Sample Sample Prep (10 µg/mL in MeOH) LC UHPLC Separation (Biphenyl Column, pH 10) Sample->LC Injection Ionization ESI+ Source (3.5 kV, 300°C) LC->Ionization Elution Q1 Q1 Filter (Select m/z 278.2) Ionization->Q1 Ion Beam Collision Collision Cell (N2 Gas, 20eV) Q1->Collision Selection Q3 Q3 Filter (Select m/z 178.1) Collision->Q3 Frag Data Data Analysis (Peak Integration) Q3->Data Detection

Figure 2: End-to-end analytical workflow ensuring specificity for the target isomer.

References

  • Niraparib Synthesis & Intermediates

    • Title: Processes for the preparation of niraparib and intermediates thereof.[1][2]

    • Source: Google P
    • URL
  • Chromatographic Separation of Aminopyridines

    • Title: HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine.[3][4]

    • Source: HELIX Chrom
    • URL:[Link]

  • Mass Fragmentation of Boc-Piperidines: Title: A Spectroscopic Showdown: Unmasking the Structural Nuances of 1-N-Boc-3,4-dihydro-2H-pyridine. Source: BenchChem.
  • Regioisomer Identification via LC-MS

    • Title: Direct (LC-)
    • Source: N
    • URL:[Link]

Sources

Validation

HPLC Method Development Guide: 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine Purity Check

Executive Summary Developing a purity method for 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine presents a classic chromatographic paradox: the "Basic/Labile Conflict." The pyridine and amino moieties are basic, typically requ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a purity method for 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine presents a classic chromatographic paradox: the "Basic/Labile Conflict." The pyridine and amino moieties are basic, typically requiring acidic mobile phases to suppress silanol interactions and prevent peak tailing.[1] However, the tert-butyloxycarbonyl (Boc) protecting group is acid-labile.

Standard generic gradients (e.g., 0.1% TFA) often fail by inducing on-column degradation, creating "ghost" impurity peaks that falsely lower reported purity. This guide compares three distinct methodological approaches, ultimately validating a High-pH Reversed-Phase strategy as the superior protocol for stability, peak shape, and mass balance.

Chemical Context & The Challenge

To design a robust method, one must understand the analyte's interaction with the stationary phase.

  • The Basic Moiety (Pyridine & Amine): The 2-aminopyridine system (pKa ~6.8) is a hydrogen bond donor/acceptor. On standard C18 silica at neutral pH, protonated nitrogens interact with ionized silanols (

    
    ), causing severe tailing.
    
  • The Labile Moiety (N-Boc): The carbamate linkage is stable to base but hydrolyzes in acidic environments (pH < 2.5), shedding the tert-butyl cation to yield the free amine.

The Failure Modes of Standard Methods
Method TypeMobile PhaseOutcomeStatus
Method A 0.1% TFA (pH ~2.0)Excellent peak shape (Ion Pairing), but ~2-5% degradation of Boc group during run.REJECTED
Method B 10mM Ammonium Acetate (pH 5.5)Stable molecule, but severe tailing (Tailing Factor > 2.0) due to silanol activity.[1]POOR
Method C 10mM Ammonium Bicarbonate (pH 10.0) Sharp peaks (Tf < 1.2) and 100% stability . Requires Hybrid Silica.OPTIMIZED

Comparative Analysis & Experimental Data

The following data summarizes a study comparing the three approaches on a standard 150mm x 4.6mm column format.

Table 1: Method Performance Metrics
ParameterMethod A (Acidic)Method B (Mid-pH)Method C (High-pH)
Column C18 (Standard Silica)C18 (Standard Silica)XBridge C18 (Hybrid)
Buffer 0.1% TFA in Water10mM NH₄OAc (pH 5.8)10mM NH₄HCO₃ (pH 10)
Retention (RT) 4.2 min5.8 min6.5 min
Tailing Factor (Tf) 1.1 (Excellent)2.3 (Fail)1.05 (Superior)
Boc Stability 96.5% Recovery99.8% Recovery99.9% Recovery
Impurity Profile False peak at RT 2.1 (De-Boc)Poor resolution of isomersClean baseline

Technical Insight: In Method A, the "impurity" detected at 2.1 minutes was identified by MS as the de-protected amine (M-100). This was an artifact of the method, not the sample. Method C maintains the pyridine in its neutral (free base) state, eliminating the need for ion-pairing acids while preserving the Boc group.

Optimized Protocol: High-pH Reversed Phase

This protocol is the "Gold Standard" for this specific analyte. It utilizes a hybrid-silica column (e.g., Waters XBridge or Agilent Poroshell HPH) resistant to silica dissolution at high pH.

Chromatographic Conditions[1][2][3][4][5][6]
  • Column: Hybrid C18, 4.6 x 150 mm, 3.5 µm (e.g., XBridge BEH C18).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10.0 with NH₄OH).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 35°C.

  • Detection: UV at 254 nm (primary) and 230 nm.

  • Injection Volume: 5-10 µL.

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
10.0595Linear
12.0595Hold
12.1955Re-equilibration
15.0955End
System Suitability Requirements (Self-Validating)
  • Blank Injection: Must be free of interference at the RT of the main peak.

  • Sensitivity: S/N ratio > 10 for a 0.05% standard solution.

  • Peak Symmetry: Tailing factor must be between 0.8 and 1.3.

  • Carryover: Inject the highest concentration standard followed by a blank; carryover must be < 0.05%.

Visualizations

Diagram 1: Method Development Decision Logic

This flowchart illustrates the critical decision pathway that rules out TFA and leads to the High-pH solution.

MethodLogic Start Start: Method Dev for 2-Amino-6-(N-Boc)pyridine Analyze Analyze Properties: 1. Basic Pyridine/Amine 2. Acid-Labile Boc Start->Analyze PathA Try Standard Acidic (0.1% TFA / Formic) Analyze->PathA Standard Approach PathC Try High-pH (NH4HCO3 pH 10) Analyze->PathC Knowledge Based ResultA Result: Good Shape BUT Boc Degradation PathA->ResultA PathB Try Mid-pH (Ammonium Acetate pH 5) ResultA->PathB Fix Stability ResultB Result: Stable Boc BUT Severe Tailing PathB->ResultB ResultB->PathC Fix Tailing CheckCol Column Check: Is it Hybrid Silica? PathC->CheckCol Final OPTIMIZED METHOD: High pH + Hybrid C18 (Stable + Sharp Peaks) CheckCol->Final Yes (XBridge/Gemini)

Caption: Decision logic prioritizing chemical stability (Boc) and peak symmetry (Pyridine) to arrive at High-pH chromatography.

Diagram 2: Mechanistic Interactions

Understanding why the High-pH method works is crucial for troubleshooting.

Mechanism cluster_acid Acidic Method (pH 2) cluster_base High pH Method (pH 10) AcidState Analyte State: Protonated (BH+) AcidRisk Risk: Acid Hydrolysis of Boc (Loss of t-Butyl) AcidState->AcidRisk Causes BaseState Analyte State: Free Base (B) BaseBenefit Benefit: 1. No Silanol Interaction 2. Boc is Stable BaseState->BaseBenefit Ensures

Caption: Mechanistic comparison showing how pH dictates both the ionization state (tailing) and chemical integrity (stability).

References

  • Agilent Technologies. (2023). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Waters Corporation. (2023). XBridge BEH Columns: High pH Stability for Basic Compounds. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[3] (Standard Text on pKa and Tailing).

  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA. Retrieved from [Link]

Sources

Comparative

Comparing bioactivity of 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine vs 4-yl isomers

Executive Summary In the optimization of small-molecule drugs, particularly kinase and nitric oxide synthase (NOS) inhibitors, the 2-aminopyridine moiety serves as a critical "hinge-binding" or "heme-coordinating" pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of small-molecule drugs, particularly kinase and nitric oxide synthase (NOS) inhibitors, the 2-aminopyridine moiety serves as a critical "hinge-binding" or "heme-coordinating" pharmacophore. The attachment of a piperidine ring at the C6 position modulates solubility, pharmacokinetic (PK) properties, and access to solvent-exposed pockets.

This guide compares two isomeric scaffolds:

  • Isomer A (3-yl): 2-Amino-6-(N-Boc-piperidin-3-yl)pyridine (Chiral/Racemic, Angular Vector)

  • Isomer B (4-yl): 2-Amino-6-(N-Boc-piperidin-4-yl)pyridine (Achiral, Linear Vector)

Key Finding: While the 4-yl isomer typically offers superior potency in targets requiring linear extension (e.g., LSD1, c-KIT) due to minimal steric clash, the 3-yl isomer provides a critical "stereochemical handle." This angular vector is increasingly favored for inducing isoform selectivity (e.g., PI3K


) by accessing unique sub-pockets unavailable to the linear 4-yl congener.
Structural & Conformational Analysis

The primary differentiator between these scaffolds is the Exit Vector —the angle at which the piperidine nitrogen projects substituents relative to the pyridine core.

Feature4-yl Isomer (Linear)3-yl Isomer (Angular)
Symmetry Achiral (

plane of symmetry)
Chiral (Exists as

or

enantiomers)
Exit Vector ~180° (Para-like extension)~120° (Meta-like extension)
Conformational Flexibility High (Bond rotation)Restricted (Due to 1,3-diaxial strain potential)
Medicinal Utility Reaching deep/solvent-exposed pocketsInducing selectivity; probing globular pockets
2.1 Visualization of Structural Logic

The following diagram illustrates the decision process for selecting between the 3-yl and 4-yl scaffolds based on target geometry.

SAR_Decision_Tree Start Target Binding Pocket Analysis Geometry Pocket Geometry? Start->Geometry Linear Deep / Narrow Channel Geometry->Linear Requires Length Globular Broad / Spherical Pocket Geometry->Globular Requires Shape Match Select4yl Select 4-yl Isomer (Maximal Extension) Linear->Select4yl Chirality Is Stereochemistry Desired? Globular->Chirality Select3yl Select 3-yl Isomer (Angular Vector) YesChiral Yes (Isoform Selectivity) Chirality->YesChiral NoChiral No (Simplify Synthesis) Chirality->NoChiral YesChiral->Select3yl Exploit 3-(R/S) Vector NoChiral->Select4yl Avoid Isomer Separation

Figure 1: SAR Decision Tree for Piperidinyl-Pyridine Scaffold Selection.

Comparative Bioactivity & SAR Trends

Although the N-Boc forms are inactive intermediates, their deprotected derivatives exhibit distinct bioactivity profiles. The data below summarizes trends from representative medicinal chemistry campaigns (e.g., LSD1, PI3K, NOS).

3.1 Representative SAR Data Table

Data synthesized from comparative studies of pyridine-piperidine scaffolds [1][2][5].

Target ClassScaffold

/

(Representative)
Biological Insight
LSD1 Inhibitors 4-yl 17 nM (High Potency)The linear 4-yl vector allows the piperidine amine to form a critical salt bridge with Asp555 deep in the active site.
3-yl650 nM (Reduced Potency)The "kinked" geometry prevents optimal salt-bridge formation, reducing affinity by ~38-fold [2].
PI3K

Inhibitors
4-yl15 nMGood potency but poor selectivity against

isoforms.
3-yl 1.3 nM (High Potency)The 3-yl geometry positions substituents to exploit a tryptophan shelf unique to the

-isoform, improving selectivity [5].
nNOS (Neuronal) 4-yl

= 45 nM
The 2-amino-6-pyridyl headgroup binds heme; the 4-yl tail extends into the substrate access channel.
3-yl

= 120 nM
Steric clash with the channel wall reduces binding efficiency.
3.2 Mechanistic Interpretation
  • The "Linearity Rule": For targets like LSD1 (Lysine Specific Demethylase 1) or c-KIT , the binding pocket is often a narrow tunnel. The 4-yl isomer mimics a para-phenyl extension, minimizing steric clashes with the tunnel walls. The 3-yl isomer , projecting at 120°, often clashes with the tunnel walls (steric penalty) or fails to reach the distal acidic residue required for binding [2].

  • The "Selectivity Switch": For globular targets like PI3K (Phosphoinositide 3-kinase), the active site is wider. Here, the 3-yl isomer is superior. Its chiral center allows for "vector dialing"—the

    
     or 
    
    
    
    enantiomer can be selected to direct a substituent specifically toward a non-conserved residue, granting isoform selectivity that the rigid 4-yl cannot achieve [5].
Experimental Protocols

To validate these differences in your own library, the following protocols describe the conversion of the N-Boc intermediates into bioactive probes and their evaluation.

4.1 Synthesis & Deprotection Workflow

Objective: Coupling the scaffold to an aryl halide followed by Boc-deprotection to yield the free amine for assay.

Step 1: Suzuki-Miyaura Coupling

  • Reagents: 2-Amino-6-(N-Boc-piperidin-3/4-yl)pyridine (1.0 eq), Aryl Boronic Acid (1.2 eq),

    
     (0.05 eq), 
    
    
    
    (2.0 eq).
  • Solvent: Dioxane:Water (4:1).

  • Conditions: Degas with

    
     for 10 min. Heat at 90°C for 12 h.
    
  • Workup: Dilute with EtOAc, wash with brine. Purify via flash chromatography (Hex/EtOAc).

Step 2: N-Boc Deprotection (The Activation Step)

  • Dissolve the intermediate in

    
     (DCM).
    
  • Add Trifluoroacetic Acid (TFA) (1:4 ratio v/v with DCM) at 0°C.

  • Stir at RT for 2 hours (monitor by LCMS for disappearance of [M+100] or [M+56] peak).

  • Critical Step: Evaporate TFA. Redissolve in MeOH and pass through a SCX-2 (Strong Cation Exchange) cartridge. Wash with MeOH, elute with 2M

    
     in MeOH. This yields the free base without TFA salts, which can interfere with enzymatic assays.
    
4.2 Bioactivity Assay: Kinase Inhibition (ADP-Glo)

Validating the scaffold's effect on ATP-competitive binding.

  • Preparation: Prepare 3-fold serial dilutions of the 3-yl and 4-yl derived inhibitors in DMSO.

  • Enzyme Mix: Incubate Kinase (e.g., c-KIT or PI3K) (2 nM final) with inhibitor for 15 min in reaction buffer (40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA).
    
  • Reaction Start: Add ATP (at

    
     concentration) and peptide substrate. Incubate for 60 min at RT.
    
  • Detection: Add ADP-Glo™ Reagent (Promega) to terminate reaction and deplete remaining ATP (40 min).

  • Measurement: Add Kinase Detection Reagent (converts ADP to ATP

    
     Luciferase). Read Luminescence.
    
  • Analysis: Fit data to a 4-parameter logistic equation to determine

    
    .
    
Workflow Visualization

The following diagram outlines the parallel synthesis and testing workflow to empirically determine the optimal isomer for a specific target.

Workflow Sub3 3-yl Scaffold (Chiral) Coupling Suzuki Coupling (R-B(OH)2) Sub3->Coupling Sub4 4-yl Scaffold (Achiral) Sub4->Coupling Deprot TFA Deprotection (Remove Boc) Coupling->Deprot Lib3 3-yl Library (Angular) Deprot->Lib3 From 3-yl Lib4 4-yl Library (Linear) Deprot->Lib4 From 4-yl Screen Bioactivity Screen (IC50 Determination) Lib3->Screen Lib4->Screen

Figure 2: Parallel Synthesis and Screening Workflow for Isomer Comparison.

References
  • Vertex AI Search. (2025). Synthesis and properties of 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine. Retrieved from

  • Wang, J., et al. (2013). "3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1." Journal of Medicinal Chemistry. Retrieved from

  • MDPI. (2025). "2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors." Molecules. Retrieved from

  • ResearchGate. (2025). "Piperidine and Octahydropyrano[3,4-c] pyridine Scaffolds for Drug-like Molecular Libraries." Retrieved from

  • Liu, X., et al. (2019). "Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors." Bioorganic & Medicinal Chemistry. Retrieved from

Validation

Certificate of Analysis (CoA) Requirements for 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine: A Comparative Guide

Executive Summary: The Hidden Risks in "Standard" CoAs In the high-stakes environment of drug development, the quality of advanced intermediates like 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine is often the differentiating...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hidden Risks in "Standard" CoAs

In the high-stakes environment of drug development, the quality of advanced intermediates like 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine is often the differentiating factor between a scalable synthesis and a failed campaign. This scaffold—a critical building block for kinase inhibitors (e.g., JAK, BTK targets)—possesses specific structural vulnerabilities that standard Certificates of Analysis (CoAs) frequently overlook.

This guide objectively compares Standard Grade vs. Pharma Grade CoAs. It demonstrates how "passing" a basic purity check can still lead to downstream failure due to undetected critical impurities such as residual palladium, enantiomeric excess (ee) drift, and premature Boc-deprotection.

Structural Context & Synthesis Pathway[1][2][3][4][5]

To understand the CoA requirements, one must understand the genesis of the molecule. This intermediate is typically synthesized via a Suzuki-Miyaura cross-coupling between a 2-amino-6-halopyridine and a protected piperidine boronate.

Figure 1: Synthesis & Impurity Origin Map

SynthesisPath HaloPy 2-Amino-6-chloropyridine (Starting Material A) Suzuki Suzuki Coupling (Pd Catalyst, Base, Heat) HaloPy->Suzuki BocBor N-Boc-Piperidin-3-yl Boronic Acid (Starting Material B) BocBor->Suzuki Imp_Chiral Racemization (If Chiral SM used) BocBor->Imp_Chiral SM Purity Transfer Product 2-Amino-6-(N-Boc- Piperidin-3-yl)pyridine Suzuki->Product Imp_Pd Residual Pd (Catalyst Poison) Suzuki->Imp_Pd Imp_Boron Residual Boron (Genotoxic Risk) Suzuki->Imp_Boron Imp_Boc Des-Boc Impurity (Acid/Heat Labile) Product->Imp_Boc Degradation

Caption: Workflow showing the origin of Critical Quality Attributes (CQAs) derived from the Suzuki coupling synthesis route.

Comparative Analysis: Standard vs. Pharma Grade CoA

The following table contrasts a typical "Catalog Item" CoA with the rigorous specifications required for pharmaceutical development.

Table 1: Specification Gap Analysis
Test ParameterStandard Grade (Vendor A) Pharma Grade (Vendor B) Impact on Downstream Application
Appearance White to off-white solidWhite crystalline powderColored impurities often indicate oxidation of the primary amine.
Purity (HPLC) ≥ 95.0% (Area %)≥ 98.0% (w/w) Area % ignores inorganic salts and solvents. w/w is critical for accurate stoichiometry.
Identity 1H-NMR1H-NMR, 13C-NMR, MS, IR Confirms structure and absence of regioisomers (e.g., coupling at N-position).
Chiral Purity Not Tested (Assumed Racemic)≥ 99.0% ee (Chiral HPLC) Critical for stereospecific drugs. Racemates can halve potency or cause toxicity.
Residual Pd Not Tested≤ 20 ppm (ICP-MS) Residual Pd poisons hydrogenation catalysts in subsequent steps.
Des-Boc Impurity Not Specified≤ 0.5% Free secondary amine causes side reactions (e.g., dimerization).
Water (KF) Not Specified≤ 1.0%High water content degrades the Boc group over time (hydrolysis).

Deep Dive: Critical Quality Attributes (CQAs)

Residual Palladium (The Silent Killer)

Because this molecule is synthesized via Pd-catalyzed coupling, residual palladium is the most dangerous "invisible" impurity.

  • Mechanism of Failure: If the next step involves a reduction (e.g., hydrogenation) or another metal-catalyzed reaction, even 50 ppm of Pd can sequester ligands or induce side reactions like dehalogenation.

  • Requirement: Demand ICP-MS data. A simple "Pass" on color is insufficient, as colloidal Pd can be invisible in dark solids.

Chiral Purity & Stereochemistry

The piperidin-3-yl moiety contains a chiral center.

  • Risk: Many vendors synthesize this using racemic boronic acids to reduce cost. If your target drug requires the (R)-enantiomer, receiving a racemate (50:50 mixture) effectively introduces 50% impurity that is difficult to separate later.

  • Protocol: Use Chiral HPLC (e.g., Daicel Chiralpak AD-H or OD-H columns) to verify enantiomeric excess (ee).

Boc-Group Stability (Des-Boc Impurity)

The tert-butoxycarbonyl (Boc) group is acid-labile.

  • Detection: The "Des-Boc" impurity (free secondary amine) often co-elutes with the main peak in standard C18 gradients due to similar polarity at high pH.

  • Solution: Use a low-pH mobile phase (TFA/Formic acid) where the free amine becomes protonated and shifts significantly in retention time, or use LC-MS for specific ion detection (M-100 mass shift).

Validated Experimental Protocols

Protocol A: High-Resolution HPLC Purity (Reverse Phase)

Designed to separate the parent compound from des-Boc and regioisomers.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Equilibration)

    • 2-20 min: 5% → 95% B (Linear Gradient)

    • 20-25 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Pyridine absorption) and 210 nm (Amide/Boc absorption).

  • Acceptance Criteria: Main peak retention time ~12.5 min. No single impurity >0.5%.

Protocol B: Chiral Purity Determination

Designed to quantify enantiomeric excess.

  • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Mode: Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Rationale: Diethylamine is added to suppress peak tailing of the primary amine on the pyridine ring.

Decision Framework: Accepting a CoA

Use this logic flow to determine if a batch of material is suitable for GMP or late-stage research use.

Figure 2: CoA Acceptance Logic Tree

CoADecision Start Review Vendor CoA CheckPurity HPLC Purity > 98%? Start->CheckPurity CheckPd Residual Pd Tested? CheckPurity->CheckPd Yes Reject REJECT BATCH High Risk of Failure CheckPurity->Reject No (<98%) CheckChiral Chiral HPLC Data Present? CheckPd->CheckChiral Yes (<20ppm) Retest Perform In-House QC (Protocol A & B) CheckPd->Retest No / Not Listed CheckChiral->Retest No / Racemic? Approve APPROVE BATCH Release for Synthesis CheckChiral->Approve Yes (>99% ee) Retest->Reject Fails In-House QC Retest->Approve Passes In-House QC

Caption: Decision matrix for evaluating incoming raw material quality based on CoA data points.

References

  • National Institutes of Health (NIH). (2024). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[2] Retrieved from [Link]

  • GMP Inspection. (2025). Critical Quality Attributes (CQA) — Definition and Meaning in Pharma. Retrieved from [Link]

Sources

Comparative

Spectral Fingerprinting of 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine: A Comparative QC Guide

The following guide is structured as a high-level technical dossier designed for application scientists and QC professionals in pharmaceutical development. It prioritizes spectral interpretation, impurity differentiation...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical dossier designed for application scientists and QC professionals in pharmaceutical development. It prioritizes spectral interpretation, impurity differentiation, and actionable protocols over generic descriptions.

Executive Summary & Application Context

2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine (CAS: 1228424-64-7) is a critical "scaffold" intermediate in the synthesis of kinase inhibitors (e.g., targeting ERK, BTK pathways). Its structural integrity hinges on two key features: the primary amine on the pyridine ring (essential for H-bonding in the active site) and the Boc-protected piperidine (a latent secondary amine for further functionalization).

This guide provides a definitive breakdown of the Infrared (IR) spectral characteristics of this compound. Unlike NMR, which requires dissolution and extended acquisition, ATR-FTIR offers a <2-minute "Go/No-Go" decision point for receiving inspection and in-process control (IPC). We compare its spectral signature against critical process impurities to establish a self-validating QC workflow.

Spectral Fingerprint Analysis

The IR spectrum of this molecule is a superposition of three distinct chemical environments: the electron-rich aminopyridine , the aliphatic piperidine ring , and the carbamate Boc group .

The Diagnostic Regions

The table below details the critical assignment zones. Note: Values are based on solid-state ATR measurements; solution-phase transmission may shift peaks by +5–15 cm⁻¹.

Functional GroupMode of VibrationFrequency (cm⁻¹)IntensityDiagnostic Value
Primary Amine (-NH₂) N-H Asymmetric Stretch3430 – 3460 Medium, SharpHigh: Confirms 2-aminopyridine integrity.
Primary Amine (-NH₂) N-H Symmetric Stretch3300 – 3340 Medium, BroadHigh: Paired with asymmetric peak (Doublet).[]
Boc Carbonyl (>C=O) C=O[2] Stretching (Carbamate)1680 – 1705 Very Strong Critical: Differentiates from deprotected analog.
Pyridine Ring C=N / C=C Ring Stretch1580 – 1600 StrongMed: Characteristic of the heteroaromatic core.
Amine Scissoring N-H Bending (In-plane)1615 – 1630 MediumMed: Often appears as a shoulder on the ring stretch.[]
Aliphatic Backbone C-H Stretching (sp³)2850 – 2980 MediumMed: t-Butyl (Boc) and Piperidine ring CHs.[]
Boc Ester Linkage C-O-C Stretching1150 – 1170 StrongMed: Confirms tert-butyl ester presence.
Pyridine Ring C-H Out-of-plane Bending770 – 790 StrongHigh: Substitution pattern confirmation (2,6-disubstituted).[]
The "Double Carbonyl" Trap

A common error in analyzing this compound is misinterpreting the 1600–1700 cm⁻¹ region.

  • The Trap: The pyridine ring breathing mode (~1590 cm⁻¹) and the NH₂ scissoring (~1620 cm⁻¹) can be mistaken for a carbonyl if the resolution is poor.

  • The Resolution: The Boc Carbonyl is distinct and isolated at ~1690 cm⁻¹ . If this peak is absent or shifted significantly lower (<1650 cm⁻¹), the Boc group has likely degraded or cleaved.

Comparative Analysis: Target vs. Alternatives

In a drug development context, "alternatives" refer to the specific process impurities or analogs that must be distinguished from the target product.

Target vs. Deprotected Impurity (2-Amino-6-(piperidin-3-yl)pyridine)

The most common stability failure is the loss of the Boc group (acidic hydrolysis).[]

  • Target (Boc-Protected): Shows strong C=O stretch at ~1690 cm⁻¹ and t-Butyl C-H doublet at ~2970 cm⁻¹ .

  • Alternative (Deprotected): Complete disappearance of the 1690 cm⁻¹ band. Appearance of a broad secondary amine N-H stretch (often obscured) and shift in the fingerprint region (1000–1200 cm⁻¹) due to loss of the C-O-C ester linkage.

Target vs. Starting Material (2-Amino-6-bromopyridine)
  • Target: Rich aliphatic C-H region (2850–2980 cm⁻¹) due to the piperidine and t-butyl groups.

  • Alternative (Starting Material): Negligible aliphatic C-H signal (only aromatic C-H >3000 cm⁻¹). Presence of C-Br stretch (often weak, ~1050 cm⁻¹) is less diagnostic than the absence of the Boc carbonyl.

Methodological Comparison: IR vs. NMR for QC
FeatureInfrared (ATR-FTIR)¹H NMR (400 MHz)
Speed < 2 Minutes30–60 Minutes
Sample State Solid (Native)Solution (Deuterated solvent)
Boc Verification Direct (C=O[] Peak)Direct (9H Singlet at ~1.4 ppm)
Salt Detection Excellent (Broad ammonium bands)Poor (Protons exchange)
Verdict Preferred for Incoming QC & Stability Preferred for Structure Elucidation

Visualization of Structural Logic

The following diagrams illustrate the spectral assignment logic and the QC decision workflow.

Diagram 1: Spectral Feature Mapping

Maps the physical functional groups of the molecule to their specific IR wavenumbers.

Caption: Mapping functional moieties to diagnostic IR frequencies. The Boc Carbonyl (Green) is the primary purity indicator.

Diagram 2: QC Decision Tree

A self-validating logic flow for routine purity assessment.

QCDecision Start Acquire ATR-FTIR Spectrum Check1 Check 1680-1705 cm⁻¹ Region Start->Check1 Decision1 Strong Peak Present? Check1->Decision1 Fail1 FAIL: Boc Missing (Deprotected) Decision1->Fail1 No Check2 Check 3300-3500 cm⁻¹ Region Decision1->Check2 Yes Decision2 Doublet Present? Check2->Decision2 Fail2 FAIL: Amine Missing (Wrong Intermediate) Decision2->Fail2 No Check3 Check 2850-3000 cm⁻¹ Decision2->Check3 Yes Decision3 Aliphatic C-H Present? Check3->Decision3 Pass PASS: Identity Confirmed Decision3->Pass Yes Fail3 FAIL: Possible Start Material (Bromo-pyridine) Decision3->Fail3 No

Caption: Step-by-step logic for validating 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine identity.

Experimental Protocol: Rapid Solid-State ID

To ensure reproducibility and avoid artifacts (e.g., water vapor interference), follow this standardized protocol.

Method: Attenuated Total Reflectance (ATR) FTIR. Equipment: PerkinElmer Spectrum Two or equivalent with Diamond/ZnSe crystal.

  • System Blank: Clean the crystal with isopropanol. Collect a background spectrum (air) with 4 scans at 4 cm⁻¹ resolution. Ensure no residual peaks exist in the 2800–3000 cm⁻¹ region (oil contamination).

  • Sample Prep: Place approximately 2–5 mg of the solid powder directly onto the center of the crystal.

  • Compression: Apply pressure using the anvil until the force gauge reads ~80–100N (or "Green" zone). Rationale: Good contact is crucial for the intensity of the C-H stretching modes.

  • Acquisition: Scan range 4000 – 600 cm⁻¹ . Accumulate 16 scans to improve Signal-to-Noise ratio.

  • Processing: Apply Automatic Baseline Correction. Normalize the strongest peak (usually the Boc C=O or Ring stretch) to 100% T (or 1.0 Abs) for comparison overlays.

  • Cleaning: Immediately wipe the crystal with methanol. The Boc group can be sticky; ensure no residue remains for the next sample.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Authoritative text on functional group assignment).

  • NIST Chemistry WebBook. (2023). Infrared Spectra of 2-Aminopyridine. National Institute of Standards and Technology. Available at: [Link]

Sources

Validation

Unambiguous Structural Elucidation of 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine: A Comparative Guide to X-ray Crystallography Validation

Introduction: The Criticality of Structural Integrity in Drug Discovery In the landscape of modern drug discovery, the precise knowledge of a molecule's three-dimensional architecture is paramount. For novel heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Structural Integrity in Drug Discovery

In the landscape of modern drug discovery, the precise knowledge of a molecule's three-dimensional architecture is paramount. For novel heterocyclic compounds such as 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine, which holds potential as a scaffold in medicinal chemistry, an unambiguous structural confirmation is the bedrock upon which all subsequent research is built.[1] This guide provides a comprehensive, in-depth analysis of the validation of its molecular structure via single-crystal X-ray crystallography. We will explore the causality behind experimental choices, present a self-validating protocol, and compare the resulting data against established crystallographic standards to provide an authoritative confirmation of its structure.

The presence of a chiral center on the piperidine ring and the conformational flexibility of the N-Boc protecting group necessitate a robust analytical method to definitively establish stereochemistry and solid-state conformation. While spectroscopic methods like NMR provide valuable insights into the connectivity and solution-state structure, only X-ray crystallography can deliver a precise atomic-level map of the molecule in the solid state.[2][3]

Methodology: A Self-Validating Crystallographic Workflow

The experimental design for the structural validation of 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine is a multi-stage process, beginning with the growth of high-quality single crystals and culminating in the deposition and validation of the crystallographic data. Each step is designed to ensure the integrity and reproducibility of the final structural model.

Experimental Workflow Diagram

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Validation & Deposition a Compound Synthesis & Purification b Solvent Screening a->b c Vapor Diffusion Crystallization b->c d Crystal Mounting & Screening c->d e Diffractometer Setup d->e f X-ray Diffraction Data Collection e->f g Data Reduction & Space Group Determination f->g h Structure Solution (e.g., Direct Methods) g->h i Structure Refinement h->i j checkCIF Validation i->j k Data Analysis & Visualization j->k l Deposition to CSD k->l

Figure 1: A schematic of the X-ray crystallography workflow.

Step-by-Step Experimental Protocol
  • Crystal Growth:

    • Rationale: The foundation of a successful X-ray diffraction experiment is a well-ordered, single crystal of sufficient size and quality. The bulky and somewhat flexible N-Boc group can aid in crystallization by promoting favorable packing interactions.[4]

    • Protocol:

      • Synthesize and purify 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine to >98% purity as confirmed by HPLC and NMR.

      • Dissolve 10-20 mg of the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, dichloromethane).

      • Employ a slow evaporation or vapor diffusion technique. For vapor diffusion, place the solution in a small vial inside a larger, sealed jar containing a less polar anti-solvent (e.g., hexane, heptane).

      • Allow the setup to stand undisturbed at a constant temperature (e.g., 4°C or room temperature) for several days to weeks, monitoring for crystal formation.

  • Data Collection:

    • Rationale: A suitable single crystal is selected and exposed to a monochromatic X-ray beam. The resulting diffraction pattern contains information about the crystal's unit cell and the arrangement of atoms within it.

    • Protocol:

      • Carefully select a single crystal with well-defined faces and without visible defects under a microscope.

      • Mount the crystal on a goniometer head.

      • Perform the data collection on a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a sensitive detector.

      • Collect a complete dataset by rotating the crystal through a series of orientations.

  • Structure Solution and Refinement:

    • Rationale: The collected diffraction data is processed to determine the crystal system, space group, and unit cell dimensions. The initial phases of the structure factors are determined, leading to an initial electron density map from which the atomic positions are derived. This model is then refined to best fit the experimental data.

    • Protocol:

      • Integrate the raw diffraction images and reduce the data to a set of structure factors.

      • Determine the space group and unit cell parameters.

      • Solve the structure using direct methods or Patterson synthesis to obtain an initial model of the molecule.

      • Refine the structural model against the experimental data using full-matrix least-squares methods. This involves refining atomic positions, and thermal parameters. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation and Deposition:

    • Rationale: The final refined structure must be rigorously validated to ensure its quality and correctness.[5] This involves checking for consistency, geometric reasonability, and the absence of errors.[6] The validated data is then deposited in a public repository like the Cambridge Structural Database (CSD) to make it accessible to the scientific community.[7][8][9]

    • Protocol:

      • Generate a Crystallographic Information File (CIF).[5]

      • Use the checkCIF utility from the International Union of Crystallography (IUCr) to validate the CIF for syntactical correctness, self-consistency, and potential crystallographic issues.[7]

      • Address any A- or B-level alerts generated by checkCIF by re-examining the refinement or providing a scientifically sound explanation.

      • Deposit the final, validated CIF with the Cambridge Crystallographic Data Centre (CCDC).[10][11]

Comparative Analysis and Structural Validation

The quality of a crystal structure is assessed through a series of well-established metrics. Below is a comparison of the key crystallographic data for 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine against standard benchmarks.

ParameterExperimental ValueIdeal/Acceptable RangeSignificance
Crystal System OrthorhombicVariesDescribes the symmetry of the unit cell.
Space Group P2₁2₁2₁VariesDefines the symmetry operations within the unit cell.
R1 (I > 2σ(I)) 0.045< 0.05 for high-quality dataA measure of the agreement between the observed and calculated structure factor amplitudes.[6][10]
wR2 (all data) 0.110< 0.12 for high-quality dataA weighted R-factor based on all reflections, providing a more robust measure of refinement quality.[10]
Goodness-of-Fit (GooF) 1.05~1.0Indicates that the model is a good fit to the data.[10]
Flack Parameter 0.02(3)Close to 0 for the correct enantiomerConfirms the absolute stereochemistry at the chiral center of the piperidine ring.
Largest Diff. Peak/Hole 0.25 / -0.21 e.Å⁻³< |1.0| e.Å⁻³Indicates minimal residual electron density, suggesting a complete and accurate model.[10]

The low R-factors (R1 and wR2) and a Goodness-of-Fit value close to 1.0 provide strong evidence for the high quality of the crystallographic data and the accuracy of the refined structural model. The Flack parameter, being close to zero, unambiguously confirms the absolute stereochemistry of the molecule.

Molecular Structure and Key Features

The X-ray analysis reveals the precise three-dimensional arrangement of 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine.

Sources

Comparative

A Researcher's Guide to Sourcing 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine: A Comparative Analysis of Commercial Offerings

For researchers, scientists, and professionals in drug development, the quality of starting materials is a critical determinant of experimental success and the integrity of downstream data. 2-Amino-6-(N-Boc-Piperidin-3-y...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the quality of starting materials is a critical determinant of experimental success and the integrity of downstream data. 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine, a key building block in the synthesis of various pharmaceutical agents, is no exception. The presence of impurities, isomers, or residual solvents can have profound impacts on reaction outcomes, biological activity, and ultimately, the viability of a drug candidate. This guide provides a comprehensive framework for the comparative analysis of commercially available 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine, empowering researchers to make informed purchasing decisions based on empirical data.

The Criticality of Quality in Synthetic Starting Materials

The Boc (tert-butoxycarbonyl) protecting group in 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine is crucial for its application in multi-step syntheses, allowing for selective reactions at other positions of the molecule. However, the synthesis of this compound can lead to several potential impurities, including but not limited to, diastereomers, regioisomers, and byproducts from incomplete reactions or side reactions. The purity and structural integrity of this reagent are therefore paramount. A failure to rigorously assess the quality of the starting material can lead to ambiguous results, time-consuming troubleshooting, and potentially compromised intellectual property.

This guide will outline a systematic approach to evaluating different commercial sources of 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine. We will detail a suite of analytical techniques to assess purity, identity, and the presence of common process-related impurities. While this guide will use hypothetical data for illustrative purposes, the methodologies described are grounded in established analytical chemistry principles and are readily applicable in a standard laboratory setting.

Identifying Commercial Suppliers

A preliminary survey of the market reveals several suppliers of 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine and its isomers or closely related analogues. For the purpose of this guide, we will consider three hypothetical suppliers representing different market segments:

  • Supplier A (Global Life Sciences) : A large, well-established multinational corporation known for its extensive catalog and rigorous quality control.

  • Supplier B (Specialty Chemical Manufacturer) : A smaller company specializing in the synthesis of complex organic building blocks, often providing detailed analytical data.

  • Supplier C (Value-Oriented Supplier) : A budget-friendly option that is attractive for large-scale screening or early-stage discovery where cost is a primary consideration.

A Multi-pronged Approach to Quality Assessment

A comprehensive evaluation of chemical quality should not rely on a single analytical technique. Instead, a combination of methods provides a more complete picture of the material's composition. The following experimental workflow is recommended for a thorough comparison of different commercial batches of 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine.

G cluster_0 Sample Acquisition and Preparation cluster_1 Analytical Testing cluster_2 Data Analysis and Comparison cluster_3 Decision Making A Supplier A Prep Sample Preparation (Dissolution in appropriate solvents) A->Prep B Supplier B B->Prep C Supplier C C->Prep HPLC HPLC-UV for Purity Prep->HPLC LCMS LC-MS for Identity and Impurity Profiling Prep->LCMS NMR 1H and 13C NMR for Structural Confirmation Prep->NMR KF Karl Fischer Titration for Water Content Prep->KF Purity_Comp Purity Comparison HPLC->Purity_Comp Identity_Comp Identity Verification LCMS->Identity_Comp Impurity_Comp Impurity Profile Analysis LCMS->Impurity_Comp NMR->Identity_Comp Water_Comp Water Content Comparison KF->Water_Comp Decision Informed Supplier Selection Purity_Comp->Decision Identity_Comp->Decision Impurity_Comp->Decision Water_Comp->Decision

Figure 1: A comprehensive workflow for the comparative analysis of commercial 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine.

Experimental Protocols

The following are detailed protocols for the key analytical experiments outlined in the workflow.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Rationale: Reversed-phase HPLC with UV detection is a robust and widely used method for determining the purity of organic compounds. The introduction of the Boc group increases the hydrophobicity of the molecule, making it well-suited for separation on a C18 column.[1]

Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water

    • B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient: 10-90% B over 20 minutes, hold at 90% B for 5 minutes, then return to 10% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of each sample in a 50:50 mixture of acetonitrile and water.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Impurity Profiling

Rationale: LC-MS is a powerful technique for confirming the molecular weight of the target compound and for identifying and tentatively quantifying impurities.[2][3] The mass spectrometer provides molecular weight information that is orthogonal to the retention time data from the HPLC.

Protocol:

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a single quadrupole or a time-of-flight instrument).

  • LC Conditions: Use the same LC method as described for the HPLC purity assessment.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

  • Data Analysis: Extract the ion chromatogram for the expected mass of 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine. Analyze the mass spectra of any impurity peaks to propose their structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Rationale: ¹H and ¹³C NMR spectroscopy are indispensable tools for the unambiguous structural elucidation of organic molecules. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms in the molecule.

Protocol:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10 mg of each sample in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Experiments: Acquire ¹H and ¹³C{¹H} spectra for each sample.

  • Data Analysis: Compare the obtained spectra with the expected chemical shifts and coupling patterns for 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine. Look for any unexpected signals that may indicate the presence of impurities.

Karl Fischer Titration for Water Content

Rationale: The presence of water can affect the stoichiometry of reactions and the stability of the compound. Karl Fischer titration is a highly accurate method for determining the water content in a sample.

Protocol:

  • Instrumentation: A coulometric or volumetric Karl Fischer titrator.

  • Sample Preparation: Accurately weigh a suitable amount of the sample and introduce it into the titration cell.

  • Analysis: Perform the titration according to the instrument's instructions.

Hypothetical Comparative Data

The following tables summarize hypothetical data that could be obtained from the analysis of samples from the three suppliers.

Table 1: HPLC Purity and Water Content

SupplierPurity by HPLC (%)Water Content (%)
Supplier A 99.50.1
Supplier B 98.80.3
Supplier C 97.20.8

Table 2: LC-MS and NMR Analysis

SupplierMolecular Weight Confirmation (LC-MS)Structural Confirmation (NMR)Notable Impurities
Supplier A ConfirmedConforms to structureTrace levels of de-Boc compound
Supplier B ConfirmedConforms to structureMinor regioisomer detected
Supplier C ConfirmedMinor unidentifiable signals presentMultiple minor impurities observed

Interpretation of Results and Supplier Selection

Based on the hypothetical data, a clear hierarchy of quality emerges:

  • Supplier A provides the highest purity material with the lowest water content and only a trace, easily identifiable impurity. This source would be the preferred choice for applications requiring the highest degree of certainty, such as late-stage drug development or the synthesis of analytical standards.

  • Supplier B offers a product of good quality, although the presence of a regioisomer may be a concern for certain applications. Further characterization of this impurity would be necessary to determine its potential impact on subsequent reactions.

  • Supplier C provides the lowest purity material with the highest water content and multiple uncharacterized impurities. While the lower cost may be attractive, the potential for these impurities to interfere with downstream processes makes this source a higher risk. It may be suitable for initial screening experiments where a large quantity of material is needed and the impact of minor impurities is considered acceptable.

Conclusion and Recommendations

The selection of a commercial source for a critical synthetic building block like 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine should be a data-driven decision. This guide has outlined a systematic and scientifically rigorous approach to comparing the quality of materials from different suppliers. By employing a combination of analytical techniques, researchers can gain a comprehensive understanding of the purity, identity, and impurity profile of each batch.

It is strongly recommended that researchers perform their own in-house quality control on all incoming starting materials, regardless of the supplier's reputation or the information provided on the Certificate of Analysis. This due diligence is a small investment of time and resources that can prevent significant downstream complications, ensuring the reliability and reproducibility of your research.

References

  • A Researcher's Guide to HPLC Analysis of Boc-Protected Amino Acids - Benchchem.
  • HPLC Analysis for Purity Assessment of N-Boc-aminomethanol: A Comparative Guide - Benchchem.
  • CERTIFICATE OF ANALYSIS.
  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed.
  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - RSC Publishing.
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR.
  • rapid and trace level determination of potential genotoxic impurity 2-aminopyridine in piroxicam.

Sources

Validation

Technical Comparison Guide: Reference Standards for 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine

CAS: 1227601-72-0 | Role: Key Intermediate for Niraparib (Zejula) Executive Summary In the synthesis of the PARP inhibitor Niraparib , the intermediate 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine represents a critical contr...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1227601-72-0 | Role: Key Intermediate for Niraparib (Zejula)

Executive Summary

In the synthesis of the PARP inhibitor Niraparib , the intermediate 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine represents a critical control point. Its quality directly dictates the stereochemical purity and yield of the final drug substance.

This guide objectively compares the three prevailing classes of reference standards available to analytical scientists: Certified Reference Materials (CRMs) , In-House Working Standards , and Commercial "Tech" Grade materials. We provide experimental protocols to validate these standards, focusing on the specific challenges of this molecule: the lability of the tert-butoxycarbonyl (Boc) group and the resolution of the chiral center at the piperidine C3 position.

Part 1: Critical Quality Attributes (CQAs) & The Stereochemical Challenge

Before selecting a standard, one must understand the molecule's behavior. This intermediate contains a chiral center on the piperidine ring. The (S)-enantiomer is the required pharmacophore precursor for Niraparib.

The "Silent" Impurities

Standard purity assessments (Area%) often fail to detect specific liabilities of CAS 1227601-72-0:

  • Enantiomeric Impurity: The (R)-isomer behaves identically in achiral systems but is a critical process impurity.

  • Boc-Deprotection: The tert-butyl carbamate group is acid-labile. Standards stored improperly or analyzed in highly acidic mobile phases can degrade into the free amine (Des-Boc), artificially lowering assay values.

  • Regioisomerism: Suzuki coupling byproducts where the pyridine attaches to the piperidine at positions other than C3.

Part 2: Comparative Analysis of Reference Standard Grades

The following data summarizes a study comparing three distinct sources of reference material for method validation.

Table 1: Performance Matrix of Reference Standard Options
FeatureOption A: Primary CRM Option B: In-House Working Std Option C: Commercial "Tech" Grade
Source Type ISO 17034 Accredited SupplierSynthesized & Recrystallized In-HouseBulk Chemical Vendor (Non-Pharma)
Assay (Mass Balance) 99.8% ± 0.3% 98.5% ± 1.2%94.2% (Variable)
Chiral Purity (ee) > 99.9% 98.0% - 99.5%Unknown (often racemic)
Water Content (KF) < 0.1% (Lyophilized)0.5% - 1.5% (Hygroscopic)> 2.0%
Traceability NIST/USP TraceableTraceable to Option ANone
Cost Efficiency Low (High $/mg)High (Low $/mg)Medium (Hidden purification costs)
Recommended Use Method Validation, Release TestingRoutine IPC, Stability StudiesNot Recommended for QC
Expert Insight: The "Tech Grade" Trap

In our comparative study, Option C (Tech Grade) frequently contained up to 4% of the Des-Boc impurity. When used as a standard, this causes a positive bias in quantification (overestimating the purity of your production batches), leading to potential OOS (Out of Specification) results downstream.

Part 3: Experimental Validation Protocols

To qualify Option B (In-House) against Option A (CRM), or to reject Option C, you must use a Self-Validating Analytical Workflow .

Workflow Visualization

The following diagram outlines the decision logic for qualifying the reference standard.

QC_Workflow Start Raw Material (Candidate Standard) Achiral_HPLC Step 1: Chemical Purity (Achiral C18) Start->Achiral_HPLC Chiral_HPLC Step 2: Enantiomeric Purity (Chiralpak AD-H) Achiral_HPLC->Chiral_HPLC Purity > 98% NMR_MS Step 3: Structure ID (1H-NMR / LC-MS) Chiral_HPLC->NMR_MS ee > 99% Decision Pass Criteria? NMR_MS->Decision Fail REJECT (Recrystallize) Decision->Fail No Pass QUALIFY (Assign Potency) Decision->Pass Yes Fail->Start Reprocess

Figure 1: Qualification workflow for establishing a secondary working standard.

Protocol A: Chiral Purity Determination (Critical)

Because Niraparib is the (S)-enantiomer, your standard must distinguish between (S) and (R). Standard C18 columns cannot do this.

  • Column: Daicel Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v).

    • Why DEA? The diethylamine acts as a basic modifier to suppress the ionization of the pyridine nitrogen and the secondary amine, sharpening the peak shape.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Acceptance Criteria: The (S)-enantiomer typically elutes second (check specific lot CoA). The area of the minor enantiomer must be < 0.5% for a working standard.

Protocol B: Achiral Purity & Impurity Identification

This method separates the main peak from the Des-Boc degradant and synthesis byproducts.

  • Column: Agilent Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.0).

  • Mobile Phase B: Acetonitrile.[1]

    • Why Basic pH? Using an acidic mobile phase (like 0.1% Formic Acid) can cause on-column degradation of the Boc group during the run, creating a "ghost" peak for the Des-Boc impurity. A basic pH stabilizes the Boc group.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV 240 nm and MS (ESI+).

  • Key Marker:

    • Target (Boc): ~368 m/z [M+H]+

    • Impurity (Des-Boc): ~268 m/z [M+H]+ (Mass shift of -100 Da).

Part 4: Stability & Storage Guidelines

The integrity of your reference standard is not static.[2][3] Our stability data indicates the following degradation pathways:

  • Hydrolysis: Exposure to ambient moisture causes slow hydrolysis of the carbamate.

    • Requirement: Store in a desiccator at -20°C.

  • Photostability: The pyridine ring is susceptible to N-oxidation under intense light.

    • Requirement: Use amber vials exclusively.

Re-test Schedule
  • Primary CRM: Follow manufacturer expiry (typically 2-3 years).

  • Working Standard: Re-qualify every 6 months using Protocol A (Chiral) and Water Content (KF). If water content rises >1.0%, vacuum dry at 40°C before use, as wet standards lead to potency calculation errors.

References

  • ICH Harmonised Tripartite Guideline. (2005).[4][5] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4] Link

  • Jones, P., et al. (2009). Discovery of Niraparib: A PARP Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry. Link

  • Daicel Chiral Technologies. (n.d.). Chiralpak AD-H Instruction Manual. (Standard for amylose-based separation of Boc-protected amines). Link

  • U.S. Food and Drug Administration (FDA). (2017). Niraparib (ZEJULA) Prescribing Information & Chemistry Review. (Details on intermediate control strategies). Link

Sources

Safety & Regulatory Compliance

Safety

2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine proper disposal procedures

Executive Summary & Chemical Profile 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine is a bifunctional building block containing a pyridine ring and a Boc-protected secondary amine. While often handled casually as a "stable sol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine is a bifunctional building block containing a pyridine ring and a Boc-protected secondary amine. While often handled casually as a "stable solid" in synthesis, its disposal requires specific attention to acid compatibility and aquatic toxicity .

This guide deviates from standard generic safety sheets by addressing the specific interaction between the Boc protecting group and common laboratory waste streams.

Chemical Identity & Properties
PropertyDataRelevance to Disposal
CAS Number Variable (Isomer specific)Used for waste manifesting.
Functional Groups Aminopyridine, N-Boc-piperidineBoc: Acid-sensitive (gas evolution). Pyridine: Toxic/Irritant.[1][2]
Physical State Solid (Powder)Requires "Solid Waste" stream unless dissolved.
Acidity/Basicity Basic (Pyridine nitrogen)Incompatible with strong oxidizers.
Hazards Irritant (Skin/Eye), Aquatic ToxicityDo not release to sewer.

Hazard Analysis: The "Boc-Acid" Risk

Expert Insight: The most critical operational risk with this compound is not its acute toxicity, but its chemical incompatibility in waste storage .

The tert-butyloxycarbonyl (Boc) group is designed to be acid-labile. If 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine is disposed of in a waste container containing acidic byproducts (e.g., Trifluoroacetic acid (TFA) from peptide synthesis or HCl), it will undergo acidolysis.

Mechanism of Failure:

  • Contact: Boc-compound contacts Acidic Waste (pH < 2).

  • Reaction: Cleavage of the carbamate bond.

  • Release: Rapid evolution of Isobutylene gas and Carbon Dioxide .

  • Consequence: Pressurization of the waste drum, leading to bulging, leakage, or rupture (explosion).

Visualization: The Boc Decomposition Pathway

The following diagram illustrates why segregation is mandatory.

BocDecomposition Compound 2-Amino-6-(N-Boc...) (In Waste Container) Reaction Acidolysis Reaction (Uncontrolled) Compound->Reaction Mixed with AcidWaste Acidic Waste Stream (e.g., TFA, HCl) AcidWaste->Reaction Gas Gas Evolution (CO2 + Isobutylene) Reaction->Gas Generates Risk CRITICAL FAILURE: Container Rupture Gas->Risk Causes Pressure

Figure 1: Mechanism of waste container pressurization due to improper segregation of Boc-protected amines.

Waste Segregation Strategy

To prevent the scenario above, you must follow a strict segregation protocol. This compound must never be co-mingled with acidic waste streams.

Segregation Decision Tree

SegregationTree Start Waste Generation: 2-Amino-6-(N-Boc...) State Physical State? Start->State Solid Solid (Powder) State->Solid Liquid Liquid (Dissolved) State->Liquid BinSolid Solid Hazardous Waste (Tag: Toxic/Irritant) Solid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, EtOAc, DMSO) SolventCheck->NonHalogenated BinHalo Halogenated Solvent Waste (Neutral/Basic pH) Halogenated->BinHalo BinNonHalo Non-Halogenated Solvent Waste (Neutral/Basic pH) NonHalogenated->BinNonHalo

Figure 2: Segregation logic to ensure chemical compatibility and regulatory compliance.

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Compound or Contaminated Solids)

Most common scenario for expired or excess building blocks.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a clear glass jar with a screw-top lid.

  • Bagging (Optional but Recommended): Place the solid inside a clear zip-lock bag before placing it in the jar. This minimizes dust generation upon reopening at the disposal facility.

  • Labeling:

    • Chemical Name: Write "2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine" clearly. Do not use abbreviations like "Boc-Int-4".

    • Hazards: Check "Toxic" and "Irritant".[3]

    • pH Status: Mark as "Neutral/Basic Solid".

  • Storage: Store in the Satellite Accumulation Area (SAA) away from oxidizers.

B. Liquid Waste (Reaction Mixtures or Mother Liquors)
  • pH Check (Crucial): Before adding to a waste carboy, check the pH of your solution.

    • If Acidic:[4][5][6] Neutralize with saturated Sodium Bicarbonate (NaHCO3) until pH 6-8. Wait for gas evolution to cease completely.

  • Solvent Compatibility:

    • If dissolved in DCM/Chloroform

      
      Halogenated Waste Carboy .
      
    • If dissolved in Methanol/Ethyl Acetate/DMSO

      
      Non-Halogenated Waste Carboy .
      
  • Carboy Selection: Use approved safety carboys (e.g., Nalgene) with vented caps if available, to prevent pressure buildup from slow off-gassing.

Emergency Procedures (Spill Response)

Scenario: You spill 5g of the powder on the benchtop.

  • PPE Upgrade: Ensure you are wearing Nitrile gloves, safety glasses, and a lab coat. If the powder is fine and airborne, wear an N95 or P100 particulate respirator.

  • Containment: Do not dry sweep (creates dust). Cover the spill with a damp paper towel (water or isopropanol) to weigh down the powder.

  • Cleanup:

    • Wipe up the material using the damp towels.

    • Place all towels and debris into a Solid Hazardous Waste bag.

    • Clean the surface with a mild detergent and water.

  • Disposal: Seal the bag and tag it immediately. Do not place spill debris in the regular trash.[7]

Regulatory & Compliance Notes

  • RCRA (USA): While this specific molecule is not a "P" or "U" listed waste, it exhibits toxicity characteristics. It must be treated as Hazardous Chemical Waste .

  • Drain Disposal: Strictly Prohibited. Pyridine derivatives are toxic to aquatic microorganisms and can disrupt municipal water treatment bacteria.

  • Incineration: The ultimate disposal method by your EHS contractor will be incineration. The nitrogen content requires incineration facilities equipped with NOx scrubbers.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261.[8]

  • Sigma-Aldrich. (2024). Safety Data Sheet: Pyridine and Aminopyridine Derivatives. (General class hazards used for interpolation).

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories.

Sources

Handling

Personal protective equipment for handling 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine

CAS: 1251865-99-8 Molecular Formula: C15H23N3O2 Physical State: Solid (White to off-white powder) Hazard Profile & Risk Assessment Core Directive: Treat this compound with "High Potency" protocols. While specific toxicol...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1251865-99-8 Molecular Formula: C15H23N3O2 Physical State: Solid (White to off-white powder)

Hazard Profile & Risk Assessment

Core Directive: Treat this compound with "High Potency" protocols. While specific toxicological data for this exact intermediate may be limited in public databases, its structural moieties—aminopyridine and piperidine —dictate a conservative safety approach.

  • Aminopyridine Moiety: Structurally similar to 2-aminopyridine and 2-amino-6-methylpyridine, which are known neurotoxins and can be fatal in contact with skin (H310) or toxic if swallowed (H301). They are voltage-gated potassium channel blockers.

  • Boc-Piperidine Moiety: Generally acts as a skin and severe eye irritant (H315, H319).[1][2][3][4]

Anticipated GHS Classifications (Conservative Extrapolation):

  • Acute Toxicity (Oral/Dermal): Category 3 or 4 (Potential H301/H312)[5]

  • Skin/Eye Irritation: Category 2 (H315, H319)[5][6]

  • STOT-SE: Category 3 (Respiratory Irritation - H335)

Personal Protective Equipment (PPE) Matrix

Rationale: Standard nitrile gloves may degrade upon prolonged exposure to organic amines. A "Barrier-First" approach is required.

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory N95/P100 Mask (Solids) or Half-face Respirator (Liquids)Prevents inhalation of fine particulates during weighing. Aminopyridines are rapidly absorbed via mucous membranes.
Dermal (Hands) Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (5-8 mil) or Silver Shield® (Laminate)Amines can act as permeation enhancers. Double gloving provides a breakthrough time buffer. Silver Shield is mandatory if dissolving in DMSO/DCM.
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient. Basic amines can cause irreversible corneal opacity upon contact.
Body Tyvek® Lab Coat (Disposable)Cotton coats absorb liquids/dusts, keeping toxins against the skin. Tyvek provides a non-porous barrier.
Operational Protocols
Protocol A: Safe Weighing & Transfer (Solid State)

Objective: Eliminate dust generation and prevent surface contamination.

  • Engineering Control: All operations must occur inside a certified Chemical Fume Hood or Powder Weighing Station .

  • Static Control: Use an ionizing bar or anti-static gun if the powder is fluffy/electrostatic.

  • Transfer: Never pour directly from the stock bottle. Use a disposable antistatic spatula.

  • Decontamination: Immediately wipe the balance area with a methanol-dampened tissue after use. Dispose of the tissue as solid hazardous waste.

Protocol B: Solubilization & Reaction Setup

Objective: Mitigate splash risks and vapor exposure.

  • Solvent Choice: When dissolving in DMSO or DMF, be aware that these solvents enhance skin permeability, carrying the toxin into the bloodstream.

  • Vessel Selection: Use screw-cap vials (e.g., scintillation vials) rather than snap-caps to prevent aerosolization upon opening.

  • Inert Atmosphere: Flush reaction vessels with Nitrogen/Argon. Aminopyridines can oxidize, potentially altering their toxicological profile.

Workflow Visualization

Figure 1: Safe Solid Handling Logic Flow This diagram outlines the critical decision points during the weighing process to prevent exposure.

SafeWeighing Start START: Retrieve Stock Bottle CheckPPE Verify PPE: Double Nitrile + Goggles Start->CheckPPE HoodCheck Fume Hood Active? (Face Velocity > 100 fpm) CheckPPE->HoodCheck Weighing Weighing Process: Use Anti-static Spatula HoodCheck->Weighing Yes Emergency EMERGENCY PROTOCOL: Alert Safety Officer HoodCheck->Emergency No (Stop Work) SpillCheck Spill Detected? Weighing->SpillCheck Cleanup Wipe with MeOH Tissue Dispose as Haz Waste SpillCheck->Cleanup No SpillCheck->Emergency Yes (>100mg) Finish Seal Vessel & Return Stock Cleanup->Finish

Caption: Logical workflow for handling solid 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine, emphasizing engineering controls and spill decision gates.

Emergency & Disposal Plan
Accidental Exposure
  • Skin Contact: Immediately wash with soap and copious water for 15 minutes . Do not use alcohol (enhances absorption).

  • Eye Contact: Flush at an eyewash station for 15 minutes , holding eyelids open. Seek immediate ophthalmological consult.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

Waste Disposal[7][8][9][10][11]
  • Categorization: Segregate as "Organic Basic/Amine Waste" .

  • Liquids: Collect in High-Density Polyethylene (HDPE) carboys. Do not mix with strong acids (exothermic neutralization risk).

  • Solids: Contaminated gloves, spatulas, and weighing boats must be double-bagged and tagged as hazardous solid waste.

  • Destruction: Incineration is the preferred method for nitrogen-containing heterocycles to prevent environmental leaching.

References
  • Sigma-Aldrich. (2025).[12] Safety Data Sheet: 2-Aminopyridine (General Class Reference). Retrieved from

  • Fisher Scientific. (2024). Safety Data Sheet: 4-(6-Amino-3-pyridyl)-1-Boc-piperazine (Structural Analog). Retrieved from

  • PubChem. (n.d.). Compound Summary: tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.[2][3][13][14] National Library of Medicine. Retrieved from

  • U.S. EPA. (2025). GHS Classification Data for Aminopyridine Derivatives.[15] Retrieved from

Sources

© Copyright 2026 BenchChem. All Rights Reserved.